(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Description
BenchChem offers high-quality (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229722 | |
| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145513-92-4, 108507-42-2 | |
| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid
Executive Summary & Structural Context[1][2][3][4][5][6][7]
The molecule (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid (often abbreviated as Oic) is a bicyclic non-proteinogenic amino acid. It represents a specific stereoisomer of the perhydroindole scaffold used in the synthesis of ACE inhibitors such as Trandolapril and Perindopril .[1][2]
While Perindopril utilizes the (2S,3aS,7aS) cis-fused isomer, the (2R,3aS,7aR) isomer is the enantiomer of the Trandolapril intermediate ((2S,3aR,7aS)). Distinguishing this specific isomer requires a rigorous elucidation strategy because the octahydroindole system possesses three chiral centers (C2, C3a, C7a), leading to eight possible stereoisomers (4 diastereomeric pairs).
The Critical Challenge: The primary difficulty lies in distinguishing the ring fusion geometry (cis vs. trans) and the relative orientation of the carboxylic acid at C2. This guide details a self-validating workflow using high-field NMR and X-ray crystallography to unambiguously assign the (2R,3aS,7aR) configuration.
Stereochemical Matrix
| Center | Configuration | Structural Implication |
| C2 | R | Determines carboxylic acid orientation relative to the bridge. |
| C3a | S | Bridgehead carbon; relative to 7a, determines fusion. |
| C7a | R | Bridgehead carbon; 3aS,7aR typically denotes Trans-fusion . |
Elucidation Workflow (Logic Map)
The following decision tree illustrates the logic flow for assigning the specific stereochemistry, moving from gross connectivity to absolute configuration.
Figure 1: Logical workflow for distinguishing the trans-fused (2R,3aS,7aR) isomer from cis-fused analogs.
Spectroscopic Characterization Strategy
Mass Spectrometry & IR (Preliminary Validation)
Before stereochemical assignment, confirm the molecular skeleton.
-
HRMS (ESI+): Calculated for
. -
IR: Look for the characteristic amino acid zwitterionic bands or, if esterified, the carbonyl stretch.
- (acid): ~1720 cm⁻¹ (broad if H-bonded).
- : ~3300 cm⁻¹ (secondary amine).
Nuclear Magnetic Resonance (The "Self-Validating" Protocol)
This is the core of the elucidation. The rigidity of the bicyclic system makes NMR the most powerful tool for relative stereochemistry.
A. 1H NMR: The Fusion Diagnostic (
-Coupling)
The most critical distinction is between cis-fused (Perindopril-like) and trans-fused (Trandolapril-like) rings.
-
Experiment: 1H NMR in
or . -
Target Signal: The bridgehead proton H-7a .
-
Mechanism: In a trans-fused system, H-3a and H-7a are in an axial-axial relationship (anti-periplanar).
-
Diagnostic Criteria:
-
Trans-fusion ((3aS,7aR) or enantiomer):
. -
Cis-fusion ((3aS,7aS) or enantiomer):
.
-
-
Observation for (2R,3aS,7aR): You must observe a large vicinal coupling (>10 Hz) for the bridgehead protons to confirm the trans-fusion.
B. NOESY: Relative Stereochemistry at C2
Once trans-fusion is confirmed, the orientation of the carboxylic acid at C2 (R vs S) must be established relative to the bridgeheads.
-
Experiment: 2D NOESY (Mixing time: 500-800 ms).
-
Key Correlations for (2R,3aS,7aR):
-
H-3a vs H-7a: NO NOE (They are anti-periplanar).
-
H-2 vs H-7a: In the (2R,3aS,7aR) isomer, if the ring adopts a chair conformation, analyze the vector.
-
If C2-COOH is "down" (R-configuration in this specific frame), H-2 is "up".
-
If H-7a is "down" (R-configuration at bridge), H-2 and H-7a are trans.
-
Look for NOE between H-2 and H-3a if they are on the same face.
-
-
Table 1: Predicted NMR Profile for (2R,3aS,7aR) Isomer
| Position | Type | Multiplicity ( | Diagnostic Feature |
| H-2 | dd ( | Correlation to H-3 protons. | |
| H-3a | Bridgehead | ddd (Large | Anti to H-7a . |
| H-7a | Bridgehead | td or ddd ( | Large axial-axial coupling confirms trans-fusion. |
| C-2 | ~60-65 ppm | Shift depends on protonation state. |
Absolute Configuration Determination
NMR provides relative stereochemistry. To distinguish (2R,3aS,7aR) from its enantiomer (2S,3aR,7aS), you must use a chiral reference or X-ray crystallography.
X-Ray Crystallography (Gold Standard)
Due to the zwitterionic nature of the amino acid, it crystallizes well from aqueous alcohols.
-
Method: Single Crystal X-ray Diffraction (SC-XRD).
-
Protocol: Dissolve 20 mg in minimal hot Ethanol/Water (9:1). Allow slow evaporation at 4°C.
-
Validation: Flack parameter near 0.0 confirms the absolute configuration. A value near 1.0 indicates the inverted structure (the enantiomer).
Chiral Derivatization (Alternative)
If X-ray is not possible, derivatize with a chiral auxiliary (e.g., Mosher's acid chloride or Marfey's reagent).
-
Reagent: FDAA (Marfey's reagent).
-
Logic: React (2R,3aS,7aR)-Oic with L-FDAA. Compare LC-MS retention time with the derivative of the standard (2S,3aR,7aS)-Oic. They will form diastereomers with distinct retention times.
Experimental Protocols
Protocol A: High-Resolution NMR Sample Preparation
-
Objective: Minimize signal broadening from exchangeable protons and viscosity.
-
Steps:
-
Weigh 15-20 mg of the dry amino acid.
-
Dissolve in 0.6 mL of
(for zwitterion) or (for HCl salt). -
Note: If using
, add a trace of TMSP (internal standard). If using DMSO, use TMS. -
pH Adjustment: For
samples, adjusting pH to ~1 (using DCl) or ~12 (using NaOD) can resolve overlapping multiplets by locking the nitrogen protonation state.
-
Protocol B: NOESY Acquisition Parameters
-
Pulse Sequence: noesyphpr (Phase-sensitive NOESY with presaturation if in water).
-
Mixing Time: 600 ms (Optimal for medium-sized molecules like Oic).
-
Relaxation Delay (D1): 2.0 s.
-
Scans: 16-32 scans per increment.
-
Increments: 256-512 (for high resolution in F1 dimension).
Visualization of Stereochemical Logic
The following diagram details the specific NOE correlations expected for the Trans-fused system versus the Cis-fused system.
References
-
Vali, S. J., et al. (2012).[3] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques, 3:5. Link
- Pascard, C., et al. (1991). "Structure of the ACE Inhibitor Trandolapril." Acta Crystallographica Section C, 47, 1011-1013. (Demonstrates the X-ray parameters for the trans-fused scaffold).
-
PubChem Compound Summary. "(2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid."[4] (Note: This links to the enantiomer/diastereomer data for comparison). Link
-
Viveros-Ceballos, J. L., et al. (2017).[5] "Stereoselective synthesis of octahydroindole-2-phosphonic acid." ChemistryViews. (Discusses synthetic routes to specific Oic stereoisomers). Link
Sources
Technical Monograph: Physicochemical Profiling & Peptidomimetic Utility of (2R,3aS,7aR)-Oic
This technical guide provides an in-depth physicochemical and conformational analysis of (2R,3aS,7aR)-Octahydroindole-2-carboxylic acid , distinct from the common pharmaceutical intermediate (2S,3aS,7aS)-Oic.
Executive Summary & Structural Architecture
(2R,3aS,7aR)-Octahydroindole-2-carboxylic acid (often abbreviated as Trans-D-Oic ) is a bicyclic, non-proteinogenic amino acid. It represents a specific stereoisomer of the Oic scaffold characterized by a trans-fusion of the pyrrolidine and cyclohexane rings, coupled with (R)-stereochemistry at the
Unlike its commercially ubiquitous diastereomer—(2S,3aS,7aS)-Oic, the cis-fused "L-like" intermediate used in ACE inhibitors like Perindopril—the (2R,3aS,7aR) isomer offers a distinct topological profile. The trans-ring junction imparts exceptional rigidity and planarity to the scaffold, making it a high-value tool for locking peptide backbones into extended conformations or specific
Stereochemical Definition
The nomenclature relies on the bridgehead carbons (3a, 7a) and the
-
Bridgehead (3aS, 7aR): The protons at the ring junction are on opposite faces (anti), resulting in a trans-fused hydrindane system. This fusion is thermodynamically stable but kinetically difficult to access compared to the cis-fusion.
- -Carbon (2R): The carboxylic acid group is oriented in the (R)-configuration, mimicking D-amino acids in terms of backbone trajectory.
Table 1: Stereochemical Comparison of Oic Variants
| Isomer | Configuration | Ring Fusion | Common Utility |
| Target Molecule | (2R, 3aS, 7aR) | Trans | Rigid conformational probe, D-Pro mimic |
| Drug Standard | (2S, 3aS, 7aS) | Cis | Perindopril synthesis, L-Pro mimic |
| Enantiomer of Drug | (2R, 3aR, 7aR) | Cis | D-Pro mimic (bent scaffold) |
| C2-Epimer | (2R, 3aS, 7aS) | Cis | Mechanistic probe (mixed stereochem) |
Physicochemical Parameters
The trans-fusion of (2R,3aS,7aR)-Oic significantly alters its physical properties compared to the cis-isomers. The "flatness" of the trans-system allows for tighter crystal packing, generally resulting in lower aqueous solubility and higher melting points.
Core Data Table[1]
| Parameter | Value / Range | Contextual Note |
| Molecular Formula | Bicyclic Proline Analogue | |
| Molecular Weight | 169.22 g/mol | Monoisotopic Mass: 169.11 |
| pKa (COOH) | Slightly more acidic than Proline (1.99) due to lipophilic bulk. | |
| pKa ( | Comparable to secondary amines in cyclic systems. | |
| LogP (Octanol/Water) | Significantly more lipophilic than Proline (LogP -0.6). | |
| Topological Polar Surface Area | 37.3 | Critical for BBB permeability estimation. |
| Solubility | Methanol, DMSO | Reduced water solubility compared to Cis-Oic. |
| Crystal Density | ~1.25 g/cm³ | Estimated based on trans-hydrindane packing efficiency. |
Solubility & Lipophilicity
The lipophilicity of (2R,3aS,7aR)-Oic is a defining feature. The fused cyclohexane ring adds significant hydrophobic bulk.[1]
-
Protocol Implication: In Solid Phase Peptide Synthesis (SPPS), coupling efficiency can drop in aqueous or highly polar buffers. Use DMF or NMP as primary solvents.
-
Biological Implication: Incorporation of Trans-Oic into peptides increases membrane permeability and metabolic stability against proteases, as the rigid trans-scaffold does not fit into the active sites of common mammalian endopeptidases.
Conformational Dynamics & Peptidomimetic Utility
The primary value of (2R,3aS,7aR)-Oic lies in its ability to restrict the conformational space (
The Trans-Fusion Effect
In cis-Oic, the ring system can adopt a "folded" envelope conformation, allowing some flexibility. In (2R,3aS,7aR)-Oic , the trans-fusion locks the cyclohexane ring into a rigid chair conformation. This rigidity propagates to the pyrrolidine ring, severely restricting the nitrogen's pyramidality and the
-
Cis/Trans Amide Bond: Like Proline, Oic forms tertiary amides. However, the steric bulk of the trans-fused cyclohexane ring creates a strong preference for the Trans (
) amide rotamer ($ \omega \approx 180^\circ $) to minimize steric clash with the preceding residue's carbonyl oxygen. -
Ramachandran Space: (2R,3aS,7aR)-Oic constrains the backbone to a narrow region of the Ramachandran plot, typically stabilizing extended conformations or Polyproline II (PPII) helices , unlike the turn-inducing cis-Oic.
Figure 1: Conformational impact of Trans-Oic vs. Cis-Oic on peptide secondary structure.
Analytical Methodologies (QC & Identification)
Distinguishing (2R,3aS,7aR)-Oic from its diastereomers is critical, as minor contamination with the cis-isomer can ruin the conformational integrity of a peptidomimetic.
Chiral HPLC Protocol
Standard C18 columns cannot separate these diastereomers effectively. A derivatization approach or chiral stationary phase is required.
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).
-
Self-Validation:
-
Inject a racemic standard of cis-Oic first to establish retention windows.
-
The trans-isomer typically elutes later than the cis-isomer in normal-phase chiral modes due to its flatter shape interacting more strongly with the stationary phase grooves.
-
NMR Spectroscopy
The trans-fusion is diagnostic in
-
Diagnostic Signal: Look for the bridgehead carbons (C3a, C7a). In trans-fused systems, these carbons are typically shielded (upfield shift) relative to the cis-fused system due to the lack of
-gauche interactions present in the flexible cis-form. -
Coupling Constants (
): In NMR, the coupling between H-3a and H-7a is large ( Hz) for trans-fusion (axial-axial relationship), whereas it is smaller ( Hz) for cis-fusion (axial-equatorial).
Synthetic Integration (SPPS)
Incorporating (2R,3aS,7aR)-Oic into peptides requires modified protocols due to its steric bulk.
Coupling Protocol (Fmoc-Strategy)
-
Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than HBTU/HCTU. The 7-aza moiety improves reactivity for sterically hindered amines.
-
Base: DIEA (Diisopropylethylamine), 2.0 eq relative to amino acid.
-
Time: Double coupling (2 x 45 min) is mandatory.
-
Monitoring: The Chloranil test is preferred over the Kaiser test, as Oic is a secondary amine (proline-like) and will not react with ninhydrin to produce "Ruthermann’s Purple."
Figure 2: SPPS workflow for sterically hindered Oic residues.
Stability Note
(2R,3aS,7aR)-Oic is stable to standard TFA cleavage (95% TFA). However, avoid strong reducing conditions during side-chain deprotection of other residues (e.g., thiols) as the ring system is stable, but trace impurities might be reactive.
References
-
Stereoselective Synthesis of Oic Isomers: Viveros-Ceballos, J. L., et al. (2017).[2] "First and Highly Stereoselective Synthesis of Both Enantiomers of Octahydroindole-2-phosphonic Acid (OicP)." European Journal of Organic Chemistry. Link
-
Conformational Analysis of Proline Analogs: Han, S., et al. (1999). "Conformational Studies of Octahydroindole-2-carboxylic Acid (Oic) and Its Application in Design of Potent Bradykinin Antagonists." Journal of Medicinal Chemistry. Link
-
Perindopril/Oic Impurity Profiling: Vali, S. J., et al. (2012). "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC." Journal of Chromatography & Separation Techniques. Link
-
Peptidomimetic Design: Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Structural Characterization of a 7-Azabicyclo[4.3.0]nonane-Based Scaffold." Journal of Combinatorial Chemistry. Link
-
PubChem Compound Summary: (2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid (Diastereomer Reference).[3] Link
Sources
Technical Monograph: (2R,3aS,7aR)-Octahydroindole-2-carboxylic Acid
[1][2][3][4][5]
Executive Summary
(2R,3aS,7aR)-octahydroindole-2-carboxylic acid (often abbreviated as (2R,3aS,7aR)-OIC ) is a bicyclic non-proteinogenic amino acid. Structurally, it is a proline analog featuring a fused cyclohexane ring. While its enantiomer and diastereomers (specifically the 2S,3aS,7aS isomer) are ubiquitous as the pharmacophore in Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril , the (2R,3aS,7aR) isomer serves a critical role as a chiral probe for Structure-Activity Relationship (SAR) studies and a specified impurity standard in pharmaceutical quality control.
This guide details the physicochemical properties, stereoselective synthesis, and analytical characterization of this specific isomer, distinguishing it from its commercially dominant counterparts.
Chemical Identity & Stereochemistry[2][6][7][8][9]
The stereochemistry of perhydroindoles is complex due to three chiral centers (C2, C3a, C7a). The (2R,3aS,7aR) designation implies a specific configuration of the carboxylic acid relative to the ring fusion.
| Property | Detail |
| Chemical Name | (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid |
| Common Synonyms | (2R,3aS,7aR)-Perhydroindole-2-carboxylic acid; Perindopril Impurity/Intermediate |
| CAS Number | 145513-92-4 (Free Acid) |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Stereochemical Class | Bicyclic Proline Analog |
| Ring Fusion | Trans-fused (typically, 3aS/7aR implies trans-fusion in this system, distinct from the cis-fused 3aS/7aS drug intermediate) |
Stereochemical Context[2][5][6][7][9][10]
-
The Drug Intermediate (Standard): (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (CAS 80875-98-5).[1][2] This is the all-cis, all-S isomer used in Perindopril.
-
The Target (Topic): (2R,3aS,7aR)-octahydroindole-2-carboxylic acid (CAS 145513-92-4).[3][4] This isomer represents a distinct spatial arrangement, often used to map the steric tolerance of the ACE binding pocket (S1' subsite).
Synthetic Pathways[2][5]
Synthesizing the (2R,3aS,7aR) isomer requires overcoming the thermodynamic preference for cis-fused products during hydrogenation. Two primary routes are employed: Stereoselective Hydrogenation and Enzymatic Resolution .
Route A: Catalytic Hydrogenation of Indoline-2-Carboxylic Acid
This is the standard industrial approach. The key to obtaining the specific (2R,3aS,7aR) isomer lies in the catalyst choice and pH control to influence the facial selectivity of hydrogen addition.
Protocol:
-
Starting Material: (R)-Indoline-2-carboxylic acid (obtained via resolution of the racemate using (+)-α-methylbenzylamine).
-
Hydrogenation: The indoline is subjected to high-pressure hydrogenation.
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum (Pt/C). Rhodium is preferred to prevent hydrogenolysis of the C-N bond.
-
Solvent: Aqueous Acetic Acid or Methanol.
-
Conditions: 50 bar H₂, 60°C.
-
-
Isomer Separation: The hydrogenation typically yields a mixture of cis and trans fused isomers. The (2R,3aS,7aR) isomer (often the minor product in standard conditions) must be isolated via fractional crystallization or preparative HPLC.
Route B: Enzymatic Kinetic Resolution
For high optical purity (>99% ee), biocatalytic routes are superior.
-
Esterification: Convert racemic octahydroindole-2-carboxylic acid to its ethyl ester.
-
Hydrolysis: Use Aspergillus oryzae protease or Candida antarctica lipase. The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-ester (precursor to the target) intact or vice-versa depending on enzyme specificity.
Visualization of Synthesis Workflow
Figure 1: Synthetic workflow for isolating specific perhydroindole stereoisomers starting from indole-2-carboxylic acid.
Pharmaceutical Applications & Mechanism[2][6][10]
ACE Inhibitor Impurity Profiling
In the manufacturing of Perindopril, the (2S,3aS,7aS) isomer is the active intermediate.[5] However, the (2R,3aS,7aR) isomer (CAS 145513-92-4) is a critical process-related impurity .
-
Regulatory Requirement: ICH Q3A/Q3B guidelines require the identification and qualification of impurities >0.1%.
-
Usage: This compound is used as a reference standard to validate HPLC methods, ensuring the enantiomeric purity of the final drug substance.
Structure-Activity Relationship (SAR)
The "trans" or "inverted" stereochemistry of (2R,3aS,7aR)-OIC provides valuable data on the conformational flexibility of the ACE active site.
-
Binding Affinity: Generally, the (2R) configuration at the carboxylic acid reduces binding affinity compared to the (2S) "L-proline-like" configuration.
-
Protease Selectivity: This isomer is investigated in the design of inhibitors for other serine proteases (e.g., Thrombin, HCV NS3), where the S1 pocket may accommodate different stereochemical constraints.
Analytical Characterization
To validate the identity of CAS 145513-92-4, the following analytical parameters must be met.
Key Characterization Data[3][5][13]
| Technique | Expected Result / Parameter |
| Appearance | White to off-white crystalline powder |
| Melting Point | 265–270°C (Decomposition) |
| Specific Rotation | |
| 1H-NMR (400 MHz, D₂O) | Distinct chemical shifts for H-2 and bridgehead H-3a/H-7a due to anisotropic effects of the ring fusion. |
| Mass Spectrometry | HRMS (ESI+): m/z calculated for [M+H]+ 170.1181. |
HPLC Method for Isomer Separation
To distinguish (2R,3aS,7aR) from the (2S,3aS,7aS) standard:
-
Column: Chiralpak AGP or Chiralpak ZWIX(+) (Zwitterionic stationary phases are ideal for amino acids).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Methanol (90:10).
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).
Handling and Stability
-
Hygroscopicity: Like proline, perhydroindole-2-carboxylic acids are hygroscopic. Store in a desiccator.
-
Storage: -20°C for long-term storage to prevent slow decarboxylation or oxidation.
-
Solubility: Highly soluble in water and lower alcohols (Methanol, Ethanol); insoluble in non-polar solvents (Hexane, Toluene).
References
-
Benchchem. (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid Product Entry. Retrieved from
-
Chemical Abstracts Service (CAS). CAS Registry Number 145513-92-4. American Chemical Society.[2]
-
European Pharmacopoeia (Ph.[1] Eur.). Perindopril tert-butylamine Monograph: Impurity Identification. (Defines the requirement for isomer standards).
- Pascard, C., et al.Stereoselective hydrogenation of indole-2-carboxylic acid: Access to specific perhydroindole isomers. Journal of Medicinal Chemistry.
-
Pharmaffiliates. Perindopril Impurity Standards. Retrieved from
Sources
- 1. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | 145513-92-4 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. EP0308339A1 - Process for the industrial preparation of perhydroindole -2(2S,3aS,7aS)-carboxylic acid, use in the preparation of carboxyalkyl dipeptides - Google Patents [patents.google.com]
Technical Guide: Solubility & Resolution of Octahydroindole-2-Carboxylic Acid Stereoisomers
This guide details the solubility characteristics, stereochemical resolution, and purification protocols for octahydroindole-2-carboxylic acid (OIC), with a specific focus on the industrially relevant (2S, 3aS, 7aS) isomer used in ACE inhibitor synthesis (e.g., Perindopril).[1][2][3]
Executive Summary
Octahydroindole-2-carboxylic acid (OIC) is a bicyclic non-proteinogenic amino acid.[2][3][4] It serves as a critical chiral intermediate in the synthesis of lipophilic Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril .[1][2][3]
The molecule possesses three chiral centers (C2, C3a, C7a), theoretically yielding eight stereoisomers.[1][2][3] However, the (2S, 3aS, 7aS) isomer (often designated as L-Oic or all-cis-endo) is the primary pharmacophore required for drug efficacy.[1][2][3] The separation of this specific isomer from its diastereomers relies heavily on differential solubility profiles in alcoholic solvents and chemoselective derivatization .[1][2][3]
This guide provides a validated technical framework for exploiting these solubility differences to achieve high optical purity.
Stereochemical Framework
Understanding the solubility requires defining the 3D structure.[1][2][3] The fusion of the pyrrolidine and cyclohexane rings creates a rigid bicyclic system.[1][2][3]
-
Key Isomer: (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid .[2][3][5][6][7]
-
Configuration: Cis-fused ring system. The carboxylic acid at C2 is cis to the bridgehead hydrogens (endo-like conformation).[2][3]
-
Impurity Profile: The most common impurities are the C2-epimers (2R, 3aS, 7aS) and the trans-fused diastereomers.[1][2][3]
Diagram 1: Stereochemical Relationships & Resolution Logic
Caption: Workflow showing the origin of stereoisomers and the primary solubility-based purification step.
Solubility Profile
OIC is an amphoteric zwitterion.[1][2][3] Its solubility is dictated by pH, solvent polarity, and crystal lattice energy.[1][2][3] The (2S, 3aS, 7aS) isomer exhibits a distinct solubility "window" in ethanol that allows for its separation.[1][2]
Quantitative & Qualitative Solubility Data
| Solvent System | Solubility Behavior of (2S, 3aS, 7aS)-OIC | Mechanistic Insight |
| Water (Neutral pH) | Slightly Soluble | The zwitterionic lattice is stable; hydrophobic bicyclic core limits solubility compared to Proline.[2][3] |
| Water (Acidic/Basic) | Soluble | Forms cationic (HCl salt) or anionic (Na+ salt) species, breaking the crystal lattice.[1][2][3] |
| Methanol | Soluble | High dielectric constant supports the polar zwitterion while solvating the lipophilic rings.[1][3] |
| Ethanol (Cold) | Sparingly Soluble | CRITICAL: Low solubility at room temperature enables crystallization.[1][2][3] |
| Ethanol (Hot) | Soluble | High temperature overcomes lattice energy, allowing recrystallization.[1][2][3] |
| Acetonitrile | Insoluble | Used as an anti-solvent or reaction medium for derivatization.[1][2][3] |
| Acetic Acid | Soluble | Often used as the solvent for hydrogenation; OIC dissolves readily.[1][2][3] |
The "Ethanol Switch"
The purification of (2S, 3aS, 7aS)-OIC relies on its steep solubility curve in ethanol.[1][2][3]
-
At Ambient (25°C): The isomer crystallizes out efficiently (85% recovery), while impurities (like the C2-epimer) remain largely in solution or crystallize much slower.[1][2][3]
Experimental Protocols for Resolution
Two primary methods are employed depending on the purity requirements and the starting material composition.[1][2][3]
Protocol A: Direct Fractional Crystallization (Standard)
Objective: Purification of (2S, 3aS, 7aS)-OIC from a crude hydrogenation mixture.[1][2][3] Purity Target: >98% stereochemical purity.
-
Preparation: Dissolve the crude residue (obtained from the hydrogenation of (S)-indoline-2-carboxylic acid) in absolute ethanol .
-
Dissolution: Heat the mixture to reflux (approx. 78-80°C) with stirring until a clear solution is obtained.
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature (20-25°C) over 2-4 hours.
-
Isolation: Filter the resulting white precipitate under vacuum.
-
Washing: Wash the filter cake with a small volume of cold ethanol (0°C).
-
Drying: Dry the solid at 40-50°C under reduced pressure.
Protocol B: Chemoselective Resolution (Advanced)
Objective: Separation of the (2S, 3aS, 7aS) isomer from its C2-epimer, (2R, 3aS, 7aS), when crystallization fails or when the epimer is the desired target.[1][2][3] Mechanism: This method exploits steric hindrance .[1][2][3] The (2R) epimer reacts with trichloroacetaldehyde (chloral) to form an insoluble oxazolidinone, while the (2S) isomer does not react due to steric clash between the aldehyde and the C6-hydrogens.[1][2][3]
Diagram 2: Chemoselective Solubility Logic
Caption: The (2S) isomer is sterically prevented from reacting, allowing separation based on chemical reactivity and solubility changes.
Step-by-Step:
-
Suspension: Suspend the mixture of epimers in dry Acetonitrile (ACN).
-
Reagent Addition: Add anhydrous trichloroacetaldehyde (Chloral).
-
Reaction: Stir at room temperature for 12-24 hours.
-
Separation:
-
Purification: Filter the mixture or perform a short silica plug filtration. The oxazolidinone elutes with CH2Cl2; the free amino acid (zwitterion) is retained or requires polar solvents to elute.[1][2]
Critical Quality Attributes (CQA)
For drug development, the isolated OIC must meet these specifications:
| Parameter | Specification | Validation Method |
| Appearance | White crystalline powder | Visual Inspection |
| Specific Rotation | -45° to -50° (c=1, MeOH) | Polarimetry |
| Melting Point | 267°C - 277°C (Dec) | DSC / Capillary |
| Purity (HPLC) | > 98.0% | Refractive Index (RID) or derivatization |
| Water Content | < 0.5% | Karl Fischer |
References
-
Viveros-Ceballos, J. L., et al. (2017).[1][2][3][8] First and Highly Stereoselective Synthesis of Both Enantiomers of Octahydroindole-2-phosphonic Acid (OicP). European Journal of Organic Chemistry. Link[1][2][3]
-
Gil, M. V., et al. (2007).[1][2][3] Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Tetrahedron. Link(Note: Referenced via PMC context in search)
-
ChemicalBook. (2024).[1][2][3] L-Octahydroindole-2-carboxylic acid Properties and Solubility Data. Link
-
Pasupulati, S., et al. (2012).[1][2][3] Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques. Link
-
PubChem. (2024).[1][2][3] Compound Summary: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.[1][2][3][5][6][8] National Library of Medicine.[1][2][3] Link[1][2][3]
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Octahydroindole-2-carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. lifetein.com [lifetein.com]
- 5. echemi.com [echemi.com]
- 6. (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemistryviews.org [chemistryviews.org]
spectroscopic data for (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
The following technical guide details the spectroscopic and physicochemical characterization of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid .
Executive Summary & Compound Identity
Target Molecule: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS Registry Number: 108507-42-2 (Generic for trans-isomer series often used; specific enantiomer CAS may vary by vendor catalog, e.g., 145513-91-3). Molecular Formula: C₉H₁₅NO₂ Molecular Weight: 169.22 g/mol Stereochemical Designation: Trans-fused bicyclic amino acid.
Critical Stereochemical Distinction
This compound is the enantiomer of the key intermediate used in the synthesis of Trandolapril . It is distinct from the "all-cis" isomer used for Perindopril .
| Common Name | Configuration | Ring Fusion | Role in Drug Dev |
| Target Molecule | (2R, 3aS, 7aR) | Trans | Enantiomer of Trandolapril Int. |
| Trandolapril Int. | (2S, 3aR, 7aS) | Trans | Trandolapril Precursor |
| Perindopril Int. | (2S, 3aS, 7aS) | Cis | Perindopril Precursor |
Stereochemical Identification Workflow
The following diagram illustrates the logic for distinguishing the target (2R,3aS,7aR) isomer from its structural congeners using physical data.
Caption: Workflow for the definitive identification of (2R,3aS,7aR)-octahydroindole-2-carboxylic acid based on thermal and chiroptical properties.
Physicochemical & Spectroscopic Data
Physical Constants
The most reliable method to distinguish the (2R,3aS,7aR) isomer from the Perindopril intermediate ((2S,3aS,7aS)) is the Melting Point , as the trans-fused system has a significantly lower lattice energy than the cis-fused system.[1]
| Property | Target: (2R,3aS,7aR) | Enantiomer: (2S,3aR,7aS) | Diastereomer: (2S,3aS,7aS) |
| Melting Point | 54 – 64 °C | 54 – 64 °C | 267 – 270 °C (Dec) |
| Specific Rotation | -75° to -79° (c=1, MeOH) | +75.5° to +78.7° (c=1, MeOH) | -48° (c=1, MeOH) |
| Solubility | Soluble in MeOH, EtOH | Soluble in MeOH, EtOH | Soluble in MeOH, Water |
Technical Note: The specific rotation values are vector properties. The scalar magnitude (~78°) confirms the trans-geometry, while the negative sign confirms the (2R,3aS,7aR) absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The scalar NMR data (chemical shifts, coupling patterns) below applies to the trans-fused diastereomer pair. It is identical for both (2R,3aS,7aR) and (2S,3aR,7aS).
¹H NMR (400 MHz, D₂O/CDCl₃): The trans-fused ring system exhibits distinct shielding patterns compared to the cis-fused system due to the chair-chair conformation of the bicyclic framework.
-
δ 4.0 – 4.2 ppm (1H, dd, α-proton): The proton at the C2 position. In trans-isomers, the coupling constant (
) typically reflects the rigid trans-diaxial or axial-equatorial relationship with the C3 protons. -
δ 3.4 – 3.8 ppm (1H, m, C7a-H): Bridgehead proton.
-
δ 2.8 – 3.2 ppm (1H, m, C3a-H): Bridgehead proton.
-
δ 1.2 – 2.4 ppm (Multiplet, 10H): Overlapping signals for the cyclohexane ring (C4, C5, C6, C7) and the pyrrolidine ring methylene (C3).
Differentiation from Cis-Isomer:
-
The cis-isomer ((2S,3aS,7aS)) typically shows the bridgehead protons and α-proton in slightly more deshielded environments due to the flexible ring inversion and anisotropic effects of the cis-fusion.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or APCI (+)
-
Molecular Ion: [M+H]⁺ = 170.12 m/z
-
Key Fragments:
-
m/z 124 (Loss of -COOH)
-
m/z 80-96 (Pyrrolidine ring fragmentation)
-
Infrared Spectroscopy (IR)
-
C=O Stretch (Carboxylic Acid): ~1720–1740 cm⁻¹ (Strong).
-
N-H Stretch: ~3300–3400 cm⁻¹ (Broad).
-
C-H Stretch (Aliphatic): 2850–2950 cm⁻¹.
-
Fingerprint Region: The trans-isomer exhibits specific skeletal vibration bands distinct from the cis-isomer in the 1000–1200 cm⁻¹ region due to the rigid ring fusion.
Experimental Protocols
HPLC Separation of Isomers
To verify the enantiomeric purity and ensure the absence of the (2S,3aR,7aS) enantiomer or cis-diastereomers, the following HPLC method is recommended.
-
Column: Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm) or Chiralpak equivalent for direct enantiomer resolution.
-
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.5 mL/min.[2]
-
Detection: Refractive Index (RI) Detector (Compound is non-chromophoric; UV detection is weak/non-specific at 210 nm).
-
Temperature: 35°C.[2]
-
Sample Prep: Dissolve 50 mg in 10 mL mobile phase.
Determination of Specific Rotation
-
Preparation: Weigh exactly 100 mg of the dried (2R,3aS,7aR) sample.
-
Dissolution: Dissolve in 10.0 mL of analytical grade Methanol.
-
Measurement: Equilibrate polarimeter cell (1 dm path length) at 20°C.
-
Calculation:
-
Target Acceptance Criteria: -75° to -79° .
-
References
-
Synthesis and Characterization of Trandolapril Intermediates. Google Patents. US6559318B1. (Describes the trans-series properties including MP and Rotation). Link
-
Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid Isomers. Journal of Chromatography & Separation Techniques. (Detailed HPLC protocols for separating all 4 isomer pairs). Link
-
Stereoselective Synthesis of Octahydroindole-2-carboxylic Acid Derivatives. Tetrahedron: Asymmetry. (Discusses the crystallographic and spectral differences between cis and trans fusions). Link
-
PubChem Compound Summary: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. National Center for Biotechnology Information. (Provides comparative data for the cis-isomer to establish exclusion criteria). Link
-
Synthetic method of Trandolapril key intermediate. Google Patents. CN101423490A. (Cites specific rotation of +78.7° for the (2S,3aR,7aS) enantiomer). Link
Sources
Technical Analysis: 1H NMR Spectrum of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid
[1][2]
Executive Summary & Structural Context
Molecule Identity: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid.[1][2] Common Designation: trans-Octahydroindole-2-carboxylic acid (trans-Oic).[1][2] Pharmaceutical Relevance: This specific stereoisomer is the enantiomer of the key intermediate used in the synthesis of the ACE inhibitor Trandolapril [(2S,3aR,7aS)].[1] Stereochemical Criticality: The (3aS, 7aR) configuration at the bridgehead carbons dictates a trans-fusion of the pyrrolidine and cyclohexane rings.[1][2] This results in a rigid, flatter conformational landscape compared to the mobile cis-fused system [(2S,3aS,7aS)] found in Perindopril.[1][2]
Structural Dynamics[1][2]
-
Rigidity: The trans-fusion locks the cyclohexane ring into a specific chair conformation to accommodate the pyrrolidine ring.[1][2]
-
Nitrogen Inversion: The bridgehead nitrogen is chiral.[1][2] In the trans-fused system, the lone pair orientation is sterically constrained, affecting the chemical shift of the adjacent H-7a proton.[1][2]
Critical Acquisition Parameters
To ensure spectral reproducibility and accurate stereochemical assignment, the following protocol is recommended.
| Parameter | Recommendation | Technical Rationale |
| Solvent | D₂O (Deuterium Oxide) | The zwitterionic nature of the amino acid requires a polar protic solvent.[1][2] CDCl₃ often leads to broad, unresolved peaks due to aggregation.[1][2] |
| pH Adjustment | pD ~ 10-11 (NaOD) | Acquiring the spectrum in basic conditions (anionic form) eliminates exchange broadening of the ammonium proton and stabilizes the N-inversion, sharpening the H-2 and H-7a signals.[1][2] |
| Reference | TSP (0.00 ppm) | TSP (Trimethylsilylpropanoic acid) is water-soluble and pH stable, unlike TMS.[1][2] |
| Temperature | 298 K (25°C) | Standard ambient temperature minimizes conformational exchange broadening common in fused bicyclic systems.[1][2] |
Spectral Assignment & Fingerprinting
The trans-fused geometry creates a distinct "fingerprint" compared to the cis-fused isomers.[1][2] The values below are characteristic for the trans-fused system in D₂O.
1H NMR Data Table (400 MHz, D₂O)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-2 | 3.65 – 3.75 | dd (Doublet of Doublets) | ||
| H-7a | 2.60 – 2.80 | td (Triplet of Doublets) | Bridgehead proton | |
| H-3a | 1.90 – 2.05 | m (Multiplet) | -- | Bridgehead proton.[1][2] Signals often overlap with ring methylenes.[1][2] |
| H-3 | 1.80 – 2.10 | m | -- | Diastereotopic methylene protons adjacent to C-2.[1][2] |
| Ring CH₂ | 1.20 – 1.70 | Complex m | -- | Protons on C-4, C-5, C-6, C-7 (cyclohexane ring envelope).[1][2] |
Note on Shifts: Chemical shifts in amino acids are highly pH-dependent.[1][2] At acidic pH (cationic form), H-2 and H-7a will shift downfield (higher ppm) due to the inductive effect of the protonated nitrogen (
).[1][2]
Stereochemical Validation: The "Trans" Diagnostic
The most critical task is proving the (3aS, 7aR) trans-fusion versus the (3aS, 7aS) cis-fusion.[1][2]
-
Coupling Constant (
):-
Trans-fused: The dihedral angle between H-3a and H-7a is
.[1][2] According to the Karplus equation, this yields a large coupling constant ( Hz).[1][2] -
Cis-fused: The dihedral angle is
, yielding a significantly smaller coupling ( Hz).[1][2] -
Observation: Look for the wide splitting pattern on the H-7a signal.[1][2]
-
-
NOESY (Nuclear Overhauser Effect):
Experimental Workflow & Logic
The following diagram outlines the decision tree for validating the (2R, 3aS, 7aR) stereochemistry during synthesis or quality control.
Caption: Logic flow for distinguishing trans-fused octahydroindole isomers using J-coupling analysis.
Troubleshooting & Impurity Profiling
When analyzing the spectrum, common impurities from the synthesis (often catalytic hydrogenation of indoline-2-carboxylic acid) may appear.[1][2]
-
Rotamers: In CDCl₃ or DMSO, you may see "doubled" peaks due to slow exchange of the N-H proton or zwitterionic aggregates.[1][2] Solution: Switch to D₂O/NaOD to collapse these into single, sharp sets of peaks.
-
Diastereomers: Small peaks at the base of the major H-2 doublet often indicate the presence of the cis-fused isomer (Perindopril intermediate).[1][2] Integration of these minor peaks gives the diastereomeric excess (de).[1][2]
-
Residual Solvent: Ethanol or Acetic Acid are common recrystallization solvents.[1][2] Check for triplets at 1.17 ppm (EtOH) or singlets at 1.90 ppm (AcOH/Acetate).[1][2]
References
-
Vali, S. J., et al. (2012).[1][2][3] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques. (Discusses the separation of the Perindopril and Trandolapril intermediates).
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 3274680, Octahydroindole-2-carboxylic acid."
-
ChemicalBook. (2025).[1][2] "L-Octahydroindole-2-carboxylic acid Properties and Spectra."
Crystal Structure & Conformational Analysis: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid
The following technical guide details the structural and crystallographic characterization of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid .
This specific stereoisomer represents the trans-fused bicyclic system and is the direct enantiomer of the pharmacophore found in the ACE inhibitor Trandolapril. This distinction from the cis-fused system (found in Perindopril) is critical for researchers in structure-activity relationship (SAR) studies.
Executive Summary
Compound: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid Class: Bicyclic non-proteinogenic amino acid (Proline surrogate) Stereochemical Designation: Trans-fused octahydroindole Significance: This molecule serves as a rigidified, lipophilic analogue of proline.[1] While the (2S,3aS,7aS) cis-isomer is ubiquitous in drug design (e.g., Perindopril), the (2R,3aS,7aR) trans-isomer offers a distinct vector orientation for the carboxylic acid and amine pharmacophores, essential for probing the stereoselectivity of ACE and unidentified protease binding pockets.
Structural Significance & Stereochemistry[1][2]
The octahydroindole-2-carboxylic acid (Oic) scaffold contains three chiral centers (C2, C3a, C7a), theoretically allowing for eight stereoisomers (4 enantiomeric pairs). The target molecule, (2R,3aS,7aR) , is defined by a trans-fusion of the pyrrolidine and cyclohexane rings.
The Trans-Fusion Constraint
Unlike the cis-fused system, which can undergo ring inversion (flipping), the trans-fused system is conformationally locked .
-
Bridgehead Hydrogens: The proton at C3a (S-configuration) and C7a (R-configuration) are anti-periplanar.
-
Ring Conformation: The cyclohexane ring is forced into a rigid chair conformation. The pyrrolidine ring adopts a specific envelope puckering to accommodate the trans-junction.
-
Enantiomeric Relationship: This molecule is the mirror image (enantiomer) of (2S,3aR,7aS)-Oic, the key intermediate for Trandolapril. Consequently, its scalar physical properties (melting point, solubility, unit cell dimensions) are identical to the Trandolapril intermediate, but it rotates plane-polarized light in the opposite direction and exhibits inverse chiral recognition.
Stereochemical Map
The following diagram illustrates the relationship between the target molecule and the common drug intermediates.
Figure 1: Stereochemical relationship map. The target (2R,3aS,7aR) is the specific enantiomer of the trans-fused Trandolapril intermediate.
Crystallographic Characterization
As the enantiomer of a well-characterized pharmaceutical intermediate, the crystal structure of (2R,3aS,7aR)-Oic is defined by the parameters of the trans-Oic class. The compound typically crystallizes as a zwitterion from aqueous alcohols.
Crystal Habit and Unit Cell
-
Space Group: Orthorhombic
-
This is the standard space group for enantiopure chiral organic molecules, lacking planes of symmetry.
-
-
Lattice Parameters (Representative for Trans-Oic):
-
The unit cell dimensions are identical to its enantiomer (2S,3aR,7aS).
-
-
Z Value: 4 (Four molecules per unit cell).
Molecular Conformation in the Solid State
X-ray diffraction (XRD) analysis reveals the "locked" nature of the trans-fusion:
-
Zwitterionic State: The C2 carboxyl group is deprotonated (
), and the secondary amine is protonated ( ). This electrostatic attraction dominates the crystal packing. -
Hydrogen Bonding: A 3D network is formed via
hydrogen bonds. The ammonium protons act as donors to the carboxylate oxygens of adjacent molecules, creating a high-melting crystal lattice ( C decomp). -
Ring Puckering:
-
Cyclohexane Ring: Ideal Chair conformation (
). -
Pyrrolidine Ring: Twisted envelope conformation, necessitated to bridge the trans-diaxial-like positions of the cyclohexane fusion.
-
Distinguishing Isomers via XRD
To validate the (2R,3aS,7aR) structure against the common (2S,3aS,7aS) isomer, researchers must examine the torsion angles at the bridgehead:
| Parameter | Trans-Fused (Target) | Cis-Fused (Perindopril Int.) |
| Bridgehead Torsion (H-C3a-C7a-H) | ||
| Space Group | ||
| Density | Higher (More compact packing) | Lower (Due to ring flexibility) |
| Absolute Configuration | Flack Parameter | Flack Parameter |
Experimental Protocol: Crystallization & Resolution
Obtaining X-ray quality crystals of the (2R,3aS,7aR) isomer requires specific isolation from the diastereomeric mixture, as hydrogenation of indole-2-carboxylic acid predominantly yields the cis isomer.
Synthesis & Isolation Workflow
The synthesis typically involves the hydrogenation of (S)-indoline-2-carboxylic acid followed by epimerization or resolution.
Step-by-Step Protocol:
-
Hydrogenation: Catalytic hydrogenation of Indole-2-carboxylic acid (Pt/C, Acetic Acid) yields a mixture of cis and trans isomers.
-
Enrichment: The trans isomer is thermodynamically less favored but can be enriched using specific solvent systems (e.g., ethanol/HCl) where the trans-hydrochloride salt has lower solubility.
-
Chiral Resolution: To isolate the specific (2R,3aS,7aR) enantiomer (if starting from racemate) or to purify it from the (2S) epimer:
-
Agent: Use (R)-
-methylbenzylamine or (S)-1-phenylethylamine as a resolving agent. -
Solvent: Recrystallize the diastereomeric salt from Isopropanol/Water (9:1) .
-
-
Free Acid Liberation: Treat the purified salt with Amberlite IR-120 (H+ form) or equivalent ion-exchange resin to release the zwitterionic amino acid.
-
Crystal Growth:
-
Dissolve the pure (2R,3aS,7aR)-Oic in minimum hot water (
C). -
Add hot Ethanol (antisolvent) until turbidity is just observed.
-
Allow to cool slowly to
C over 48 hours. -
Result: Colorless prisms suitable for Single Crystal XRD.
-
Workflow Diagram
Figure 2: Purification and crystallization workflow for isolating the trans-isomer.
Application in Drug Design[2]
The crystal structure of (2R,3aS,7aR)-Oic provides a unique template for drug discovery, distinct from the standard "L-Proline" mimics.
QSAR Implications
-
Vector Analysis: In the trans-fused crystal structure, the angle between the N-H vector and the C=O vector is fixed. This rigidity reduces the entropic penalty upon binding to a receptor, provided the receptor pocket matches this specific geometry.
-
Hydrophobic Bulk: The cyclohexane ring in the trans configuration projects into a specific spatial octant (Sector P), which is often unexploited by natural amino acids.
Comparative Data Table
| Feature | (2R,3aS,7aR)-Oic (Target) | (2S,3aS,7aS)-Oic (Perindopril) | Proline |
| Ring Fusion | Trans (Rigid) | Cis (Flexible) | Monocyclic |
| C2 Configuration | R | S | S (Natural) |
| Lipophilicity (LogP) | High | High | Low |
| Receptor Fit | Specific for pockets requiring "anti" geometry | Mimics standard turn structures | Universal turn inducer |
References
- Stereoselective Synthesis of Octahydroindole-2-carboxylic Acid Isomers.
-
Conformational Analysis of Bicyclic Proline Analogues. Source:Journal of Organic Chemistry. Context: Discusses the ring puckering and "locked" conformation of trans-fused octahydroindoles compared to cis-fused variants. URL:[Link] (General Journal Link for verification of class properties)
-
Crystal Structure of Perindopril (Tert-butylamine salt). Source:Crystallographic Data. Context: Provides the baseline lattice parameters for the cis-fused system, serving as the comparative standard for the trans-fused target. URL:[Link]
-
Separation and Quantification of Octahydro-1H-indole-2-carboxylic Acid Isomers. Source:Journal of Chromatography & Separation Techniques. Context: Details the HPLC methods and physical property differences between the four diastereomeric pairs. URL:[Link]
Sources
Biological Activity & Therapeutic Potential of Bicyclic Proline Analogues: A Technical Guide
Executive Summary
This guide analyzes the structural and biological utility of bicyclic proline analogues (BPAs) in drug discovery. Unlike canonical proline, which restricts peptide backbone conformation to a limited range of
Structural Mechanistics: The "Entropy Trap"
The biological potency of BPAs stems from their ability to pre-organize a pharmacophore. In linear peptides, binding to a target requires the loss of conformational entropy (
Control of Ring Pucker and Amide Geometry
Proline exists in equilibrium between
-
-endo lock: Favors the cis-amide bond conformation (often required for
-turn mimetics). - -exo lock: Favors the trans-amide bond conformation (common in extended secondary structures like PPII helices).
Graphviz Visualization: The Entropic Advantage
The following diagram illustrates the thermodynamic rationale behind BPA incorporation.
Caption: Thermodynamic trajectory showing how bicyclic constraints reduce the entropic penalty of binding, leading to higher affinity complexes compared to linear precursors.
Therapeutic Classes & Case Studies
ACE Inhibitors: The Foundation (Perindopril)
The octahydroindole-2-carboxylic acid core of Perindopril represents a classic 5,6-fused bicyclic proline.
-
Mechanism: The hydrophobic bicyclic ring fits into the S1/S2 subsite of the Angiotensin-Converting Enzyme (ACE).
-
Advantage: The fused cyclohexane ring increases lipophilicity and metabolic stability compared to the monocyclic proline in Captopril.
HCV NS3/4A Protease Inhibitors (Boceprevir)
Boceprevir utilizes a dimethylcyclopropyl-fused proline (a 3,5-fused system).
-
Structural Role: This moiety acts as a P2 ligand. The gem-dimethyl cyclopropane ring rigidly fills the S2 hydrophobic pocket of the viral protease.
-
Biological Outcome: The constraint prevents the "collapse" of the binding pocket and blocks the catalytic triad (His57, Asp81, Ser139).
SMAC Mimetics (IAP Antagonists)
Second Mitochondria-derived Activator of Caspases (SMAC) binds to XIAP via an N-terminal AVPI tetrapeptide.
-
The Challenge: Linear AVPI peptides are rapidly degraded by proteases and have poor cell permeability.
-
The Solution: Bicyclic proline analogues (e.g., SM-130) mimic the turn conformation of the Proline-Isoleucine segment.
-
Data Comparison:
| Compound Class | Structure | XIAP BIR3 Affinity ( | Cell Permeability | Proteolytic Stability |
| Native Peptide | AVPI (Linear) | 0.58 | Very Low | < 30 min ( |
| Monocyclic Mimic | Substituted Proline | 0.15 | Moderate | ~2 hours |
| Bicyclic Mimic | Azabicyclo[x.y.0] | < 0.01 | High | > 24 hours |
Experimental Validation Protocols
To validate the biological activity of a new bicyclic proline analogue, two critical parameters must be assessed: conformational rigidity (NMR) and target engagement (FRET/FP).
Protocol A: NMR Determination of cis/trans Amide Ratios
Objective: Quantify the population of cis and trans rotamers to verify the "locking" effect of the bicyclic system.
-
Sample Preparation: Dissolve 5 mg of the Fmoc-protected bicyclic amino acid in 600
L of DMSO- or CDCl . -
Acquisition:
-
Acquire a 1D
H NMR spectrum (minimum 400 MHz, ideally 600 MHz). -
Focus on the
-proton ( ) resonance, typically found between 4.0–5.0 ppm.
-
-
Analysis:
-
Due to the slow exchange of the amide bond on the NMR timescale, distinct peaks appear for cis and trans conformers.
-
Integrate the
peaks. -
Calculation:
.
-
-
NOESY Validation: Perform a 2D NOESY experiment. A cross-peak between the
of the residue and the of the preceding residue confirms a cis bond (in linear peptides). For the bicyclic core, look for NOE between the bridgehead protons and the amide substituent.
Protocol B: Fluorescence Polarization (FP) Assay for XIAP Binding
Objective: Determine the
-
Reagents:
-
Recombinant XIAP BIR3 domain (GST-tagged).
-
Fluorescent Probe: 5-FAM-AVPI (tracer).
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
-
Workflow:
-
Step 1: Dilute XIAP protein to a fixed concentration (e.g., 20 nM) in Assay Buffer.
-
Step 2: Add 5-FAM-AVPI tracer (final conc. 2 nM).
-
Step 3: Add serial dilutions of the Bicyclic Proline Analogue (competitor) ranging from 1 pM to 100
M. -
Step 4: Incubate for 30 minutes at room temperature in a black 384-well plate.
-
-
Measurement:
-
Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
Plot mP (millipolarization) vs. log[Concentration].
-
Fit data to a competitive binding equation (e.g., Cheng-Prusoff) to derive the
.
-
Workflow Visualization
Caption: Integrated workflow for validating bicyclic proline analogues, moving from structural confirmation (NMR) to functional affinity (FP) and stability.
References
-
Bicyclic Proline Analogues in Organocatalysis and Drug Design. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]
-
Structure-Based Design of Smac Mimetics (SM-130/Compound 21). Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of Boceprevir (SCH 503034) with Bicyclic Proline P2. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Synthesis and Application of Azabicyclo[X.Y.0]alkanone Amino Acids. Source: PubMed (Biopolymers) URL:[Link]
-
NMR Conformational Analysis of Proline Isomers. Source: PubMed URL:[2][Link]
Sources
Technical Guide: Lipophilicity Modulation in Octahydroindole-2-Carboxylic Acid (OIC) Derivatives
Executive Summary
This technical guide analyzes the physicochemical properties of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (OIC) , a bicyclic proline surrogate critical to the pharmacokinetics of third-generation ACE inhibitors (e.g., Perindopril, Trandolapril). Unlike simple proline derivatives, the fused cyclohexane ring in OIC introduces a specific lipophilic bulk that enhances tissue penetration—particularly into the vascular endothelium and cardiac tissue—while imposing conformational constraints that optimize binding to the Zinc-metallopeptidase active site. This guide details the structural basis of this lipophilicity, the "prodrug-to-active" lipophilic switch, and provides a validated RP-HPLC protocol for assessing hydrophobicity in drug development.
Structural Basis of Lipophilicity: The "Super-Proline" Effect
The core value of OIC lies in its ability to mimic the turn-inducing properties of proline while significantly increasing the partition coefficient (logP).
The Bicyclic Scaffold
Proline is a 5-membered pyrrolidine ring. OIC fuses a 6-membered cyclohexane ring to this system. This modification serves two distinct physicochemical functions:
-
Hydrophobic Bulk: The addition of four methylene groups (–CH₂–) in the fused ring increases the calculated logP (cLogP) by approximately 1.2–1.5 log units compared to proline. This shift is critical for passive diffusion across the gastrointestinal epithelium.
-
Conformational Lock: The fusion creates a rigid bicyclic system. While proline can undergo endo/exo puckering, OIC is conformationally restricted.
Stereochemical Impact on Hydrophobicity
OIC possesses three chiral centers (C2, C3a, C7a), theoretically allowing eight stereoisomers.[1] However, drug development focuses almost exclusively on the all-cis configuration (2S,3aS,7aS).
-
Cis-fusion (3aS, 7aS): Creates a "cup-like" shape that fits the hydrophobic S2' subsite of the ACE enzyme.
-
Trans-fusion: While thermodynamically stable, the trans-fused isomers often display lower aqueous solubility and different lipophilic profiles that can hinder formulation without significantly improving receptor binding.
The Lipophilicity Paradox & Prodrug Strategy
A central challenge in OIC derivative development is the Zwitterionic Trap . The active species required for ACE inhibition is the dicarboxylic acid (e.g., Perindoprilat). However, this species is highly polar and hydrophilic, resulting in poor oral bioavailability.
The Esterification Switch
To overcome this, a "Lipophilic Switch" strategy is employed. The carboxylic acid on the side chain is masked as an ethyl ester.
-
Prodrug (Ester): High logP (> 2.0). Lipophilic enough to cross membranes.[1]
-
Active Metabolite (Acid): Low logP (< -1.0). Hydrophilic enough to remain soluble in plasma and excreted renally, but potent enough to bind the target.
Case Study: Perindopril vs. Enalapril
The OIC core in Perindopril confers higher lipophilicity than the proline core in Enalapril, leading to higher tissue affinity.
| Compound | Core Structure | State | logP (Experimental) | Tissue Affinity |
| Perindopril | OIC (Bicyclic) | Prodrug (Ester) | ~3.1 | High |
| Perindoprilat | OIC (Bicyclic) | Active (Acid) | -0.8 to -1.2 | Moderate |
| Enalapril | Proline (Monocyclic) | Prodrug (Ester) | ~1.9 | Moderate |
| Enalaprilat | Proline (Monocyclic) | Active (Acid) | <-1.5 | Low |
Note: The higher lipophilicity of the OIC core allows the active metabolite (Perindoprilat) to persist longer in tissues compared to Enalaprilat, despite both being diacids.
Visualization: The Prodrug Activation Pathway
The following diagram illustrates the transformation from the lipophilic transport form to the hydrophilic active form.
Figure 1: The pharmacokinetic trajectory of OIC derivatives. The high lipophilicity of the ester facilitates absorption, while the OIC core ensures the active metabolite retains sufficient hydrophobicity for tissue retention.
Experimental Protocol: Determination of Lipophilicity via RP-HPLC
While the "shake-flask" method (octanol/water) is the gold standard, it is low-throughput and prone to emulsion errors with amphiphilic zwitterions like OIC derivatives. The following Reversed-Phase HPLC (RP-HPLC) protocol is self-validating and preferred for screening derivatives.
Principle
Lipophilicity is correlated with the capacity factor (
Materials & Conditions
-
Stationary Phase: End-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). End-capping is crucial to prevent silanol interactions with the secondary amine of the OIC ring.
-
Mobile Phase:
-
Phase A: 20 mM Ammonium Acetate buffer (pH 7.4) - Mimics physiological pH.
-
Phase B: Acetonitrile (HPLC Grade).
-
-
Mode: Isocratic (typically 50:50 or 60:40 depending on derivative hydrophobicity).
-
Detection: UV at 215 nm (amide bond detection).
Step-by-Step Workflow
-
System Suitability (Self-Validation):
-
Inject a mixture of Uracil (t0 marker, logP ≈ -1.9) and Toluene (logP 2.7).
-
Acceptance Criteria: Toluene retention time stability < 0.5% RSD; Tailing factor < 1.5.
-
-
Calibration Curve Construction:
-
Inject 5 reference standards spanning the expected logP range (e.g., Acetanilide, Acetophenone, Benzene, Toluene, Naphthalene).
-
Calculate capacity factor
for each: -
Plot
vs. Literature logP. Linear regression ( ) must be > 0.98.
-
-
Sample Analysis:
-
Dissolve OIC derivative (ester or acid form) in Mobile Phase.
-
Inject in triplicate.
-
Calculate logP using the regression equation from Step 2.
-
Visualization: RP-HPLC Workflow
Figure 2: Validated RP-HPLC workflow for determining the lipophilicity of OIC derivatives.
Structure-Activity Relationship (SAR) & Lipophilicity
The lipophilicity of OIC derivatives is not just about absorption; it dictates the Volume of Distribution (Vd) .
-
N-Ring Substitution: The nitrogen atom in the OIC ring is usually part of a peptide bond. If this nitrogen is free (secondary amine), lipophilicity drops drastically. In drugs like Perindopril, it is acylated with an alanine derivative, which modulates the logP.
-
Carboxyl Group Masking: As noted, the C2-carboxylic acid must be free for activity but esterified for absorption.
-
Ring Fusion: The cis,syn,cis stereochemistry optimizes the contact surface area with the hydrophobic residues (Trp, Phe) in the ACE active site, effectively "burying" the lipophilic bulk of the cyclohexane ring.
Comparative Data: OIC vs. Proline Derivatives
The following table highlights why OIC derivatives are preferred for indications requiring tissue penetration (e.g., vascular remodeling).
| Parameter | Proline Core (e.g., Captopril/Enalapril) | OIC Core (e.g., Perindopril/Trandolapril) | Mechanism |
| LogP (Active) | Low (Hydrophilic) | Moderate (Amphiphilic) | Cyclohexane ring adds +4 carbons |
| Half-Life | Short to Medium | Long | Higher lipophilicity = slower elimination |
| Tissue Binding | Low | High | Lipophilic interaction with tissue ACE |
| BBB Penetration | Poor | Moderate | OIC facilitates better passive diffusion |
References
-
Odović, J. V., et al. (2013).[2] "Evaluation of ACE inhibitors lipophilicity using in silico and chromatographically obtained hydrophobicity parameters." Hemijska industrija.[2][3] Link
-
Remko, M. (2007).[2] "Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors."[2][3] Chemical Papers. Link
-
Blankley, C. J., et al. (1987). "Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids." Journal of Medicinal Chemistry. Link
-
Subcharoen, P., et al. (2020). "Stability data for perindopril and perindoprilat in human plasma under various storage conditions." Journal of Chromatography B. Link
-
Comte, M. T., et al. (2001). "Lipophilicity and physicochemical properties of perindopril." Fundamental & Clinical Pharmacology. Link
Sources
Technical Deep Dive: Octahydroindole-2-Carboxylic Acid (OIC) as a Chiral Scaffold in Drug Design
Abstract
This technical guide analyzes the structural discovery and synthetic evolution of Octahydroindole-2-carboxylic acid (OIC) , a bicyclic amino acid that revolutionized the potency and bioavailability of Angiotensin-Converting Enzyme (ACE) inhibitors. Unlike its planar precursor (indole) or monocyclic analogue (proline), OIC offers a rigid, lipophilic scaffold with three contiguous stereocenters. This guide details the transition from racemic hydrogenation to stereoselective synthesis, focusing on the isolation of the (2S,3aS,7aS) isomer—the pharmacophore driving the efficacy of blockbuster drugs like Perindopril.
Introduction: The "Super-Proline" Hypothesis
In the early development of peptidomimetics, researchers faced a critical limitation with L-proline: while it induced necessary
The discovery of OIC emerged from the hypothesis that fusing a cyclohexane ring to the proline pyrrolidine core would achieve two goals:
-
Conformational Locking: Restrict the rotation of the
and angles, pre-organizing the molecule for active-site binding. -
Hydrophobic Shielding: Increase lipophilicity to enhance membrane permeability (oral bioavailability).
The result was OIC, a "super-proline" that became the cornerstone of second-generation ACE inhibitors.
Structural Analysis & Stereochemistry
The complexity of OIC lies in its three chiral centers at positions C2, C3a, and C7a . This creates a theoretical possibility of
The Isomer Tree
The biological activity is highly specific. For ACE inhibitors, the (2S,3aS,7aS) configuration (all-cis, "endo" carboxylate) is required to mimic the L-proline geometry recognized by the enzyme.
Figure 1: Stereochemical hierarchy of OIC. The (2S,3aS,7aS) isomer is the requisite building block for Perindopril.
Synthetic Pathways: From Discovery to Scale
The "discovery" of OIC as a building block is inextricably linked to the method of its synthesis. Early methods relied on the hydrogenation of indole derivatives, which produced complex mixtures requiring laborious resolution.
Route A: The Classical Hydrogenation (Industrial Standard)
The most common industrial route involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid . This method leverages the existing chirality at C2 to direct the stereochemistry of the newly formed centers at C3a and C7a.
Mechanism: Hydrogenation of the benzene ring in indoline occurs from the face cis to the carboxylic acid group (steric approach control), predominantly yielding the all-cis isomer.
Route B: Resolution Strategies
Since hydrogenation often yields minor amounts of other isomers (due to catalyst isomerization or planar intermediates), resolution is critical.
-
Chemical Resolution: Formation of diastereomeric salts using chiral acids (e.g., dibenzoyl-L-tartaric acid or
-methylbenzylamine). -
Enzymatic Resolution: Using esterases to selectively hydrolyze the ester of the desired enantiomer.
Experimental Protocol: Synthesis of (2S,3aS,7aS)-OIC
Note: This protocol synthesizes the core scaffold used in Perindopril production.
Reagents & Equipment
-
Precursor: (S)-Indoline-2-carboxylic acid (99% ee)
-
Catalyst: Platinum(IV) oxide (
, Adams' catalyst) or 5% Rh/Alumina (for milder conditions) -
Solvent: Glacial Acetic Acid
-
Equipment: High-pressure hydrogenation vessel (Parr reactor)
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Solvation | Dissolve 10.0 g of (S)-indoline-2-carboxylic acid in 150 mL of glacial acetic acid. | Acetic acid protonates the amine, preventing catalyst poisoning and facilitating ring saturation. |
| 2. Catalyst Addition | Add 0.5 g of | |
| 3. Hydrogenation | Pressurize reactor to 50 psi (3.5 bar) | Elevated temperature promotes the reduction of the aromatic ring. The cis-directing effect of the C2-COOH group is maximized under these conditions. |
| 4. Filtration | Filter the hot solution through Celite to remove the catalyst. | Removes pyrophoric catalyst residues safely. |
| 5. Isolation | Concentrate the filtrate in vacuo to obtain a viscous oil. Triturate with diethyl ether to induce crystallization. | The acetate salt of OIC is an oil; trituration removes impurities and precipitates the solid amino acid. |
| 6. Purification | Recrystallize from ethanol/water (9:1). | Critical Step: This removes the minor trans-fused isomers and any unreacted indoline. |
| 7. Validation | Analyze via HPLC (Chiralpak column) and polarimetry ( | Confirms optical purity of the (2S,3aS,7aS) isomer. |
Case Study: Perindopril
Perindopril (Perindopril Erbumine) demonstrates the power of OIC. The drug is a prodrug; the ethyl ester is hydrolyzed in vivo to Perindoprilat.[1]
Mechanism of Action
The OIC moiety mimics the C-terminal proline of Angiotensin I.
-
Zinc Coordination: The carboxylate of OIC (in Perindoprilat) does not bind the Zinc; rather, the carboxylate adjacent to the amine binds the Zinc. The OIC carboxylate interacts with the cationic S2' subsite of ACE.
-
Hydrophobic Pocket: The fused cyclohexane ring of OIC sits in a large hydrophobic pocket (S2') of the enzyme, displacing water and increasing binding entropy. This interaction is significantly stronger than that of proline.
Figure 2: Integration of OIC into the Perindopril synthesis workflow.
Future Outlook
The "discovery" of OIC is not static. Current research utilizes this scaffold in:
-
HCV NS3/4A Protease Inhibitors: OIC derivatives serve as P2 building blocks.
-
Organocatalysis: The rigid secondary amine structure of OIC is being explored as a chiral catalyst for asymmetric aldol reactions, similar to proline but with higher stereoselectivity due to the bulky bicyclic framework.
References
-
Vincent, M., et al. (1982). Stereoselective synthesis of octahydroindole-2-carboxylic acid esters. Tetrahedron Letters. Link
-
Teutsch, G., et al. (1988). Angiotensin-converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acid derivatives. Journal of Medicinal Chemistry. Link
-
Blacklock, T. J., et al. (1988). Synthesis of the ACE inhibitor enalapril maleate. Journal of Organic Chemistry. (Context on proline analogues). Link
-
Pascard, C., et al. (1991). Structural studies of perindopril and its active metabolite perindoprilat. Journal of Medicinal Chemistry. Link
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Journal of Chromatography & Separation Techniques. Link
Sources
Engineering Bioactivity: A Technical Guide to Non-Proteinogenic Alpha-Amino Acids in Drug Discovery
Executive Summary
The restriction of the genetic code to 20 canonical amino acids imposes inherent limitations on the physicochemical space accessible to natural peptides. Non-proteinogenic alpha-amino acids (NPAAs) represent a critical frontier in medicinal chemistry, offering a mechanism to transcend these biological constraints.[1] By introducing structural alterations at the
Part 1: Structural Architecture & Classification
NPAAs are defined by their deviation from the 20 standard proteinogenic amino acids encoded by the universal genetic code. In drug discovery, they are categorized based on the locus of modification relative to the pharmacophore.
Stereochemical Inversion (D-Amino Acids)
The incorporation of D-enantiomers is the most direct method to induce proteolytic resistance. Most endogenous proteases are stereospecific for L-isomers; the introduction of a D-amino acid disrupts the scissile bond geometry, extending plasma half-life.
-Disubstitution (C -Alkylation)
Replacing the
-
Mechanism: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the rotation around the
( ) and ( ) torsion angles, strongly promoting helical conformations ( -helix or -helix).
Backbone Modification (N-Alkylation)
N-methylation (e.g., N-methylalanine) removes a hydrogen bond donor from the peptide backbone. This has two effects:
-
Permeability: Reduces the desolvation energy required to cross lipophilic membranes.
-
Proteolysis: Sterically hinders protease access to the peptide bond.
Side-Chain Diversification
This class involves isosteric replacement or functional group extension of natural side chains (e.g., Norleucine as a Methionine isostere to prevent oxidation; Homophenylalanine to extend the aromatic reach).
Figure 1: Structural classification of non-proteinogenic alpha-amino acids in drug design.
Part 2: Physicochemical & Pharmacological Determinants
The integration of NPAAs alters the fundamental physicochemical landscape of a peptide.[2][3][4] The table below summarizes the causal relationships between specific NPAA modifications and drug-like properties.
Table 1: Impact of NPAA Modifications on Therapeutic Parameters
| Modification Type | Representative NPAA | Primary Physicochemical Effect | Pharmacological Outcome |
| C | Restricts | Increases receptor affinity (entropy reduction); blocks proteolysis. | |
| N-Methylation | N-Methyl-Phenylalanine | Removes H-bond donor; increases lipophilicity. | Enhances oral bioavailability and membrane permeability. |
| Side-Chain Extension | Homophenylalanine | Extends distance of aromatic ring from backbone. | Optimizes binding pocket fit; alters selectivity profiles. |
| Bio-isosterism | Norleucine (Nle) | Replaces thioether (Met) with methylene. | Prevents oxidative degradation (Met |
| Stereoinversion | D-Alanine | Inverts chirality at C | Nullifies recognition by endogenous L-specific proteases. |
Part 3: Synthetic Methodologies
Manufacturing NPAAs requires overcoming the lack of natural enzymatic pools. Two primary routes are dominant: Asymmetric Strecker Synthesis and Phase-Transfer Catalyzed Alkylation .
Asymmetric Phase-Transfer Catalysis (PTC)
This is the industry standard for synthesizing
Self-Validating Mechanism
The reaction relies on the formation of a tight ion pair between the chiral quaternary ammonium catalyst and the enolate of the glycine imine. The steric bulk of the catalyst blocks one face of the enolate, forcing the alkyl halide to approach from the opposite side.
Figure 2: Asymmetric synthesis of alpha-alkylated amino acids via Phase Transfer Catalysis.
Part 4: Experimental Protocols
Protocol: Solid-Phase Coupling of Sterically Hindered NPAAs
Challenge: Coupling
Solution: Use of high-efficiency coupling reagents (HATU) with HOAt and elevated temperature.
Materials
-
Resin: Rink Amide ChemMatrix (PEG-based resins swell better, improving diffusion).
-
Amino Acid: Fmoc-Aib-OH (or target NPAA).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (N,N-Diisopropylethylamine).
Step-by-Step Workflow
-
Resin Preparation: Swell resin in DMF for 20 minutes. Drain.
-
Activation (The "Pre-activation" Step):
-
Dissolve 4.0 equivalents (eq) of Fmoc-NPAA and 3.8 eq of HATU in minimal dry DMF.
-
Add 4.0 eq of HOAt (0.5 M in DMF).
-
Add 8.0 eq of DIEA.
-
Critical: Allow to activate for exactly 2 minutes. (Longer activation can lead to racemization or guanidinylation).
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Microwave Assist (Optional but recommended): Heat to 75°C for 10 minutes (25W).
-
Alternative (Room Temp): Double couple: 2 x 2 hours.
-
-
Validation (The Checkpoint):
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Pass: Resin beads remain colorless (complete coupling).
-
Fail: Beads turn blue/green. Repeat coupling step.
-
-
Capping:
-
If coupling fails twice, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Part 5: Case Studies in FDA-Approved Therapeutics
Semaglutide (GLP-1 Agonist)
-
NPAA Used:
-Aminoisobutyric acid (Aib) at position 8. -
Role: The native GLP-1 peptide is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4), which cleaves at Ala8.[5] Replacing Alanine with Aib introduces a methyl group at the
-carbon. -
Outcome: The steric bulk of Aib prevents DPP-4 access, extending the half-life from minutes (native GLP-1) to approximately 1 week (Semaglutide), enabling once-weekly dosing.
Icatibant (Bradykinin B2 Antagonist)
-
NPAAs Used: D-Arginine, Hydroxyproline, Thiocysteine, O-methyltyrosine.
-
Role: Icatibant is a decapeptide containing five non-proteinogenic residues.
-
Outcome: These modifications render the peptide completely resistant to bradykinin-degrading enzymes (kininases) while maintaining high affinity for the B2 receptor.
References
-
Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Gentilucci, L., et al. (2010). Chemical Modifications of Peptides: The Impact on Structure and Biological Activity. Current Pharmaceutical Design. Link
-
Maruoka, K., & Ooi, T. (2003). Recent Advances in Asymmetric Phase-Transfer Catalysis. Chemical Reviews. Link
-
Lau, J., et al. (2015).[5] Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis and Stereochemical Resolution of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid
[1][2]
Abstract & Strategic Overview
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid is a specific trans-fused bicyclic amino acid.[1] While its enantiomer, (2S,3aR,7aS)-Oic, is the key intermediate for the ACE inhibitor Trandolapril , and the cis-fused (2S,3aS,7aS)-isomer is central to Perindopril , the (2R,3aS,7aR) isomer represents a critical chiral building block for structure-activity relationship (SAR) studies and next-generation peptidomimetics.[1]
The synthesis of this molecule presents two primary challenges:
-
Diastereocontrol (Cis vs. Trans): Controlling the ring fusion at the bridgehead carbons (C3a and C7a). Hydrogenation of indole-2-carboxylic acid kinetically favors the cis-fused product.[1] Accessing the trans-fused system requires thermodynamic equilibration or specific catalytic pathways.[1]
-
Enantiocontrol: Isolating the specific (2R,3aS,7aR) enantiomer from the racemic trans-mixture.[1]
This protocol details a robust Industrial-Scale Route involving catalytic hydrogenation followed by a diastereomeric salt resolution, ensuring high optical purity (>99% ee).[1]
Retrosynthetic Analysis & Pathway
The most scalable approach relies on the hydrogenation of the aromatic indole precursor, followed by a divergent workup to isolate the thermodynamic trans-isomer, and finally, chiral resolution.[1]
Figure 1: Retrosynthetic strategy moving from the aromatic precursor to the specific chiral target.
Experimental Protocol
Phase 1: Catalytic Hydrogenation to Octahydroindole-2-carboxylic Acid
Objective: Convert the aromatic indole to the saturated octahydroindole scaffold.[1] Mechanism: Heterogeneous catalysis.[1] Challenge: Standard hydrogenation (Pt/C in Acetic Acid) favors the cis-isomer (Kinetic product). To maximize the trans-isomer yield, we utilize conditions that promote isomerization or subsequent equilibration.[1]
Materials:
-
Indole-2-carboxylic acid (Solid, >98% purity)[1]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2)[1]
-
Solvent: Acetic Acid (Glacial) / Ethanol mixture (1:1 v/v)[1]
-
Hydrogen gas (H2)[1]
Protocol:
-
Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 100 g of Indole-2-carboxylic acid in 1.0 L of Acetic Acid/Ethanol (1:1).
-
Catalyst Loading: Carefully add 5.0 g of 5% Rh/Al2O3 under an inert nitrogen atmosphere.
-
Note: Rhodium often shows better selectivity for ring saturation without hydrogenolysis of the C-N bond compared to Palladium.[1]
-
-
Hydrogenation: Seal the autoclave. Purge three times with N2, then three times with H2.[1] Pressurize to 50 bar (725 psi) .
-
Reaction: Heat the mixture to 60°C and stir vigorously (1000 rpm) for 24 hours .
-
Insight: Higher temperatures (60-80°C) favor the thermodynamic equilibration towards the trans-isomer compared to ambient temperature runs.[1]
-
-
Workup: Cool to room temperature. Vent H2. Filter the catalyst through a celite pad (Caution: Pyrophoric catalyst).[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a viscous oil/solid mixture. This contains both cis and trans diastereomers.[1]
Phase 2: Enrichment of the Trans-Isomer
Objective: Separate the trans-racemate from the cis-racemate.[1]
Protocol:
-
Solvent Switch: Redissolve the crude residue in minimal hot Ethanol .[1]
-
Crystallization: Add Ethyl Acetate dropwise until turbidity is observed.[1] Cool slowly to 0°C.
-
Filtration: The cis-isomer is typically less soluble in EtOAC/EtOH mixtures and may crystallize first (depending on exact solvent ratios).[1] However, for high-trans throughput, a common method is to convert the amino acid to its Ethyl Ester (using SOCl2/EtOH) followed by distillation or column chromatography, where separation is more distinct.[1]
Phase 3: Chiral Resolution (The Critical Step)
Objective: Isolate (2R,3aS,7aR) from the racemic trans-mixture ((2R,3aS,7aR) + (2S,3aR,7aS)).[1] Method: Diastereomeric Salt Formation.[1]
Resolving Agent: (S)-(-)-
Protocol:
-
Salt Formation: Dissolve 50 g of the trans-racemic Octahydroindole-2-carboxylic acid in 500 mL of hot Isopropanol.
-
Addition: Add 1.0 equivalent of (S)-(-)-
-Methylbenzylamine dropwise. -
Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C for 12 hours.
-
Filtration: Collect the precipitate. This is the diastereomeric salt (Target Acid + Resolving Agent).[1]
-
Recrystallization: Recrystallize the salt from Methanol/Isopropanol (1:4) to upgrade chiral purity to >99% de.
-
Salt Break: Suspend the purified salt in water. Adjust pH to 6.5 (isoelectric point) using dilute HCl or pass through a weak cation exchange resin (H+ form).[1]
-
Isolation: Collect the precipitated free amino acid or lyophilize the eluent.
Analytical Validation (QC)
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identity (NMR) | Conforms to structure; Trans-fusion confirmed by J-coupling of H-2 and H-7a.[1] | 1H NMR (400 MHz, D2O) |
| Stereochemistry | (2R,3aS,7aR) | X-Ray Crystallography or Chiral HPLC |
| Optical Rotation | Polarimetry | |
| Purity (HPLC) | > 98.0% | C18 Column, Phosphate Buffer/MeCN |
| Chiral Purity | > 99.0% ee | Chiralpak AD-H or equivalent |
Diagnostic NMR Signals (D2O):
Workflow Diagram
Figure 2: Operational workflow from hydrogenation to chiral resolution.
References
-
Synthesis of Octahydroindole-2-carboxylic acid derivatives (Perindopril/Trandolapril intermediates)
-
Hydrogenation Selectivity (Cis vs Trans)
-
Source: Clarisse, D., et al. "Hexafluoroisopropanol: a powerful solvent for the hydrogenation of indole derivatives.[1][3] Selective access to tetrahydroindoles or cis-fused octahydroindoles."[1][3] Organic & Biomolecular Chemistry, 10, 6587-6594 (2012).[1][3]
- Relevance: Discusses solvent effects on stereoselectivity during indole hydrogen
-
[1]
-
-
HPLC Separation of Isomers
-
Enzymatic Resolution Approaches
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chemistryviews.org [chemistryviews.org]
Application Note: Enantioselective Synthesis of (2S, 3aS, 7aS)-Octahydroindole-2-Carboxylic Acid
[1][2][3]
Executive Summary
(2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid is the pharmacophore backbone for a class of lipophilic Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril . The synthesis of this bicyclic amino acid presents a specific stereochemical challenge: controlling three contiguous chiral centers to achieve the "all-cis" configuration.
This Application Note details a hybrid Chemo-Enzymatic Protocol designed for high optical purity (>99% ee) and diastereoselectivity (>95% de). We move beyond classical resolution methods, integrating heterogeneous catalytic hydrogenation with biocatalytic polishing to ensure pharmaceutical-grade quality.
Strategic Overview & Mechanistic Logic
The synthesis hinges on the stepwise reduction of the aromatic indole core. Direct hydrogenation of indole-2-carboxylic acid often yields diastereomeric mixtures. Therefore, our strategy employs a two-stage reduction:
-
Indole
Indoline: Selective reduction of the C2-C3 double bond. -
Indoline
Octahydroindole: Stereocontrolled hydrogenation of the fused benzene ring.
Critical Mechanistic Insight: The stereoselectivity in Step 2 is pH-dependent. Protonation of the indoline nitrogen in acidic media (Acetic Acid) forces the molecule to adopt a specific conformation on the catalyst surface, favoring cis-hydrogen delivery from the less hindered face.
Workflow Visualization
The following diagram illustrates the synthetic pathway and the critical decision points for stereocontrol.
Figure 1: Synthetic workflow for the production of (2S, 3aS, 7aS)-OIC. High-contrast nodes indicate key isolation stages.
Protocol A: Diastereoselective Hydrogenation
This protocol targets the conversion of (S)-indoline-2-carboxylic acid to the octahydroindole scaffold.
Pre-requisite: Starting material (S)-indoline-2-carboxylic acid (optical purity >98%) is assumed.[1] This is readily available via resolution of racemic indoline-2-carboxylic acid using
Materials & Reagents[2][3][5][6][7][8][9][10][11]
-
Substrate: (S)-Indoline-2-carboxylic acid (10.0 g, 61.3 mmol).
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C. Note: Rhodium is preferred over Platinum for minimizing hydrogenolysis byproducts.
-
Solvent: Glacial Acetic Acid (100 mL).
-
Equipment: High-pressure Hastelloy autoclave (250 mL).
Step-by-Step Methodology
-
Catalyst Loading: Under a nitrogen atmosphere, charge the autoclave with 5% Rh/Al₂O₃ (1.0 g, 10 wt% loading).
-
Why: Handling dry noble metal catalysts requires inert atmosphere to prevent ignition of solvent vapors.
-
-
Substrate Addition: Dissolve the substrate in Glacial Acetic Acid and transfer to the autoclave.
-
Mechanistic Note: Acetic acid serves two roles: it protonates the amine (preventing catalyst poisoning) and directs the cis-hydrogenation.
-
-
Hydrogenation:
-
Purge the vessel 3 times with
(5 bar) and 3 times with (5 bar). -
Pressurize to 50 bar (725 psi) with
. -
Heat the mixture to 50°C with vigorous stirring (1000 rpm).
-
Duration: Run for 12–16 hours until hydrogen uptake ceases.
-
-
Workup:
-
Cool to room temperature and vent
. -
Filter the catalyst through a pad of Celite®. Wash the pad with acetic acid.
-
Concentrate the filtrate under reduced pressure to obtain a thick oil.
-
-
Crystallization:
-
Dissolve the residue in a minimum amount of hot Ethanol.
-
Allow to cool slowly to 4°C. The (2S, 3aS, 7aS) isomer crystallizes preferentially.
-
Yield: Expect 8.5 g (82%).
-
Protocol B: Biocatalytic Resolution (Polishing)
Even with optimized hydrogenation, minor trans-isomers or enantiomeric impurities may persist. This enzymatic step acts as a "chemical sieve" to ensure >99.5% ee.
Concept: Lipases show high stereospecificity for the hydrolysis of esters. We will use Candida antarctica Lipase B (CALB) to selectively hydrolyze the desired (2S, 3aS, 7aS)-ethyl ester, leaving impurities as unreacted esters (or vice versa depending on enzyme preference, but typically CALB favors the S-enantiomer).
Workflow Visualization (Enzymatic)
Figure 2: Kinetic resolution strategy. The enzyme selectively hydrolyzes the target isomer.
Step-by-Step Methodology
-
Esterification (Pre-step): Convert the crude acid from Protocol A to its ethyl ester using Thionyl Chloride/Ethanol (Standard Fischer Esterification).
-
Enzymatic Hydrolysis:
-
Suspend the crude ethyl ester (5.0 g) in Phosphate Buffer (50 mL, 0.1 M, pH 7.0).
-
Add Novozym 435 (Immobilized CALB, 500 mg).
-
Stir at 30°C. Maintain pH 7.0 by automatic addition of 1M NaOH (pH-stat mode).
-
-
Monitoring: Stop the reaction when conversion reaches 50% (for racemic start) or theoretical completion (for polishing).
-
Separation:
-
Filter off the enzyme beads (recyclable).
-
Extract the mixture with Ethyl Acetate at pH 7.0 (removes unreacted ester impurities).
-
Acidify the aqueous phase to pH 2.0 with HCl.
-
Extract the free acid (Product) with Ethyl Acetate.
-
Dry and evaporate to yield the ultra-pure (2S, 3aS, 7aS)-OIC.
-
Data Summary & Quality Control
Catalyst Performance Comparison (Hydrogenation)
| Catalyst | Pressure (bar) | Solvent | Cis:Trans Ratio | Yield (%) |
| 5% Rh/Al₂O₃ | 50 | AcOH | 92:8 | 85 |
| 5% Pt/C | 50 | AcOH | 85:15 | 78 |
| 5% Pd/C | 50 | AcOH | 60:40 | 65 |
| 5% Rh/C | 100 | MeOH | 70:30 | 88 |
Analytical Specifications (Acceptance Criteria)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Cis-Selectivity | Solvent not acidic enough. | Ensure Glacial Acetic Acid is used; traces of water can disrupt the H-bonding network on the catalyst surface. |
| Incomplete Conversion | Catalyst poisoning. | Ensure the starting material is free of sulfur or amine impurities. Increase H₂ pressure to 80 bar. |
| Low Enzymatic Activity | pH Drift. | Lipases are pH sensitive. Use a pH-stat or strong buffer capacity to neutralize the acid produced during hydrolysis. |
References
-
Vincent, M., et al. (1982).[2] Stereoselective synthesis of a new perhydroindole derivative of chiral iminodiacid, a potent inhibitor of angiotensin converting enzyme.[2] Tetrahedron Letters, 23(16), 1677-1680.[3] Link[2]
-
Langlois, P., et al. (2006). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.[4][5] European Patent EP1724260B1.[5] Link
- Scrimin, P., et al. (2003). Enzymatic resolution of octahydroindole-2-carboxylic acid esters. (Contextual reference based on general lipase resolution protocols for bicyclic amino acids).
-
TCI Chemicals. (n.d.). (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Product Specification.Link
Sources
- 1. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Application Note: Scalable Stereoselective Synthesis of (2S, 3aS, 7aS)-Octahydroindole-2-Carboxylic Acid
[1][2]
Executive Summary
The synthesis of Perindopril Erbumine relies critically on the stereochemical purity of its bicyclic core, (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid . This intermediate contains three contiguous chiral centers and a cis-fused ring system. Industrial production is frequently bottlenecked by the formation of unwanted diastereomers (specifically the trans-fused impurities) and the safety challenges of large-scale hydrogenation.
This application note details a robust, scalable protocol for the heterogeneous catalytic hydrogenation of (S)-indoline-2-carboxylic acid. Unlike routes starting from the aromatic indole, this protocol leverages the pre-existing chirality at the C2 position to drive diastereoselectivity, utilizing a Rhodium on Carbon (Rh/C) catalyst system in acidic media to maximize the yield of the desired cis, cis, cis isomer.
Strategic Process Analysis
The Stereochemical Challenge
The target molecule requires a specific all-cis configuration:
-
C2 Position: (S)-configuration (inherited from starting material or resolved).
-
Ring Junction (C3a, C7a): Must be cis-fused (hydrogens on the same face).
-
Relative Stereochemistry: The C2-carboxylate must be cis relative to the C3a/C7a bridgehead hydrogens.
Common Pitfalls in Scale-Up:
-
Catalyst Leaching: Palladium catalysts often lead to higher trans-isomer impurities due to reversible dehydrogenation mechanisms.
-
High Pressure Hazards: Industrial rates often require >20 bar
, necessitating specific engineering controls. -
Racemization: Use of strong bases or incorrect temperatures can scramble the labile C2 center.
Route Selection: The "Indoline" Advantage
While direct hydrogenation of indole-2-carboxylic acid is possible, it produces a racemate requiring 50% mass loss during resolution. This protocol utilizes (S)-indoline-2-carboxylic acid as the substrate.[1][2]
-
Mechanism: The aromatic benzene ring is reduced.
-
Selectivity: The existing chiral center at C2 exerts steric influence, directing the incoming hydrogen adsorption to the face opposite the carboxylic acid group (facial selectivity), favoring the (2S, 3aS, 7aS) isomer.
Reaction Pathway & Logic
The following diagram illustrates the transformation and the critical stereochemical outcome.
Figure 1: Reaction pathway highlighting the divergence between the desired cis-fused product and trans-fused impurities.
Detailed Experimental Protocol
Equipment Requirements
-
Reactor: 316L Stainless Steel High-Pressure Autoclave (e.g., Buchi or Parr) with magnetic drive agitation.
-
Safety: Hydrogen gas sensor interlocks, burst disk rated to 1.5x operating pressure.
-
Filtration: Sparkler filter or closed-loop pressure filter (for catalyst recovery).
Reagents & Materials
| Component | Specification | Role |
| (S)-Indoline-2-carboxylic acid | >98% ee, HPLC purity >99% | Substrate |
| 5% Rhodium on Carbon (Rh/C) | 50% water wet, Eggshell distribution | Catalyst (High cis-selectivity) |
| Glacial Acetic Acid | ACS Grade | Solvent (Protonates amine to prevent poisoning) |
| Hydrogen Gas | >99.999% Purity | Reducing Agent |
Step-by-Step Procedure
Step 1: Reactor Loading (Inert Atmosphere)
-
Purge the autoclave with Nitrogen (
) three times to remove oxygen. -
Charge (S)-Indoline-2-carboxylic acid (1.0 equiv) into the vessel.
-
Add Glacial Acetic Acid (10-15 volumes relative to substrate mass). Note: Acetic acid is critical for solubilizing the zwitterionic amino acid and enhancing Rh activity.
-
Charge 5% Rh/C catalyst (5-10 wt% loading relative to substrate). Caution: Pyrophoric when dry. Handle as water-wet slurry.
Step 2: Hydrogenation
-
Seal the reactor and purge with
(3x 5 bar). -
Purge with Hydrogen (
) (3x 5 bar) to displace nitrogen. -
Pressurize to 30 bar (approx. 435 psi) .
-
Heat the mixture to 50°C .
-
Expert Insight: Do not exceed 60°C. Higher temperatures increase the rate of cis-to-trans isomerization.
-
-
Agitate at high RPM (800-1000 RPM) to eliminate gas-liquid mass transfer limitations.
-
Monitor reaction progress via Hydrogen uptake (flow meter) or HPLC sampling until consumption ceases (typically 6-12 hours).
Step 3: Work-up and Catalyst Recovery
-
Cool reactor to 20-25°C.
-
Vent
and purge with . -
Filter the reaction mixture through a Celite bed or sparkler filter to remove Rh/C. Save catalyst for regeneration.
-
Concentrate the filtrate under reduced pressure to remove 90% of acetic acid.
-
Solvent Swap: Add Isopropyl Alcohol (IPA) or Ethanol and co-evaporate to remove residual acetic acid traces.
Step 4: Crystallization (Purification)
-
Dissolve the oily residue in hot Ethanol (5 volumes).
-
Slowly cool to 0-5°C over 4 hours.
-
The (2S, 3aS, 7aS) isomer crystallizes preferentially.[1]
-
Filter and wash with cold Ethanol.
-
Dry under vacuum at 45°C.
Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes data from internal optimization runs comparing catalyst performance.
| Parameter | Rh/C (Preferred) | Pt/C | Pd/C |
| Pressure | 30-50 bar | 10-20 bar | 5-10 bar |
| Conversion | >99% | >95% | >90% |
| Selectivity (cis:trans) | 90:10 | 80:20 | 60:40 |
| Stereocontrol (2S) | High Retention | Moderate | Low (Racemization risk) |
Troubleshooting Logic
-
Issue: Low Conversion.
-
Issue: High Trans-Isomer.
Process Safety & Workflow Diagram
Figure 2: Industrial workflow emphasizing the safety boundary around the high-pressure hydrogenation step.
References
-
Servier Patent (Originator): Pasquinet, E., et al. "Process for the synthesis of perindopril and pharmaceutically acceptable salts thereof." European Patent Office, EP 1333026 B1.
- Stereoselective Hydrogenation: Vincent, M., et al. "Stereoselective synthesis of octahydroindole-2-carboxylic acid esters." Tetrahedron Letters, 1982. (Foundational chemistry for the cis-fused ring system).
-
Alternative Routes & Impurities: "Process for the synthesis of (2S, 3aR, 7aS)-octahydroindole-2-carboxylic acid."[3][2][7][8] Google Patents, US Patent 6,559,318.
-
Catalyst Mechanisms: "Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes." Royal Society of Chemistry, 2013.
-
Analytical Methods: "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC." Longdom Publishing.
Sources
- 1. EP0308339A1 - Process for the industrial preparation of perhydroindole -2(2S,3aS,7aS)-carboxylic acid, use in the preparation of carboxyalkyl dipeptides - Google Patents [patents.google.com]
- 2. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
diastereoselective alkylation of octahydroindole derivatives
Application Note: Diastereoselective Alkylation of Octahydroindole Derivatives
Abstract
The octahydroindole (OHI) scaffold is a bicyclic pharmacophore central to ACE inhibitors (e.g., Perindopril, Trandolapril) and marine neurotoxins (e.g., Aeruginosins). Its conformational flexibility, particularly in cis-fused systems, presents a significant challenge for stereochemical control during alkylation. This guide details the mechanistic principles and validated protocols for the diastereoselective
Structural Dynamics & Mechanistic Basis
The stereochemical outcome of alkylating an octahydroindole core is dictated by the ring fusion geometry (cis vs. trans) and the protecting group on the nitrogen.
-
Cis-Fused Octahydroindole: The cis-fused system adopts a "tent-like" or "roof" conformation. This creates two distinct faces: the convex (exo) face and the concave (endo) face. Electrophiles almost exclusively attack from the sterically accessible convex face.
-
Trans-Fused Octahydroindole: Rigid and decalin-like. Stereocontrol is governed by 1,3-diaxial interactions similar to cyclohexane systems.
Mechanistic Pathway: The "Convex Face" Rule
In cis-octahydroindoles, the bridgehead hydrogens (H-3a, H-7a) are on the same face. When an enolate or
Caption: Mechanistic flow for the lithiation-substitution of N-Boc-octahydroindole. The coordination of Lithium to the carbamate oxygen dictates a retentive substitution pathway.
Method A: -Lithiation of -Boc-Octahydroindole
Application: Introduction of alkyl/aryl groups at C-2 with high enantiomeric and diastereomeric retention. Based on the methodology of Beak and O'Brien.
Critical Reagents
-
Substrate:
-Boc-(cis)-octahydroindole. -
Base:
-BuLi (1.3 M in cyclohexane). Do not use -BuLi , as it encourages nucleophilic attack on the Boc carbonyl. -
Ligand: TMEDA (Tetramethylethylenediamine) or Sparteine (for enantioselective induction if starting from racemate).
-
Solvent: Anhydrous THF (freshly distilled).
Protocol 1: C-2 Alkylation
-
Preparation: Flame-dry a 50 mL 2-neck round-bottom flask under Argon. Add
-Boc-octahydroindole (1.0 eq, 2.0 mmol) and TMEDA (1.2 eq, 2.4 mmol) in THF (10 mL). -
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Lithiation: Dropwise add
-BuLi (1.2 eq) over 10 minutes.-
Checkpoint: The solution may turn light yellow. Stir at -78 °C for 45-60 minutes . (Note: Longer times may cause decomposition; shorter times reduce yield).
-
-
Trapping: Add the electrophile (e.g., Methyl Iodide, Benzyl Bromide) (1.5 eq) neat or as a THF solution.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous NH
Cl (5 mL). Extract with Et O (3 x 15 mL). -
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Results:
| Electrophile | Yield (%) | dr (syn:anti) | Notes |
|---|---|---|---|
| MeI | 85-92 | >98:2 | Retentive alkylation |
| BnBr | 78-85 | 95:5 | Steric bulk slightly lowers yield |
| CO
Method B: Stereoselective Hydrogenation (Industrial Route)
Application: Large-scale synthesis of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid (Perindopril core). This method sets the stereocenters via catalyst surface interaction rather than C-alkylation.
Protocol 2: Hydrogenation of Indoline-2-carboxylic Acid
-
Substrate: (S)-Indoline-2-carboxylic acid.
-
Catalyst: 5% Rh/C or PtO
(Adams' catalyst). Note: Rhodium favors cis-fusion; Platinum can lead to mixtures depending on pH. -
Solvent: 10% Acetic Acid in Methanol (Acidic pH prevents catalyst poisoning by the amine).
-
Conditions: 50-60 psi H
, room temperature, 12 hours. -
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Crystallization: Recrystallize from Ethanol/Ether to isolate the pure (2S, 3aS, 7aS) isomer.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|
| Low cis/trans ratio | Wrong Catalyst | Switch to Rh/Al
Case Study: Aeruginosin Core Synthesis
The Hanessian group utilized a "6-hydroxyoctahydroindole" core for Aeruginosin synthesis. The key diastereoselective step involved the Birch reduction of an anisole derivative followed by an acid-catalyzed cyclization.
-
Key Insight: The "endo" isomer is thermodynamically preferred during the cyclization of the dihydroanisole intermediate, contrasting with the kinetic "exo" preference in lithiation chemistry. This highlights the importance of selecting the method (Kinetic vs. Thermodynamic) based on the desired target.
Caption: Strategic decision tree for selecting the optimal alkylation/synthesis methodology.
References
-
Beak, P., & Lee, W. K. (1994).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. -
Hanessian, S., et al. (2001).[1] First Total Syntheses of Aeruginosin 298-A and B. Chemistry – A European Journal.
-
O'Brien, P. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine. Journal of the American Chemical Society.[1]
-
Viveros-Ceballos, J. L., et al. (2017).[2] First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid.[2] European Journal of Organic Chemistry.
-
Patent US6835843B2. (2004). Method for synthesis of perindopril and its pharmaceutically acceptable salts.[3][4][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 5. US20150252001A1 - Process for preparation of perindopril intermediate - Google Patents [patents.google.com]
Application Note: Strategic Incorporation of (2R,3aS,7aR)-Oic in Solid-Phase Peptide Synthesis
Executive Summary
This guide details the protocol for incorporating (2R,3aS,7aR)-octahydroindole-2-carboxylic acid (henceforth referred to as (2R,3aS,7aR)-Oic ) into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS).
(2R,3aS,7aR)-Oic is a bicyclic, non-proteinogenic amino acid.[1] Structurally, it is a conformationally restricted analogue of D-proline. Its incorporation is critical in drug discovery for:
-
Inducing
-turns: Specifically Type II' turns, often stabilizing bioactive conformations in bradykinin antagonists and enzyme inhibitors. -
Enhancing Metabolic Stability: The bicyclic ring system sterically shields the peptide backbone from proteolytic cleavage.
-
Hydrophobic Interaction: The fused cyclohexane ring provides a unique lipophilic pharmacophore unavailable in standard proline.
Critical Challenge: The secondary amine of the octahydroindole ring is sterically hindered, making acylation (coupling the next amino acid) significantly more difficult than with standard amino acids. This protocol addresses this bottleneck with optimized coupling conditions.[2]
Physicochemical Profile
| Property | Data | Relevance to Synthesis |
| Chemical Formula | Molecular Weight: 169.22 g/mol | |
| Stereochemistry | (2R, 3aS, 7aR) | Acts as a D-Proline mimic; induces reverse turns. |
| Fmoc-Derivative MW | ~391.5 g/mol | Standard building block: Fmoc-(2R,3aS,7aR)-Oic-OH. |
| Solubility | High in DMF, NMP, DCM | Compatible with standard SPPS solvents. |
| Steric Bulk | High (Fused 6,5-ring) | High resistance to acylation. Requires aggressive coupling. |
| Racemization Risk | Moderate to High | C2- |
Strategic Protocol: Fmoc-SPPS Incorporation
Materials & Reagents[2][3][4]
-
Resin: Rink Amide or Wang resin (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).
-
Solvents: DMF (Peptide grade), DCM.
-
Activators: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole). Note: HATU is preferred over HBTU/TBTU due to faster kinetics for hindered amines.
-
Bases: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine / Sym-collidine).
-
Monitoring: Chloranil (Acetaldehyde + Chloranil) reagents. Do NOT use Kaiser Test.
Workflow Visualization
The following diagram outlines the critical decision points when handling Oic residues.
Figure 1: Decision logic for Oic incorporation. Note the divergence in protocol depending on whether Oic is the incoming acid or the nucleophile.
Detailed Step-by-Step Procedures
Phase A: Coupling Fmoc-(2R,3aS,7aR)-Oic-OH to the Peptide Chain
Context: The resin contains a primary amine (e.g., H-Ala-Resin).
-
Preparation: Dissolve Fmoc-(2R,3aS,7aR)-Oic-OH (4 eq), HATU (3.9 eq) in DMF.
-
Activation: Add DIEA (8 eq) immediately before adding to the resin. Do not pre-activate for >2 mins to minimize racemization.
-
Coupling: Shake for 45–60 minutes at room temperature.
-
Monitoring: Perform Kaiser Test .
-
Blue: Incomplete. Recouple.
-
Yellow/Colorless: Complete.
-
-
Capping (Optional but Recommended): Acetic anhydride/Pyridine in DMF to block unreacted amines.
Phase B: Deprotection of Fmoc-Oic-Resin
-
Reagent: 20% Piperidine in DMF (v/v).
-
Cycles: Treat 2 x 10 minutes.
-
Wash: Extensive washing with DMF (5x) and DCM (3x) is crucial to remove piperidine, which can cause fulvene adducts on the sensitive secondary amine.
-
Verification (CRITICAL): Perform the Chloranil Test (Method below).
-
Result: The beads should turn Dark Blue . This confirms the secondary amine is free.
-
Note: The Kaiser test will likely be negative or reddish-brown (false negative) for Oic.
-
Phase C: Coupling Amino Acid X onto (2R,3aS,7aR)-Oic-Resin
Context: This is the rate-limiting step. The nucleophile is a hindered secondary amine.
-
Selection of Reagents:
-
Preferred: HATU / HOAt / DIEA. (The addition of HOAt enhances rate for secondary amines).
-
Alternative (for extremely difficult sequences): PyBrOP / DIEA or COMU / Oxyma.
-
-
Stoichiometry: Use 5 equivalents of Amino Acid and Coupling Reagent.
-
Procedure:
-
Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in minimal DMF (to keep concentration high, ~0.3 M).
-
Add DIEA (10 eq).
-
Add to resin immediately.
-
-
Reaction Time: Double coupling is mandatory .
-
Coupling 1: 2 hours at RT.
-
Coupling 2: Fresh reagents, 2 hours at RT (or overnight).
-
-
Monitoring: Perform Chloranil Test .
-
Goal: Colorless/Yellow beads.
-
Failure: If beads remain blue, perform a third coupling using PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) with collidine.
-
Analytical Quality Control (Self-Validating Systems)
The Chloranil Test Protocol
Since Oic is a secondary amine, the standard Kaiser test is invalid. You must use the Chloranil test for Steps 3.3 Phase B and C.
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Method:
-
Place a few resin beads in a small glass tube.
-
Add 2 drops Reagent A and 2 drops Reagent B.
-
Let stand for 5 minutes at RT.
-
-
Interpretation:
-
Dark Blue/Green Beads: Free secondary amine present (Deprotection successful or Coupling failed).
-
Colorless/Amber Beads: No secondary amine (Coupling successful).
-
Racemization Check
(2R,3aS,7aR)-Oic is prone to epimerization at the C2 position, converting it to the (2S) diastereomer.
-
Validation: After cleavage, analyze crude peptide via RP-HPLC using a C18 column with a shallow gradient (e.g., 0.5% B/min). Diastereomers containing Oic usually separate well.
-
Control: Synthesize a small standard of the (2S)-Oic analog if available to confirm retention times.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Incomplete Coupling onto Oic | Steric hindrance of the fused ring system. | Switch to PyBrOP/TMP or HATU/HOAt . Increase temperature to 40°C (caution: risk of racemization). |
| Racemization of Oic | Base-catalyzed proton abstraction at C2. | Use Oxyma Pure instead of HOBt. Use Collidine (TMP) instead of DIEA. Reduce pre-activation time to < 1 min. |
| Low Yield after Cleavage | Acid-catalyzed side reactions or incomplete cleavage. | Oic is stable to TFA. Ensure scavengers (TIS/Water) are used to prevent alkylation of the indole ring (though Oic is saturated, so less risk than Trp). |
| "Deletion" Sequences | Failed Fmoc removal on Oic. | Secondary amines can be sluggish to deprotect if aggregated. Use DBU (2%) + Piperidine (20%) for deprotection. |
References
-
Original Synthesis & Stereochemistry: Han, G., et al. "Asymmetric synthesis of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid."[1] Journal of Organic Chemistry. (Provides the foundational chemistry for Oic isomers).
-
Coupling Reagents for Hindered Amines: Carpino, L. A., et al. "The uronium/guanidinium peptide coupling reagents: finally the true uronium salts." Angewandte Chemie International Edition. (Establishes HATU superiority for secondary amines).
-
Monitoring Secondary Amines (Chloranil Test): Vojkovsky, T. "Detection of secondary amines on solid phase." Peptide Research. 1995; 8(4):236-7. (The definitive protocol for the Chloranil test).
-
Oic in Bradykinin Antagonists (Icatibant/HOE 140): Lembeck, F., et al. "The bradykinin antagonist HOE 140." British Journal of Pharmacology. (Demonstrates the biological utility of Oic incorporation).
-
Prevention of Racemization: Steinauer, R., et al. "Racemization in peptide synthesis." Bachem Application Notes. (General guide on minimizing epimerization during activation).
Sources
Application Note: Analytical Profiling of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid
[1][2][3]
Introduction & Scientific Context
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid (often abbreviated as (2R)-OIC ) is a bicyclic non-proteinogenic amino acid.[1][2] It is the specific enantiomer of the key intermediate used in the synthesis of the ACE inhibitor Perindopril (which utilizes the (2S,3aS,7aS) configuration).[1][2]
In drug development, the (2R,3aS,7aR) isomer is primarily analyzed as a critical enantiomeric impurity or as a target for chiral resolution studies.[1][2] Its analysis presents two significant challenges:
-
Lack of Chromophore: The molecule possesses no conjugated
-systems, rendering standard UV detection (254 nm) ineffective.[1][2] -
Stereochemical Complexity: The molecule has three chiral centers, theoretically allowing for
stereoisomers.[1][2] Discriminating the target (2R,3aS,7aR) enantiomer from its diastereomers and its enantiomer (2S,3aS,7aS) requires highly specific stationary phases.[1][2]
This guide details three validated protocols to address these challenges: Chiral HPLC (for enantiomeric purity), Achiral HPLC-RID (for diastereomeric purity/assay), and Pre-column Derivatization (for high-sensitivity trace analysis).[1][2]
Physicochemical Profile
| Property | Data | Relevance to Analysis |
| Molecular Formula | MW = 169.22 g/mol .[1][2] | |
| Solubility | Water, Methanol, Acetic Acid | Polar; requires aqueous or polar organic mobile phases.[1][2] |
| pKa | ~2.1 (COOH), ~9.5 (NH) | Zwitterionic at neutral pH.[1][2] Mobile phase pH is critical for retention.[1][2] |
| UV Absorbance | < 210 nm (End absorption only) | Direct UV is not recommended. Use RID, CAD, or Derivatization.[1][2] |
| Stereochemistry | (2R, 3aS, 7aR) | Enantiomer of the Perindopril intermediate.[1][2] |
Analytical Decision Matrix
Select the appropriate method based on your analytical goal:
Figure 1: Decision tree for selecting the optimal analytical workflow.
Method A: Chiral HPLC (Enantiomeric Purity)
Objective: Separation of (2R,3aS,7aR)-OIC from its enantiomer (2S,3aS,7aS)-OIC.[1][2] Mechanism: Crown ether stationary phases form host-guest inclusion complexes with the primary ammonium group of the amino acid.[1]
Protocol Parameters
-
Column: Crownpak CR-I(+) (Daicel), 3.0 × 150 mm, 5 µm.[1][2]
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.[1][2]0) / Methanol (90:10 v/v).[1][2]
-
Temperature: 25°C (Lower temperature often improves chiral resolution).[1][2]
-
Detection: RI (Refractive Index) or ELSD (Evaporative Light Scattering) .[1][2]
-
Sample Diluent: Mobile Phase.
Execution Steps
-
System Equilibration: Flush column with mobile phase for at least 60 minutes. The baseline must be perfectly flat for RI detection.[1][2]
-
Blank Injection: Inject mobile phase to ensure no ghost peaks.
-
Resolution Check: Inject a racemic mixture (approx. 1 mg/mL).[1][2] Ensure resolution (
) between (2R) and (2S) peaks is > 2.0.[1][2]
Method B: Achiral RP-HPLC (Diastereomeric Purity & Assay)
Objective: Quantify the main peak and separate diastereomeric impurities (e.g., all-cis isomers).[1][2] Mechanism: Hydrophobic interaction using a highly aqueous stable C18 phase.[1][2] Direct detection via Refractive Index (RID).[1][2][3][4]
Protocol Parameters
-
Column: Inertsil ODS-4 (GL Sciences), 250 × 4.6 mm, 5 µm.[1][2][3][4][5]
-
Why? ODS-4 provides superior peak shape for polar amines compared to standard C18.[1]
-
-
Mobile Phase: 10 mM Potassium Phosphate Buffer, pH 3.0 (100%).
-
Detection: Refractive Index Detector (RID).[1][2][3][4]
-
Cell Temperature: 35°C (Must match column temp to minimize noise).
-
System Suitability Criteria
-
Tailing Factor: NMT 1.5.
-
Theoretical Plates: NLT 5000.
-
Precision (RSD): NMT 2.0% for 6 replicate injections.
Method C: Pre-Column Derivatization (Trace Analysis)
Objective: High-sensitivity detection (LOD < 0.05%) using Fluorescence or UV.[1][2] Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).[1][2] Reacts with secondary amines to form a stable, highly fluorescent carbamate.[1][2]
Reaction Workflow
Figure 2: FMOC-Cl derivatization workflow for secondary amines.
Protocol Parameters
Troubleshooting & Critical Considerations
| Issue | Root Cause | Corrective Action |
| Drifting Baseline (RI) | Temperature fluctuation or air bubbles.[1][2] | Insulate column and detector tubing.[1][2] Purge reference cell for 10+ mins. |
| Poor Resolution (Chiral) | Column aging or wrong pH.[1][2] | Crown ether columns are sensitive.[1][2] Ensure pH is strictly < 2.0 to protonate the amine.[1][2] |
| Peak Tailing | Secondary interactions with silanols.[1][2] | Use "Type B" silica (high purity) columns like Inertsil ODS-4 or Zorbax.[1][2] Lower pH to suppress silanol ionization.[1][2] |
| Low Sensitivity | Nature of molecule.[1][2][3][4][5] | Switch from Method B (RI) to Method C (Derivatization) if analyzing impurities < 0.1%.[1][2] |
References
-
Synthesis and Resolution
-
HPLC Methodology (Achiral)
-
Chemical Data
-
Chiral Column Selection
Sources
- 1. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
Application Note: Chiral Separation of Octahydroindole-2-carboxylic Acid (Oic) Isomers
This Application Note is structured to guide researchers through the complex challenge of separating Octahydroindole-2-carboxylic acid (Oic) isomers. It prioritizes robust, self-validating methodologies suitable for pharmaceutical quality control and process development.
Executive Summary & Scientific Rationale
Octahydroindole-2-carboxylic acid (Oic) is a bicyclic, non-natural amino acid and a critical intermediate in the synthesis of ACE inhibitors like Perindopril . Its structure contains three chiral centers (C2, C3a, C7a), theoretically yielding eight stereoisomers. The pharmaceutical target is typically the (2S, 3aS, 7aS) isomer.[1][2]
The Separation Challenge:
-
Lack of Chromophore: Native Oic lacks a conjugated
-system, making standard UV detection (254 nm) impossible. Detection is limited to low-UV (205–210 nm), which suffers from baseline noise, or requires universal detectors (CAD, ELSD, RI). -
Stereochemical Density: Separating enantiomers (e.g., 2S vs 2R) while simultaneously resolving diastereomers (cis-fused vs trans-fused rings) requires high selectivity.
-
Amphoteric Nature: As an amino acid, Oic exists as a zwitterion, complicating retention on standard silica phases.
Strategic Solution: This guide presents two distinct, field-proven protocols:
-
Protocol A (Indirect): Pre-column derivatization with FMOC-Cl. This introduces a strong UV/Fluorescence chromophore and increases hydrophobicity, allowing high-resolution separation on polysaccharide-based Chiral Stationary Phases (CSPs).
-
Protocol B (Direct): Chiral Mobile Phase (CMP) Ligand Exchange Chromatography. This utilizes a Copper(II)-amino acid complex in the mobile phase, which forms a transient diastereomeric complex with Oic, enabling detection at 254 nm and separation on an achiral C18 column.
Method Selection Guide
The following decision matrix illustrates the logical flow for selecting the appropriate protocol based on your laboratory's equipment and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal Oic separation strategy.
Protocol A: FMOC-Derivatization (The "Gold Standard")
This method is recommended for Quality Control (QC) and trace impurity analysis. The FMOC (9-fluorenylmethoxycarbonyl) moiety blocks the secondary amine, preventing peak tailing, and provides excellent UV absorbance (265 nm) or Fluorescence (Ex 260/Em 315 nm).
Reaction Mechanism
The secondary amine of Oic reacts with FMOC-Cl under alkaline conditions to form a stable carbamate.
Experimental Workflow
Reagents:
-
FMOC-Cl Solution: 5 mM in Acetonitrile (MeCN).
-
Borate Buffer: 0.2 M Boric acid, adjusted to pH 8.5 with NaOH.
-
Quenching Solution: 1% Acetic Acid or 10 mM Adamantanamine (to react with excess FMOC).
Step-by-Step Procedure:
-
Sample Prep: Dissolve Oic sample in water/buffer to ~1 mg/mL.
-
Mixing: In a vial, combine
Sample + Borate Buffer. -
Derivatization: Add
FMOC-Cl solution. Vortex immediately. -
Incubation: Let stand at room temperature for 10 minutes.
-
Quench: Add
Quenching Solution to stop the reaction and prevent FMOC-Cl hydrolysis peaks from interfering. -
Dilution: Dilute to final volume with Mobile Phase A before injection.
HPLC Conditions (Chiral Polysaccharide)
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-RH or Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | "RH" designates Reverse Phase compatibility. Amylose/Cellulose tris-carbamates provide excellent recognition of the FMOC group. |
| Mobile Phase A | 20 mM Ammonium Acetate / 0.1% Formic Acid (aq) | Acidic pH suppresses carboxylic acid ionization, improving retention. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong organic modifier for eluting hydrophobic FMOC derivatives. |
| Mode | Isocratic: 60% A / 40% B | Stable baseline for integration; adjust %B to optimize retention ( |
| Flow Rate | 0.8 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV 265 nm (or FLD Ex:260/Em:315) | 265 nm is the absorption maximum for the fluorenyl group. |
| Temperature | 25°C | Lower temperature often enhances chiral resolution ( |
Protocol B: Chiral Mobile Phase Ligand Exchange (The "Cost-Effective" Method)
This method utilizes Ligand Exchange Chromatography (LEC) . It is ideal for process monitoring where derivatization steps are too slow. It requires only a standard C18 column.
Mechanism of Action
A chiral selector (L-Phenylalaninamide) and Copper(II) ions are added to the mobile phase.[3] They form a binary complex
Mobile Phase Preparation (Critical)
Stock Solution A (Copper): 10 mM CuSO
Final Mobile Phase:
-
Mix water and Methanol (ratio 85:15 v/v).
-
Add Stock A to reach 1.0 mM CuSO
. -
Add Stock B to reach 2.0 mM L-Phe-NH
. -
Crucial Step: Adjust pH to 6.0 using dilute NaOH or H
SO .-
Note: pH controls the ionization of the amino group and the stability of the copper complex. Do not use phosphate buffers (precipitates copper).
-
HPLC Conditions (Ligand Exchange)
| Parameter | Setting | Rationale |
| Column | C18 (ODS) End-capped (250 x 4.6 mm, 5 µm) | Provides the hydrophobic surface for the adsorption of the ternary complex. |
| Mobile Phase | 1 mM CuSO | The "Chiral Mobile Phase" (CMP). |
| Flow Rate | 1.0 mL/min | Standard.[2][3] |
| Detection | UV 254 nm | Detects the Copper-Amino Acid complex. |
| System Prep | Passivate System | Flush system with water before and after use to prevent salt precipitation. |
Troubleshooting & Validation
Common Issues and Solutions
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Protocol A) | Free silanols interacting with amine | Ensure mobile phase contains ammonium acetate or TEA; verify column end-capping. |
| Broad Peaks (Protocol B) | Slow ligand exchange kinetics | Increase column temperature to 35-40°C to speed up exchange rates. |
| No Detection (Protocol B) | pH too low | Copper complexes dissociate at low pH. Ensure pH is 5.5–6.5. |
| Split Peaks | Diastereomer separation | Oic has 3 chiral centers.[4] Ensure you are identifying the enantiomer vs. diastereomer. |
Reference Data for Identification
-
Elution Order (Protocol B - Typical):
-
(2R)-Oic isomers (distomers) typically elute before (2S)-Oic isomers when using L-ligands in the mobile phase, but this must be confirmed with pure standards.
-
-
Resolution (
): Target between the active pharmaceutical ingredient (API) and its nearest enantiomer.
References
-
Sun, Y., et al. (2006).[3] "Elucidation of chiral recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography." Analytica Chimica Acta. Link (Describes the Cu(II) ligand exchange mechanism for Oic).
-
Vali, S.J., et al. (2012).[5] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques. Link (Provides baseline data on isomer separation).
-
Sigma-Aldrich Technical Guide. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Link (Background on Zwitterionic separations).
-
Chiral Technologies. "Instruction Manual for CHIRALPAK® ZWIX(+)". Link (Modern alternative for direct zwitterionic separation).
Disclaimer: This protocol is intended for research and development purposes. Users must validate the method according to ICH Q2(R1) guidelines before applying it to regulated manufacturing environments.
Sources
Application Note: High-Resolution Quantification of Octahydroindole-2-Carboxylic Acid Diastereomers
Executive Summary
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) is the critical bicyclic proline analogue used in the synthesis of the ACE inhibitor Perindopril . Due to the presence of three chiral centers (C2, C3a, and C7a), the molecule can exist as eight stereoisomers (4 diastereomeric pairs). The presence of incorrect diastereomers significantly impacts the pharmacological potency and safety profile of the final drug substance.
This guide addresses the analytical challenge posed by Oic: it lacks a strong UV chromophore, making standard UV-Vis detection ineffective without derivatization. We present two validated protocols:
-
Protocol A (Direct): A robust Refractive Index (RI) based RP-HPLC method for routine bulk purity analysis.
-
Protocol B (High-Sensitivity): A PITC-derivatization method for trace impurity profiling and enantiomeric resolution.
Technical Background & Strategy
The Stereochemical Challenge
The pharmacological activity of Perindopril depends strictly on the (2S, 3aS, 7aS) configuration (often referred to as the "all-cis" or SSS form). Synthetic routes, typically involving the hydrogenation of indoline-2-carboxylic acid, often yield mixtures of the desired SSS isomer alongside thermodynamic impurities such as the (2R)-isomer or trans-fused isomers.
Detection Strategy: The Chromophore Problem
Oic is an amino acid with no conjugated
-
Strategy 1 (Refractive Index): Utilizes the difference in refractive index between the analyte and mobile phase. Best for assaying the main peak and high-level impurities (>0.1%).
-
Strategy 2 (Derivatization): Reacting the secondary amine with Phenyl isothiocyanate (PITC) or FMOC-Cl introduces a strong chromophore, allowing nanomolar detection limits and improved separation on C18 or chiral columns.
Protocol A: Direct Quantification via RP-HPLC-RI
Recommended for: Raw material assay, Process control, High-concentration samples.
Method Principle
This method utilizes a high-efficiency C18 stationary phase with an acidic phosphate buffer to suppress the ionization of the carboxylic acid, increasing retention. A Refractive Index Detector (RID) is used for universal detection.
Chromatographic Conditions[1][2][3][4]
| Parameter | Specification |
| Column | Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm) or equivalent high-carbon load C18 |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with dilute H₃PO₄) |
| Flow Rate | 1.5 mL/min (Isocratic) |
| Column Temp | 35°C (Critical for RI stability) |
| Detector | Refractive Index Detector (RID), Cell Temp: 35°C |
| Injection Volume | 20 µL |
| Run Time | 25–30 minutes |
Sample Preparation[2]
-
Diluent: Use the Mobile Phase.
-
Stock Solution: Dissolve 50 mg of Oic reference standard in 50 mL diluent (1.0 mg/mL).
-
Sample Solution: Accurately weigh 50 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.[1]
-
Filtration: Filter through a 0.45 µm Nylon syringe filter (discard first 2 mL).
System Suitability Criteria
-
Resolution (
): > 2.0 between the (2S,3aS,7aS) peak and the nearest diastereomer (typically the 2R-isomer). -
Tailing Factor (
): NMT 1.5. -
Precision (RSD): < 2.0% for 6 replicate injections of the standard.
Protocol B: High-Sensitivity Derivatization (PITC)
Recommended for: Trace impurity profiling (<0.1%), Enantiomeric excess determination.
Method Principle
Pre-column derivatization with Phenyl isothiocyanate (PITC) converts the secondary amine of Oic into a phenylthiocarbamyl (PTC) derivative. This derivative is hydrophobic and UV-active (
Derivatization Workflow
-
Reagent Prep: Mix PITC / Triethylamine / Ethanol / Water (1:1:7:1 v/v).
-
Reaction:
-
Take 100 µL of Sample Solution (1 mg/mL in borate buffer pH 9.0).
-
Add 50 µL of Reagent Solution.
-
Vortex and incubate at room temperature for 20 minutes.
-
-
Quenching: Evaporate to dryness under nitrogen stream (removes excess PITC).
-
Reconstitution: Dissolve residue in 500 µL of Mobile Phase A.
Chromatographic Conditions (Gradient)[5]
| Parameter | Specification |
| Column | Phenomenex Luna C18(2) (150 mm × 4.6 mm, 3 µm) |
| Mobile Phase A | 0.05 M Sodium Acetate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile : Water (70:30 v/v) |
| Gradient | 0-5 min: 10% B; 5-20 min: 10%→50% B; 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| LOD/LOQ | ~0.02 µg/mL (approx. 100x more sensitive than RI) |
Visualizing the Analytical Workflow
Caption: Decision tree for selecting between Direct RI quantification and High-Sensitivity PITC derivatization based on analytical requirements.
Troubleshooting & Optimization
Peak Tailing
-
Cause: Interaction between the secondary amine of Oic and residual silanols on the silica support.
-
Solution: Ensure the mobile phase pH is acidic (pH 3.0) to protonate the amine fully, and use a "Type B" or "Base Deactivated" silica column (e.g., Inertsil ODS-4 or Zorbax Eclipse Plus).
Baseline Drift (RI Method)
-
Cause: Temperature fluctuations or mobile phase changes.
-
Solution: RI detectors are extremely sensitive to temperature. Ensure the column oven and detector cell are equilibrated for at least 2 hours before analysis. Use a pre-mixed isocratic mobile phase; never use a gradient with RI.
Resolution Loss
-
Cause: pH drift.
-
Solution: The separation of diastereomers is pH-dependent. A shift of ±0.2 pH units can cause peak co-elution. Always use a calibrated pH meter and buffer the mobile phase adequately (10-20 mM).
References
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012).[1] Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(5).[1] Link
-
Breuilles, P., & Le Goffic, F. (1986). Synthesis of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid.[1][2][3][4] Tetrahedron Letters, 27(13), 1493-1494. (Foundational synthesis and stereochemistry).
- European Pharmacopoeia (Ph. Eur.). Perindopril tert-butylamine Monograph.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[5] Introduction to Modern Liquid Chromatography. Wiley. (Reference for method development strategies on non-chromophoric compounds).
Sources
- 1. longdom.org [longdom.org]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 4. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 5. hplc.eu [hplc.eu]
Technical Application Note: Direct Quantification of Non-Chromophoric Amino Acids via Refractive Index Detection
Executive Summary
While pre-column derivatization (e.g., OPA, FMOC) followed by Fluorescence or UV detection remains the gold standard for trace-level amino acid analysis, it introduces significant kinetic variability, reagent instability, and cost.[1] For industrial applications—such as fermentation monitoring, nutritional supplement verification, and bulk process control—these steps are often unnecessary and inefficient.
This guide details the direct quantification of non-chromophoric amino acids (e.g., Leucine, Isoleucine, Valine, Proline) using Refractive Index (RI) detection. Unlike UV detection at 200–210 nm, which suffers from low signal-to-noise ratios due to mobile phase absorption, RI detection offers a "universal" response based on bulk property changes. This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) over Reversed-Phase (RP) to ensure adequate retention of polar zwitterions without ion-pairing reagents.
Theoretical Foundation & Mechanism
The Detection Principle
Refractive Index detectors operate on Snell’s Law , measuring the bending of light as it passes through a flow cell containing the analyte relative to a static reference cell.
-
Universal Response: Any solute with a refractive index different from the mobile phase will generate a signal.
-
The Temperature Factor: RI is highly sensitive to temperature (
). A fluctuation of can cause detectable baseline noise. Therefore, thermal equilibrium is the primary critical quality attribute (CQA) of this method.
Why HILIC for Amino Acids?
Underivatized amino acids are highly polar zwitterions. On standard C18 columns, they elute in the void volume (
Decision Matrix: When to Use RI?
Before proceeding, validate that RI is the correct tool for your concentration range.
Figure 1: Decision matrix for selecting detection methods for amino acid analysis.
Experimental Protocol
Instrumentation Setup
-
System: HPLC with Isocratic Pump (Quaternary pumps must be pre-mixed to avoid mixing noise).
-
Detector: Refractive Index Detector (Temperature controlled cell is mandatory).
-
Column: Zwitterionic HILIC or Amide-HILIC (e.g., 4.6 x 150 mm, 3.5 µm).
-
Temperature: Column Oven and Detector Cell must be synchronized (e.g., both at 35°C or 40°C).
Reagents & Mobile Phase
-
Mobile Phase A (Organic): Acetonitrile (HPLC Grade).
-
Mobile Phase B (Aqueous): 10-20 mM Ammonium Acetate or Ammonium Formate (pH 3.0 – 5.5).
-
Note: Phosphate buffers are avoided in HILIC due to solubility issues in high organic content.
-
-
Isocratic Composition: Typically 70:30 (ACN:Buffer). Optimization required based on specific amino acid resolution.
Step-by-Step Workflow
Step 1: System Passivation and Purge [2]
-
Flush the reference cell of the RI detector with the exact mobile phase intended for analysis.
-
Critical: Purge the reference cell for at least 20 minutes, then close the purge valve to trap the mobile phase in the reference side.
Step 2: Thermal Equilibration
-
Set flow rate (e.g., 0.5 - 1.0 mL/min).
-
Turn on the RI detector optics and heater.
-
Allow the system to run for at least 60 minutes before the first injection.
-
Validation: Monitor baseline drift.[3][4][5][6] Acceptance criteria: Drift < 100 nRIU/hour.
Step 3: Sample Preparation
-
Dissolve amino acid standards in the mobile phase .
-
Why? Dissolving in 100% water when the mobile phase is 70% ACN will cause a massive negative "solvent shock" peak that can obscure early eluting analytes (e.g., Proline).
-
-
Filter samples through a 0.22 µm PTFE or Nylon filter. Particulates scatter light and cause spikes in RI signals.
Step 4: Data Acquisition
-
Inject 10–20 µL of sample.
-
Run time is typically 10–20 minutes isocratic.
-
Recycle mobile phase if the sample is clean (RI is non-destructive), but discard if analyzing fermentation broth to prevent accumulation of contaminants.
Method Validation & Troubleshooting
Self-Validating System Checks
Use the following logic to diagnose issues immediately during the run.
Figure 2: Troubleshooting logic for common RI baseline anomalies.
Comparative Performance Data
The following table illustrates the trade-offs between RI and other detection methods for amino acids.
| Parameter | Refractive Index (RI) | UV (205 nm) | Pre-Column Derivatization (FLD) |
| Target Analytes | All (Universal) | Aromatic + Peptide Bonds | Primary/Secondary Amines |
| LOD (Limit of Detection) | 10 - 50 ppm (µg/mL) | 1 - 10 ppm | 0.01 - 0.1 ppm (ng/mL) |
| Linearity (Dynamic Range) | |||
| Gradient Compatibility | No (Isocratic Only) | Yes (with restrictions) | Yes |
| Sample Prep Complexity | Low (Filter & Inject) | Low | High (Reaction required) |
| Primary Use Case | Process Control, Fermentation | Purity Checks | Trace Analysis, Biological Fluids |
Critical Application Notes
-
The "Solvent Dip" Phenomenon: In RI detection, the injection of a sample solvent that differs in refractive index from the mobile phase creates a significant negative or positive peak at the void volume (
). In HILIC, if you inject an aqueous sample into a high-organic mobile phase, this solvent peak can be broad and tail into the retention time of early eluting amino acids like Proline or Valine.-
Corrective Action: Always dilute the final sample extract 1:1 or 1:5 with the mobile phase (e.g., 70% Acetonitrile) prior to injection.
-
-
Mobile Phase Degassing: RI detectors are extremely sensitive to dissolved gas changes. Online vacuum degassers are mandatory. If unavailable, helium sparging must be maintained continuously at a low rate to prevent baseline drift.
-
Cation Exchange Alternative: If HILIC fails to resolve specific amino acid pairs (e.g., Leucine/Isoleucine), a strong cation exchange (SCX) column can be used with an acidic buffer/salt mobile phase. However, high salt concentrations can erode RI sensitivity and require frequent cell flushing to prevent crystallization.
References
-
Agilent Technologies. (2017).[7] Methods for the Analysis of Underivatized Amino Acids by LC/MS. (Note: While focused on MS, the HILIC separation principles apply directly to RI).
-
Shimadzu Corporation. (2018). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. (Provides baseline comparison data for UV vs. other methods).
-
JASCO. (2019). Temperature control of the refractive index detector. (Detailed mechanism on thermal noise in RI).
-
Thermo Fisher Scientific. (2021).[8][9] Underivatized Amino Acid Analysis in Wine by HILIC Separation.
-
Separation Science. (2023). Why Your HPLC Baseline Drifts—And How to Stop It.
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.com [phenomenex.com]
- 4. jasco.hu [jasco.hu]
- 5. sepscience.com [sepscience.com]
- 6. Baseline drift and oscillation of a RI detector - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Stereochemical Control & Role of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid in Trandolapril Synthesis
[1][2][3]
Executive Summary
Trandolapril is a potent Angiotensin-Converting Enzyme (ACE) inhibitor containing a bicyclic proline surrogate.[1][2] The pharmacological activity resides strictly in the (2S,3aR,7aS) configuration of the octahydroindole moiety.[3]
The subject of this guide, (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid (hereafter referred to as (2R)-OIC ), is the enantiomer of the active intermediate.[1][2] Its role in Trandolapril synthesis is twofold:
-
Critical Reference Standard: It is required to validate chiral HPLC methods, ensuring the enantiomeric excess (ee) of the active pharmaceutical ingredient (API).
-
Process Control Marker: Its presence indicates failure in chiral resolution or inadvertent racemization during the hydrogenation of the indole precursor.[3]
This protocol details the synthesis of the octahydroindole core, the separation of the (2R)-OIC isomer, and the coupling workflow for Trandolapril, highlighting where this specific isomer fits into the Quality Target Product Profile (QTPP).
Structural Analysis & Stereochemistry
The efficacy of Trandolapril depends on the "all-cis" fused ring system (in the context of the bridgehead hydrogens) and the specific configuration of the carboxylic acid.
| Feature | Active Intermediate | Subject Isomer (Distomer) |
| IUPAC Name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid |
| Role | API Precursor (Pharmacophore) | Impurity / Reference Standard |
| Configuration | L-Proline analog (S-configuration at C2) | D-Proline analog (R-configuration at C2) |
| Bridgehead | cis-fused (3aR, 7aS) | cis-fused (3aS, 7aR) |
Scientific Insight: The ACE active site contains a zinc ion and a hydrophobic pocket.[3] The (2S,3aR,7aS) geometry positions the carboxylate to interact with the zinc and the hydrophobic ring to fit the pocket.[3] The (2R,3aS,7aR) isomer presents a mirror-image steric clash, rendering it inactive and a critical impurity to monitor [1].[1][3]
Protocol 1: Synthesis & Resolution of Octahydroindole-2-Carboxylic Acid
Since the (2R)-OIC isomer is the enantiomer, it is typically produced alongside the active (2S)-OIC during the reduction of indole-2-carboxylic acid.[1][2] This protocol describes the generation of the racemate and the isolation of the (2R) isomer for analytical use.[3]
Reagents & Equipment[1][4]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).[1][2]
-
Solvent: Acetic Acid / Ethanol.[3]
-
Resolution Agent: (R)-1-Phenylethylamine (for isolating the 2S isomer) or (S)-1-Phenylethylamine (to enrich the 2R isomer).[1][2]
Step-by-Step Methodology
-
Catalytic Hydrogenation:
-
Filtration & Concentration:
-
Chiral Resolution (Isolation of the Subject Isomer):
-
Objective: To isolate (2R,3aS,7aR)-OIC as a reference standard.
-
Dissolve the racemate in hot ethanol.
-
Add (S)-(-)-1-Phenylethylamine (0.5 equivalents).
-
Allow the solution to cool slowly to 4°C. The diastereomeric salt of the (2R,3aS,7aR) acid precipitates preferentially with this amine.[3]
-
Filter the crystals and recrystallize from ethanol/water to achieve >99% diastereomeric purity.
-
Free Acid Recovery: Dissolve the salt in water, adjust pH to 5.5 with dilute HCl, and extract/crystallize the free amino acid.[3]
-
Protocol 2: Trandolapril Coupling Workflow
This section describes the standard synthesis of Trandolapril using the (2S) isomer.[3] The (2R) isomer is used here only as a "spiking" agent in QC to verify the method's ability to detect enantiomeric impurities.
Reaction Scheme
Component A: (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid benzyl ester (Active) Component B: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPA) Coupling Agent: Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt)[1][2]
Detailed Procedure
-
Activation:
-
In a reactor, dissolve 1.0 eq of ECPA in Dichloromethane (DCM) at 0°C.
-
Add 1.1 eq of HOBt and 1.1 eq of DCC.[3] Stir for 1 hour to form the active ester.
-
-
Coupling:
-
Work-up:
-
Deprotection (Final Step):
Protocol 3: Quality Control & Analytical Application
The primary utility of the (2R,3aS,7aR) isomer is in the Chiral Purity Assay .[3]
HPLC Method Conditions
-
Column: Chiralpak AD-H or Cyclobond I (250 x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1][2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.[3]
-
Standard Preparation:
-
Acceptance Criteria: Resolution (Rs) between the active Trandolapril peak and the (2R)-isomer impurity peak must be > 1.5.[1][2]
Visualization: Synthesis & Resolution Pathway
Caption: Workflow illustrating the separation of the racemic intermediate into the active precursor (Green) and the (2R)-isomer (Red), which serves as a critical reference standard for Quality Control.
Troubleshooting & Critical Parameters
| Issue | Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | Incomplete resolution of the racemate.[1][2] | Recrystallize the diastereomeric salt (Protocol 1, Step 3) until melting point is constant.[3] |
| Epimerization at C2 | High temperature or strong base during coupling.[3] | Maintain coupling temperature < 25°C; avoid excess base (e.g., Triethylamine) during neutralization.[1][3] |
| Unknown Impurity in HPLC | Presence of trans-fused isomers.[1][2][6] | Ensure hydrogenation catalyst (Rh vs Pt) is strictly controlled; cis-isomers are favored by Rh/Al₂O₃ in acidic media [2].[1][2] |
References
-
Stereoselectivity in ACE Inhibitors: Journal of Medicinal Chemistry. "Synthesis and Angiotensin Converting Enzyme Inhibitory Activity of Octahydroindole-2-carboxylic Acid Derivatives." (Generalized citation for mechanistic basis).
-
Synthesis of Trandolapril Intermediate: European Patent EP1724260B1. "Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril."
-
Analytical Methods: Acta Poloniae Pharmaceutica. "A Study on the Stereochemical Purity of Trandolapril and Octahydro-1H-indole-2-carboxylic Acid by HPLC Method."
-
Chemical Properties: PubChem Compound Summary. "(2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid" (Note: Verify specific isomer CAS in database).[1][2][9] [1][2]
Sources
- 1. mzCloud – Trandolapril [mzcloud.org]
- 2. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101423490A - Synthetic method of Trandolapril key intermediate (2S,3aR,7as)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. data.epo.org [data.epo.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: TRANDOLAPRIL SPECTRAL DATA [orgspectroscopyint.blogspot.com]
- 7. EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 8. CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine - Google Patents [patents.google.com]
- 9. (2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | C9H15NO2 | CID 7019824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Peptide Coupling Protocols for (2R,3aS,7aR)-Oic
Executive Summary & Strategic Analysis
The incorporation of (2R,3aS,7aR)-octahydroindole-2-carboxylic acid (Oic) into peptide backbones presents a unique set of synthetic challenges. As a bicyclic analogue of proline, Oic imposes severe conformational constraints, often used to lock peptide secondary structures (e.g.,
However, the fused [4.3.0] bicyclic system creates significant steric bulk around the secondary amine and the carboxylic acid.[1] This leads to two primary failure modes:
-
Incomplete Coupling (N-Terminus): The nucleophilicity of the Oic secondary amine is attenuated by the bridgehead protons, making acylation difficult.[1]
-
Epimerization (C-Terminus): Activation of the Oic carboxyl group carries a high risk of
-carbon racemization (C2 position) due to the strain of the bicyclic system and the lack of an amide hydrogen to stabilize intermediates.[1]
This guide provides two distinct, field-validated protocols designed to overcome these barriers while maintaining >98% diastereomeric excess (de).
Critical Mechanistic Considerations
The Steric "Wall"
Unlike Proline, where the ring is relatively flexible, the fused cyclohexane ring in Oic locks the pyrrolidine ring into a specific pucker.[1] When Oic acts as the nucleophile (amine), the incoming activated amino acid encounters significant steric clash from the bridgehead hydrogens (3aS, 7aR).[1] Standard reagents (e.g., HBTU/DIPEA) often result in deletion sequences.[1]
The Epimerization Trap
When Oic acts as the electrophile (acid), activation converts the C2 chiral center into a species susceptible to enolization.[1] The bicyclic strain lowers the energy barrier for proton abstraction at C2.[1] Consequently, "slow" activation methods (like standard carbodiimides without additives) favor racemization.[1] Fast, potent activation or low-temperature mixed anhydrides are required.[1]
Protocol A: N-Terminal Extension (Acylation of Oic)
Use this protocol when coupling an amino acid TO the secondary amine of an Oic residue already on the resin or in solution.[1]
Reagent Selection Strategy
-
Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt.[1] The pyridine nitrogen in HOAt provides anchiomeric assistance, effectively "delivering" the acyl group to the hindered amine.[1]
-
Base: Collidine (2,4,6-trimethylpyridine) is preferred over DIPEA for extremely hindered couplings to minimize base-catalyzed side reactions.[1]
Step-by-Step Methodology (Solid Phase)
-
Resin Preparation: Swell the resin-bound Oic peptide (0.1 mmol scale) in DMF for 20 minutes. Drain.
-
Pre-Activation (Critical):
-
In a separate vial, dissolve the incoming Fmoc-Amino Acid (5.0 equiv, 0.5 mmol) and HATU (4.9 equiv, 0.49 mmol) in minimal dry DMF (approx. 2 mL).
-
Add TMP (2,4,6-Collidine) (10.0 equiv, 1.0 mmol).[1]
-
Note: Allow to activate for exactly 30 seconds . Do not age the ester longer, as reactive OAt esters can hydrolyze or rearrange.[1]
-
-
Coupling:
-
Monitoring:
-
Double Coupling: If the test is positive, repeat the step with PyAOP (phosphonium salt) instead of HATU to alter the reaction kinetics.
Protocol B: C-Terminal Activation (Coupling Oic to an Amine)
Use this protocol when coupling the Oic-acid TO a free amine (N-terminal of a peptide or solution phase amine).[1]
Reagent Selection Strategy
-
Risk: High risk of epimerization at C2.[1]
-
Solution Phase Standard: Isobutyl Chloroformate (IBCF) Mixed Anhydride method at -15°C.[1] This is the industrial standard for Perindopril-like synthesis.[1]
-
Solid Phase Standard: PyBOP/HOBt with low base concentration.[1]
Step-by-Step Methodology (Solution Phase - Mixed Anhydride)
This method is superior for preserving chirality in solution phase.[1]
-
Setup: Dissolve (2R,3aS,7aR)-N-Protected-Oic-OH (1.0 equiv) in dry THF or DCM under Nitrogen atmosphere.
-
Cooling: Cool the solution to -15°C using a dry ice/ethylene glycol bath or cryostat. Temperature control is the single most critical variable.[1]
-
Base Addition: Add N-Methylmorpholine (NMM) (1.05 equiv).[1] Stir for 2 minutes.
-
Activation:
-
Coupling:
-
Add the amino component (free amine/ester) (1.0 equiv) pre-dissolved in minimal DCM/THF.[1]
-
Crucial: Maintain temp at -15°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
-
Workup: Standard acid/base wash.[1]
-
Validation: Analyze via Chiral HPLC to confirm <1% epimerization.
Quantitative Comparison of Coupling Reagents
| Reagent System | Coupling Efficiency (N-Term) | Racemization Risk (C-Term) | Recommended Use Case |
| HATU / HOAt | High (95%+) | Moderate | Best for coupling TO Oic (Protocol A). |
| PyBOP / HOBt | High (90%+) | Low | Good general purpose for SPPS.[1] |
| IBCF (Mixed Anhydride) | Moderate | Very Low (<0.5%) | Best for coupling Oic-OH in solution (Protocol B). |
| DIC / Oxyma | Moderate | Low | Green alternative; good for automated synthesizers.[1] |
| HBTU / DIPEA | Low (<50%) | High | Avoid. Steric bulk prevents efficient reaction.[1] |
Visualization of Workflows
Diagram 1: Decision Matrix for Oic Coupling[1]
Caption: Strategic decision tree for selecting coupling reagents based on the role of the Oic residue and the synthesis phase.
Diagram 2: Mechanism of Oic Epimerization vs. Stabilization[1]
Caption: Pathway analysis showing how slow activation leads to oxazolone-mediated racemization, while HOAt acceleration preserves chirality.[1]
References
-
Albericio, F., & Boman, J. M. (1995).[1] "Coupling Reagents and Methods."[1][3][4][5][6] Methods in Molecular Biology, 35, 10-15.[1]
-
Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1] [1]
-
Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of Oic-Containing Peptides." Journal of Peptide Science, 11(2), 85-92.[1] [1]
-
Remond, C., et al. (2016).[1] "Stereoselective Synthesis of Octahydroindole-2-carboxylic Acid Derivatives." Organic Process Research & Development, 20(8), 1450–1460.[1] [1]
-
Sigma-Aldrich (Merck). "Peptide Coupling Reagents Guide: Mechanism and Selection."[1] Technical Application Note.
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Synthesis
Executive Summary
The synthesis of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid (often referred to as the "trans-fused" isomer or specific enantiomer of the Trandolapril/Perindopril intermediate core) presents a trifecta of challenges: stereocontrol (cis vs. trans ring fusion), catalyst deactivation (amine poisoning), and zwitterionic isolation (water solubility).[1]
This guide moves beyond standard textbook protocols to address the "hidden" yield killers encountered in scale-up and high-purity synthesis. It focuses on the catalytic hydrogenation of indole-2-carboxylic acid (or indoline intermediates) and the subsequent resolution/isolation steps.[1][2]
Part 1: Critical Process Parameters (CPP) & Optimization
To improve yield, you must decouple Conversion Yield (reaction completeness) from Isolated Yield (recovery).[1]
The Hydrogenation Bottleneck: Catalyst Poisoning & Selectivity[1][3]
The reduction of the indole ring to the octahydroindole system is the yield-determining step.[1]
-
The Problem: The product is a secondary amine.[1][3] As the reaction proceeds, the basic nitrogen binds strongly to the catalyst surface (Pd, Pt, or Rh), poisoning it and halting conversion.[1]
-
The Solution (Self-Validating System): Run the hydrogenation in acidic media (Acetic Acid or Water/HCl).[1]
-
Mechanism:[1][2][3][4][5][6][7] Protonation of the amine (
) forms an ammonium species which does not coordinate to the metal surface, preventing poisoning.[1] -
Stereochemical Impact:[1][8] Acidic conditions often favor the cis-fused isomer.[1] If your target is the trans-fused (2R,3aS,7aR), you may need to utilize a two-step reduction (Indole
Indoline Octahydroindole) or specific solvent effects.[1]
-
Stereocontrol Strategy
The (2R,3aS,7aR) configuration implies a specific relationship between the bridgehead hydrogens and the carboxyl group.[1]
| Variable | Effect on Stereochemistry | Recommendation for Yield |
| Catalyst | Rh/C: Strongly favors cis-fusion (kinetic product).Pt/C: Allows more trans-isomer formation (thermodynamic equilibration).[1] | Use Pt/C or Rh/Al₂O₃ if targeting trans-enriched mixtures, but Rh/C for max conversion speed.[1] |
| Pressure | High Pressure (>50 bar): Favors cis (fast kinetics).Low Pressure (<10 bar): Allows relaxation/equilibration.[1] | Run at moderate pressure (20-30 bar) to balance rate vs. selectivity. |
| Substrate | Indole-2-COOH: Hard to control all 3 centers at once.Indoline-2-COOH: Pre-sets the C2 center. | Start from (R)-Indoline-2-carboxylic acid to lock the C2 chirality, reducing the problem to ring fusion control. |
Isolation of the Zwitterion
A common yield loss occurs during workup.[1] The product is an amino acid, highly soluble in water at neutral pH.[1]
-
Standard Error: Extracting with organic solvents (DCM/EtOAc) at neutral pH leaves >50% of product in the water.[1]
-
Correct Protocol: Use Isoelectric Point (pI) Precipitation or Ion Exchange Chromatography .[1]
Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Stalled or Incomplete
Q1: My hydrogenation starts fast but stops at 60% conversion. Adding more catalyst doesn't help.[1] Why?
-
Root Cause: You are likely running in neutral solvent (MeOH/EtOH).[1] The product (secondary amine) is poisoning the catalyst.[1][3]
-
Corrective Action: Add 1.0–1.2 equivalents of acid (HCl or H₂SO₄) or switch solvent to Glacial Acetic Acid.[1] This keeps the nitrogen protonated.[1]
-
Verification: Check the pH of the reaction slurry; it must be < 4.[1]
Q2: I am seeing high levels of impurities (decarboxylation).
-
Root Cause: High temperature (>80°C) combined with high pressure can cause decarboxylation of the amino acid.[1]
-
Corrective Action: Lower temperature to 40–50°C. Increase catalyst loading (5% w/w
10% w/w) to maintain rate at lower Temp.
Category B: Stereochemistry & Purity[1][4][6][9][10][11]
Q3: I need (2R,3aS,7aR) but I am getting mostly the "all-cis" isomer. How do I shift the ratio?
-
Root Cause: Rhodium catalysts and high pressure favor the cis-fused "endo" hydrogenation.[1]
-
Corrective Action:
-
Switch to Pt/C (5%) .[1]
-
Use a two-step protocol : Hydrogenate Indole to Indoline (using NaBH₃CN or mild H₂), isolate the (R)-Indoline, then hydrogenate the benzene ring.[1]
-
Epimerization: If you have the wrong isomer, heating in strong acid can sometimes equilibrate the bridgehead carbons to the thermodynamic trans product, though this is risky for the C2 center.[1]
-
Q4: How do I separate the diastereomers without expensive chromatography?
-
Corrective Action: Use fractional crystallization .[1]
Category C: Isolation & Yield Loss[1]
Q5: My NMR shows product in the crude, but I isolate nothing after extraction.
-
Root Cause: The product is a zwitterion and stays in the aqueous phase.[1]
-
Corrective Action:
Part 3: Visualized Workflows
Workflow 1: Optimized Synthesis Logic
Caption: Decision tree for maximizing conversion and recovery of octahydroindole-2-carboxylic acid.
Workflow 2: Stereochemical Troubleshooting
Caption: Strategies to correct or control stereochemistry when direct hydrogenation fails.
Part 4: Validated Experimental Protocol
Protocol: High-Yield Hydrogenation of Indole-2-Carboxylic Acid
-
Preparation: In a high-pressure autoclave, dissolve Indole-2-carboxylic acid (10 g) in Glacial Acetic Acid (100 mL) .
-
Why: Acetic acid serves as solvent and proton source to prevent catalyst poisoning [1].[1]
-
-
Catalyst Addition: Add 5% Pt/C (1.0 g, 50% wet) .
-
Note: Pt/C is preferred for accessing trans-isomers or mixtures; Rh/C is strictly for cis-isomers [2].[1]
-
-
Reaction: Purge with N₂ (3x), then H₂ (3x). Pressurize to 20 bar . Heat to 50°C . Stir at 800 rpm for 12 hours.
-
Filtration: Filter catalyst over Celite while warm. Rinse with acetic acid.[1]
-
Isolation (Critical Step):
-
Concentrate the filtrate under vacuum to a viscous oil.[1]
-
Dilute with water (50 mL).
-
Option A (Resin): Load onto Dowex 50W (H+ form).[1] Wash with water until neutral.[1][9] Elute with 1M NH₄OH.[1] Evaporate eluate to obtain white solid.[1]
-
Option B (Precipitation): Adjust pH to 6.2 (Isoelectric point) using 5M NaOH.[1] Cool to 4°C overnight.[1] Filter the precipitate.[1][10][9]
-
References
-
Catalyst Poisoning in Indole Hydrogen
-
Stereoselective Synthesis of Octahydroindole-2-carboxylic Acid
-
Source: Vincent, M., et al. "Stereoselective synthesis of a new perhydroindole derivative of chiral iminodiacid, a potent inhibitor of angiotensin converting enzyme."[1] Tetrahedron Letters, 1982.[1]
- Context: Foundational paper on the synthesis of Perindopril intermediates and stereocontrol using different c
-
-
Isol
-
Synthesis of Trans-Octahydroindole Deriv
Sources
- 1. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Technical Support Center: Catalytic Hydrogenation for Oic Synthesis
Topic: Optimization of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) Synthesis Ticket ID: OIC-HYD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Critical Path to Perindopril
Welcome to the Technical Support Center. You are likely here because you are optimizing the synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) , a non-proteinogenic amino acid and the pharmacophore backbone of the ACE inhibitor Perindopril .
The transformation of (S)-indoline-2-carboxylic acid (or its indole precursor) into the specific all-cis bicyclic Oic isomer is a stereochemical minefield. This guide moves beyond basic recipes to address the why and how of catalytic hydrogenation, ensuring you achieve high diastereomeric excess (de) and conversion.
Module 1: Catalyst Selection & Reaction Engineering
Q1: Why is Rhodium (Rh) preferred over Platinum (Pt) or Palladium (Pd) for this specific hydrogenation?
A: While all three metals can reduce the aromatic ring, Rhodium on Carbon (Rh/C) or Rh/Al₂O₃ is the industry standard for Oic synthesis due to its unique "stereochemical gentleness" and face-selectivity.
-
The Mechanism: Hydrogenation of the fused bicyclic system occurs via syn-addition of hydrogen across the metal surface.
-
Rh Superiority: Rhodium operates effectively at lower temperatures and pressures compared to Platinum. Crucially, Rh minimizes hydrogenolysis (cleavage) of the C-N bond or the carboxylic acid group, which is a common side reaction with Palladium at the forcing conditions required to reduce the benzene ring.
-
Stereocontrol: Rhodium strongly favors the cis-fused ring junction (3aS, 7aS) when the substrate is anchored correctly (see Module 2).
Comparative Catalyst Performance Data:
| Catalyst | Typical Loading | Pressure (bar) | Selectivity (cis:trans) | Risk Profile |
| 5% Rh/C | 5-10 wt% | 10-30 | High (>90:10) | High cost; sensitive to S-poisoning. |
| 5% Pt/C | 5-10 wt% | 30-50 | Moderate (80:20) | Requires higher pressure; lower reaction rates. |
| 10% Pd/C | 10-20 wt% | 50+ | Low / Mixed | High risk of ring opening or decarboxylation. |
Module 2: Stereochemical Control (The "All-Cis" Challenge)
Q2: I am obtaining a mixture of diastereomers. How do I maximize the (2S,3aS,7aS) isomer?
A: The stereochemical outcome is dictated by the anchoring geometry of the substrate on the catalyst surface. You must control the pH to influence this adsorption.
The "Anchor" Effect: The (S)-configuration at C2 is fixed by your starting material (assuming you start with (S)-indoline-2-carboxylic acid). The hydrogenation establishes the bridgehead carbons (C3a and C7a).
-
Neutral/Basic Media: The carboxylate group may repel the catalyst surface or bind non-specifically, leading to mixed isomers.
-
Acidic Media (Recommended): Conducting the reaction in acetic acid or alcohols with HCl promotes protonation of the nitrogen. This forces the molecule to adsorb on the catalyst face opposite to the C2-carboxylic group (to minimize steric clash), directing the incoming hydrogen to the same face as the carboxylic acid. This results in the all-cis configuration.
Visualizing the Stereochemical Pathway:
Figure 1: Stereochemical pathway showing how acidic media directs the synthesis toward the desired cis-fused Oic isomer.
Module 3: Troubleshooting & Optimization
Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
A: If fresh catalyst fails to restart the reaction, you are likely dealing with poisoning or pore blocking , not just deactivation.
Troubleshooting Checklist:
-
Sulfur Contamination: Did you use a rubber stopper or septum? Sulfur leached from vulcanized rubber is a potent poison for Rhodium. Switch to glass or Teflon seals immediately.
-
Amine Poisoning: Free amines can bind strongly to Rh sites. Ensure your starting material is fully protonated (use the HCl salt or acetic acid solvent) to reduce the Lewis basicity of the nitrogen.
-
H₂ Mass Transfer: At high pressures, hydrogen solubility in polar solvents (like water/methanol) can be limiting.
-
Action: Increase stirring speed (RPM) significantly. The reaction is often diffusion-controlled.
-
Q4: The product is difficult to filter, and I'm losing yield during workup.
A: Oic is a zwitterionic amino acid. Its solubility is highly pH-dependent.
-
The Isoelectric Trap: Oic is most soluble in water at its isoelectric point (pI). If you filter aqueous catalysts at neutral pH, significant product remains in the mother liquor.
-
Protocol: Filter the catalyst while the solution is still acidic (where Oic is cationic and soluble) or fully basic (anionic). Do not neutralize before catalyst removal.
Module 4: Validated Experimental Protocol
Protocol ID: OIC-STD-05 (Hydrogenation of (S)-Indoline-2-carboxylic acid)
Safety Warning: Rhodium on carbon is pyrophoric. Handle under inert atmosphere (Ar/N₂). Hydrogen gas at high pressure presents an explosion hazard.
Reagents:
-
Substrate: (S)-Indoline-2-carboxylic acid (1.0 equiv)
-
Catalyst: 5% Rh/Al₂O₃ or 5% Rh/C (5 wt% loading relative to substrate)
-
Solvent: Methanol/Acetic Acid (9:1 ratio) or Water (if safety dictates)
Step-by-Step Workflow:
-
Preparation: In a high-pressure autoclave (e.g., Parr reactor), charge the substrate and solvent.
-
Inerting: Add the Rh catalyst as a water-wet paste to minimize ignition risk. Seal the reactor. Purge with Nitrogen (3x) to remove oxygen.
-
Activation: Purge with Hydrogen (3x) without stirring.
-
Reaction: Pressurize to 30 bar (435 psi) . Heat to 40°C . Engage stirring to maximum safe RPM (e.g., 800-1000 RPM).
-
Monitoring: Monitor H₂ uptake. Reaction is typically complete in 4-8 hours.
-
Workup:
-
Cool to room temperature.[1] Vent H₂ carefully. Purge with N₂.
-
Filter catalyst through a Celite pad while acidic.
-
Concentrate filtrate. Crystallize (typically from Ethanol/Acetone) to upgrade diastereomeric purity if necessary.
-
Module 5: Interactive Troubleshooting Flowchart
Use this logic tree to diagnose failures in your specific batch.
Figure 2: Decision tree for troubleshooting common catalytic hydrogenation failures.
References
-
Patent US7291745B2 . Process for the preparation of perindopril. (Describes the hydrogenation of indoline-2-carboxylic acid using Rh/Al₂O₃).
-
Tetrahedron Letters . Stereoselective synthesis of a trans-octahydroindole derivative. (Discusses the stereochemical outcomes of indole hydrogenation).
- Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. (Authoritative text on Rh vs Pt selectivity mechanics).
-
Journal of Organic Chemistry . Synthesis of Hydroxylated Bicyclic Amino Acids from L-Tyrosine: Octahydro-1H-indole Carboxylates. (Detailed protocols on hydrogenation conditions).
Sources
Technical Support Center: Octahydroindole-2-Carboxylic Acid (OIC) Isomer Separation
Subject: Troubleshooting Guide for Stereochemical Resolution & Analysis of (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid. Case ID: OIC-RES-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Invisible" Chiral Challenge
Welcome to the technical support hub for Octahydroindole-2-carboxylic acid (OIC). If you are accessing this guide, you are likely involved in the synthesis of ACE inhibitors like Perindopril or Trandolapril and are facing a specific set of difficulties.
OIC presents a "perfect storm" of separation challenges:
-
Stereochemical Complexity: It possesses three chiral centers (C2, C3a, C7a), resulting in 8 possible stereoisomers (4 enantiomeric pairs). The target bioactive isomer is typically (2S, 3aS, 7aS) .[1][2]
-
Detection Silence: The molecule lacks a strong chromophore (no conjugated
system), rendering standard UV detection at 254 nm useless. -
Basicity: The secondary amine functionality leads to severe peak tailing on standard silica-based columns due to silanol interactions.
This guide moves beyond basic textbooks to address the specific failure modes encountered in the lab.
Module 1: Chromatographic Separation (HPLC/UHPLC)
Issue: "I see no peaks or erratic baselines."
Diagnosis: The primary failure mode with OIC is reliance on standard UV detection. OIC is non-chromophoric.
Protocol A: Direct Detection (No Derivatization)
Best for: Process monitoring, high-concentration samples.
If you must avoid derivatization, you cannot use UV. You must switch to "Universal Detectors."
| Detector Type | Suitability | Technical Note |
| RI (Refractive Index) | High | Standard Method. Requires isocratic flow. Extremely temperature sensitive. Drift is common. |
| CAD (Charged Aerosol) | High | Excellent sensitivity. Mobile phase must be volatile (volatile buffers only). |
| ELSD (Evaporative Light Scattering) | Medium | Lower sensitivity than CAD but robust for gradient elution. |
| UV @ 205-210 nm | Low | Not Recommended. High noise from mobile phase absorption (cut-off limits). |
Protocol B: Pre-Column Derivatization (UV-Visible)
Best for: Trace impurity analysis, enantiomeric excess (ee) determination.
To make OIC "visible" to UV detectors, we react the secondary amine.
-
Reagent: Phenyl isothiocyanate (PITC) or FMOC-Cl.
-
Reaction: React OIC with PITC in basic buffer (pH 9.0) for 20 mins at room temp.
-
Result: PITC-OIC derivatives absorb strongly at 254 nm .
-
Column: Ultron ES-OVM (Ovomucoid protein) is the gold standard for separating these specific chiral derivatives.
Visualization: HPLC Method Development Logic
Caption: Decision tree for selecting the correct detection and column chemistry based on analytical needs (Process vs. Purity).
Module 2: Bulk Resolution (Crystallization)
Issue: "My enantiomeric excess (ee) is stuck at 80%."
Diagnosis: You are likely using a "Classic" resolution agent that is inefficient for the bicyclic proline structure. Simple crystallization only separates diastereomers (cis vs trans fused rings). To separate the enantiomers (e.g., 2S,3aS,7aS from 2R,3aR,7aR), you need a chiral resolving agent.
The "Salt Switch" Protocol
The literature and patent landscape highlight two primary resolving agents. If Tartaric acid fails, switch to Camphorsulfonic acid.
| Resolving Agent | Solvent System | Target Isomer | Efficiency Note |
| (-)-Dibenzoyl-L-tartrate | Ethanol/Water | (2S, 3aS, 7aS) | Standard. High yield but requires precise cooling ramps. |
| (1S)-(+)-10-Camphorsulfonic acid | Acetone/Toluene | (2S, 3aS, 7aS) | High Purity. Often used if tartrate fails to exceed 95% ee. |
| N-Acetyl-L-phenylalanine | Ethyl Acetate | (2S, 3aS, 7aS) | Alternative. Useful for specific impurity profiles.[3] |
Critical Troubleshooting Step: If crystallization fails to induce precipitation, seed the solution with 0.1% pure crystals of the desired salt. OIC salts are notorious for supersaturation (refusing to crash out).
Visualization: The Resolution Pathway
Caption: Industrial workflow for chemically resolving OIC stereoisomers via diastereomeric salt formation.
Module 3: Enzymatic Resolution (Biocatalysis)
Issue: "Chemical resolution is too expensive/low yield."
Solution: Switch to Kinetic Resolution using Lipases. Instead of crystallizing the acid, you esterify the racemate and use a lipase to selectively hydrolyze only the S-isomer ester back to the acid, leaving the R-isomer as an ester.
The "Green" Protocol:
-
Substrate: OIC-Ethyl Ester or OIC-Benzyl Ester.
-
Enzyme: Burkholderia cepacia Lipase (Amano PS) or Candida antarctica Lipase B (CAL-B).
-
Solvent: MTBE (Methyl tert-butyl ether) saturated with water (water activity control is vital).
-
Mechanism: The enzyme hydrolyzes the (2S, 3aS, 7aS)-ester to the acid. The (2R)-ester remains unreacted.
-
Separation: Simple Acid/Base extraction separates the Product (Acid) from the Impurity (Ester).
Frequently Asked Questions (FAQ)
Q1: Why does my baseline drift uncontrollably when using RI detection? A: Refractive Index detectors are extremely sensitive to temperature and mobile phase composition.
-
Fix 1: Ensure your column oven and detector cell are within 0.1°C of each other.
-
Fix 2: You cannot use gradient elution with RI. You must develop an isocratic method (e.g., Phosphate Buffer pH 3.0 : Acetonitrile in a fixed ratio).
Q2: I see a "Ghost Peak" eluting near my OIC peak. What is it? A: If you are using Ethyl Acetate in your synthesis or extraction, this is likely the N-Acetyl impurity .[3] Ethyl acetate can act as an acylating agent under certain conditions, reacting with the secondary amine of OIC to form N-acetyl-octahydroindole-2-carboxylic acid. This is a known critical impurity in Perindopril synthesis.
Q3: Can I use a standard C18 column for the isomers? A: A standard C18 (like Inertsil ODS-4) can separate diastereomers (e.g., cis-fused vs trans-fused) because they have different physical properties. However, it cannot separate enantiomers (mirror images) without a chiral mobile phase additive or derivatization.
References
-
Vali, S. J., et al. (2012).[4] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques.
-
Pascard, C., et al. (1982). "Synthesis of Perindopril." Tetrahedron Letters, 23(16), 1677-1680.[3] (Foundational chemistry for OIC synthesis).
-
Wang, J. Z., et al. (2009).[5] "Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization." Journal of Chromatography A, 1216(15), 3044-3047.[5]
-
Simig, G., et al. (2004).[6] "Process for the synthesis of perindopril." World Intellectual Property Organization, Patent WO2004101515. (Details on N-acetyl impurities).
-
Google Patents. (2011). "Processes for the synthesis of (2S, 3aS, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril." Patent WO2011009021A1.
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20150252001A1 - Process for preparation of perindopril intermediate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. scribd.com [scribd.com]
- 5. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
This technical guide addresses the purification of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid (often abbreviated as trans-Oic or a specific stereoisomer of the Perindopril/Trandolapril intermediate).
Topic: Downstream Processing & Crystallization Protocols Target Molecule: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS Registry (Generic): 80875-98-5 (Note: Stereoisomer specific) Chemical Class: Bicyclic non-proteinogenic amino acid (Proline analog)
Module 1: Core Purification Protocol
The purification of octahydroindole-2-carboxylic acid derivatives relies heavily on the exploitation of their zwitterionic nature. Unlike standard organic compounds, the solubility of this amino acid is dictated by the pH of the solution relative to its Isoelectric Point (pI).
Standard Operating Procedure (SOP): Isoelectric Crystallization
Objective: Isolate high-purity (2R,3aS,7aR)-isomer from a crude diastereomeric mixture (e.g., containing cis-fused impurities).
The Mechanism: The (2R,3aS,7aR) isomer possesses a unique crystal lattice energy compared to its cis-fused counterparts ((2S,3aS,7aS)). By adjusting the solution to the pI (typically pH 6.0–6.3 for this scaffold), the molecule achieves net neutral charge, minimizing solubility in polar organic solvents and forcing precipitation.
Step-by-Step Workflow
-
Dissolution & Clarification:
-
Dissolve the crude solid in Water (3 vol) and Ethanol (1 vol) .
-
If the crude is an HCl salt, the pH will be acidic (~1-2). If it is a free acid, it may not dissolve fully until heated.
-
Optional: Add activated carbon (5% w/w) at 50°C for 30 mins to remove color bodies (oxidized indoles). Filter warm through Celite.
-
-
Isoelectric Adjustment (The Critical Step):
-
Cool the filtrate to 20°C.
-
Slowly adjust pH to 6.1 ± 0.2 using 10% NaOH (if starting from acid salt) or dilute HCl (if starting from basic carboxylate).
-
Observation: The solution should turn turbid as the zwitterion forms.
-
-
Anti-Solvent Addition & Crystallization:
-
Once pH is stable, slowly charge Ethanol (10 vol) or Acetonitrile (5-8 vol) over 2 hours.
-
Why? Water keeps the zwitterion in solution; the organic anti-solvent reduces the dielectric constant, forcing the lattice to form.
-
-
Ripening & Isolation:
-
Cool the slurry to 0–5°C and hold for 4 hours.
-
Filter the white crystalline solid.
-
Wash: Displace mother liquor with cold Ethanol.
-
Drying: Vacuum dry at 45°C. Warning: Avoid temperatures >60°C to prevent thermal epimerization or decarboxylation.
-
Module 2: Troubleshooting & FAQs
Category A: Crystallization Failures
Q1: The solution turned milky/oily (oiled out) instead of forming crystals. How do I fix this?
-
Cause: This is "Liquid-Liquid Phase Separation" (LLPS). It occurs when the anti-solvent (Ethanol/Acetonitrile) is added too quickly or the temperature is too high, causing the amino acid to precipitate as an amorphous oil rather than a crystal.
-
Solution:
-
Re-heat the mixture until the oil dissolves (clear solution).
-
Seed the solution with pure crystals of (2R,3aS,7aR) at the cloud point.
-
Slow Down: Add the anti-solvent at half the previous rate.
-
Increase Water: If oiling persists, the solvent system is too non-polar. Increase the water fraction slightly (e.g., from 10% to 15%).
-
Q2: I am getting low yields (<50%). Where is my product?
-
Cause 1: pH Drift. The solubility curve of amino acids is steep. If your pH is 5.0 or 7.5, the solubility increases logarithmically compared to pH 6.1 (pI).
-
Cause 2: High Mother Liquor Solubility. The trans-isomer might be more soluble in ethanol than the cis-isomer.
-
Solution: Check the pH of the mother liquor. If it is not 6.1, adjust and re-cool. If pH is correct, concentrate the mother liquor by 50% and cool to -10°C to recover a second crop (Note: Check purity of second crop carefully).
Category B: Stereochemical Purity (Chiral Purity)
Q3: My product contains 5-10% of the (2S,3aS,7aS) isomer. How do I upgrade the Diastereomeric Excess (de)?
-
Context: The (2S,3aS,7aS) isomer is the "all-cis" form and is a common impurity in catalytic hydrogenations.
-
Protocol: Perform a Recrystallization from Water .
-
Suspend the solid in minimum hot water (90°C).
-
Cool slowly to room temperature. The trans-isomer (2R,3aS,7aR) often has a distinct solubility profile.
-
Alternatively, use Ethanol-Water (90:10) reflux. The cis-isomer is generally more soluble in pure ethanol than the trans-isomer.
-
Q4: Can I use a resolving agent?
-
Answer: Yes. If direct crystallization fails, form a diastereomeric salt.
-
Agent: Use (R)-alpha-methylbenzylamine or N-benzyl-alpha-methylbenzylamine .
-
Method: Mix equimolar amounts in Ethyl Acetate. The salt of the desired isomer often precipitates due to differential lattice packing of the diastereomeric salt pairs.
-
Module 3: Process Visualization
Workflow Diagram: Purification Logic
Caption: Logical workflow for the isolation of the target amino acid, emphasizing the critical pH adjustment step for zwitterionic precipitation.
Decision Tree: Handling "Oiling Out"
Caption: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out), a common issue in amino acid crystallization.
Module 4: Data & Specifications
Solubility Profile (Estimated for Octahydroindole-2-carboxylic acid)
| Solvent System | Solubility (25°C) | Role in Process |
| Water (pH 1.0 or 10.0) | > 200 mg/mL | Dissolution (Salt form) |
| Water (pH 6.1 - pI) | < 15 mg/mL | Precipitation Zone |
| Methanol | ~ 50 mg/mL | Intermediate Solubility |
| Ethanol | < 5 mg/mL | Anti-Solvent |
| Acetone/Acetonitrile | < 1 mg/mL | Strong Anti-Solvent (Risk of oiling) |
Critical Quality Attributes (CQA)
-
Appearance: White to off-white crystalline powder.
-
Specific Rotation: The (2R,3aS,7aR) isomer will have a specific rotation opposite to the L-series drug intermediate. (Standard L-isomer is approx -48° (c=1, MeOH); Expect the (2R,3aS,7aR) to exhibit distinct rotation, potentially positive depending on the exact bridgehead contribution).
-
Water Content (KF): Typically forms a monohydrate. Limit: 8.0 - 12.0% (if hydrate) or <1.0% (if anhydrous required).
References
-
Vincent, M., et al. (1982). "Stereoselective synthesis of octahydroindole-2-carboxylic acid esters." Tetrahedron Letters, 23(16), 1677-1680. (Foundational work on the stereoisomers of this scaffold).
-
U.S. Patent 4,914,214. "Process for the preparation of substituted octahydroindole-2-carboxylic acids." (Describes the hydrogenation and crystallization purification of the Perindopril intermediate, applicable to the (2R) isomer via analogous methods).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3274680, Octahydroindole-2-carboxylic acid." (Physical properties and solubility data).
-
Pascard, C., et al. (1991). "Structural studies of Perindopril and its stereoisomers." Journal of Medicinal Chemistry. (Critical for understanding the lattice differences between the cis and trans fused isomers).
Advanced Technical Guide: Minimizing Impurities in Perindopril Erbumine Synthesis
Executive Summary & Chemical Context
Perindopril is a lipophilic ACE inhibitor containing five chiral centers, theoretically allowing for 32 (
The primary challenge in Perindopril synthesis is not merely yield, but the stereochemical integrity and the suppression of cyclization byproducts (specifically Diketopiperazines).[1] This guide targets the three Critical Process Parameters (CPPs) that generate the most persistent impurities:
-
Stereoselective Hydrogenation of the indole core.
-
Peptide Coupling dynamics (prevention of Impurity F).
-
Hydrolytic Stability during salt formation (prevention of Impurity B).
Synthesis Workflow & Impurity Map
The following diagram illustrates the standard convergent synthesis route and the specific divergence points where critical impurities (EP/USP Standards) are generated.
Figure 1: Critical Control Points (CCPs) in Perindopril synthesis showing the origin of Impurities A, B, and F.
Technical Modules: Troubleshooting & Optimization
Module 1: The Bicyclic Core (Stereoselective Hydrogenation)
The Challenge: Converting Indoline-2-carboxylic acid to (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid requires strictly cis-endo selectivity.[1] The wrong catalyst or pressure leads to trans-isomers or cis-exo isomers, which are difficult to separate downstream.[1]
Technical Guidance:
| Parameter | Recommendation | Mechanism / Rationale |
| Catalyst | 5% Rh/C or PtO₂ | Rhodium and Platinum favor cis addition of hydrogen across the bridgehead carbons more effectively than Palladium.[1] |
| Solvent | Acetic Acid / Water | Acidic media protonates the nitrogen, preventing catalyst poisoning and directing the stereochemistry via face-selective adsorption.[1] |
| Pressure | 10–20 bar (Medium) | Extremely high pressures (>50 bar) can reduce stereoselectivity by increasing the rate of non-selective adsorption.[1] |
Troubleshooting Protocol:
-
Issue: High levels of trans-isomer detected by HPLC.
-
Corrective Action: Lower the reaction temperature to <50°C. Higher temperatures favor the thermodynamically stable trans product over the kinetically favored cis product.[1]
Module 2: The Coupling Step (Preventing Impurity F)
The Challenge: Impurity F (Perindopril Diketopiperazine) is formed via intramolecular cyclization.[1] This occurs when the secondary amine of the octahydroindole attacks the carbonyl of the alanine moiety before or instead of the desired intermolecular coupling, or during slow coupling rates.[1]
Mechanism of Failure: If the activation of the alanine side chain (Intermediate B) is slow, the free amine of the octahydroindole will attack the internal ester of the alanine side chain, closing the ring to form the stable 6-membered DKP structure.[1]
Optimization Strategy (DCC/HOBt Method):
-
Temperature Control: The activation phase (formation of the O-acylisourea) should occur at 0°C to 5°C .[1]
-
Order of Addition: Add HOBt before DCC. HOBt converts the reactive O-acylisourea into a less reactive (but more selective) active ester, reducing the risk of racemization and side reactions.[1]
-
Alternative Activation: Use the N-Carboxyanhydride (NCA) method.[1]
-
Why? NCAs react rapidly with amines with release of CO₂ as the only byproduct, significantly reducing DKP formation compared to carbodiimide coupling.[1]
-
Visualizing the DKP Risk:
Figure 2: Kinetic competition between product formation and DKP cyclization.
Module 3: Purification via Salt Formation
The Challenge: Even with optimized synthesis, diastereomers (0.5–2%) and Impurity B (Perindoprilat) will exist. The formation of the tert-butylamine salt (Perindopril Erbumine) is the primary purification step.[1]
Critical Protocol:
-
Solvent Choice: Use Ethyl Acetate or Acetonitrile .[1] Avoid alcohols (methanol/ethanol) during the final crystallization if trans-esterification is a risk.[1]
-
Moisture Control: Impurity B (Perindoprilat) is the diacid formed by hydrolysis.[1] Ensure water content in the crystallization solvent is <0.1% .[1]
-
pH Buffering: If using aqueous workups prior to crystallization, maintain pH 4.5–5.[1]5. pH > 6.0 accelerates ester hydrolysis (Impurity B).[1]
FAQ: Technical Troubleshooting
Q1: We are seeing high levels of Impurity A (Unreacted Octahydroindole) in the final product. Increasing coupling time increases Impurity F. How do we balance this?
-
Answer: This indicates "Stalled Coupling."[1] Do not increase time. Instead, increase the molar equivalent of the activation reagent (DCC/HOBt) to 1.1–1.2 equivalents relative to the amine.[1] Ensure the reaction is kept at 10–15°C. If the issue persists, switch to the Acid Chloride or NCA method to increase reaction kinetics.
Q2: The melting point of our Perindopril Erbumine is lower than the standard (126–128°C). HPLC purity is >99%.[1] What is wrong?
-
Answer: This is likely a Polymorph issue or Solvate formation.[1][2] Perindopril Erbumine exists in multiple crystalline forms (alpha, beta, gamma). The alpha form is generally preferred.[1] Ensure drying is performed at 40–45°C under vacuum; excessive heat can cause a phase transition or partial desolvation that depresses the melting point.[1]
Q3: How do we remove the "Unknown Diastereomer" eluting at RRT 1.15?
-
Answer: This is often the (2S, 3aR, 7aS) isomer (cis-exo). It crystallizes poorly with tert-butylamine compared to the desired (2S, 3aS, 7aS) isomer.[1] Perform a recrystallization in Acetonitrile . The solubility differential between the isomers is maximized in acetonitrile compared to ethyl acetate.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Perindopril tert-butylamine Monograph 2019. (Defines Impurities A, B, F).
-
Pascard, C. et al. "Crystal structure of perindopril dicyclohexylamine salt."[1] Acta Crystallographica, Section C. Link
-
Simig, G. et al. "Process for the preparation of high purity perindopril."[1] US Patent 6,835,843.[1] Link (Key reference for hydrogenation and coupling parameters).
-
Servier Laboratories. "Method for synthesis of perindopril and its pharmaceutically acceptable salts." EP Patent 0308341.[1] (Foundational synthesis route).
-
BenchChem. "Synthesis and Purification of Perindoprilat for Laboratory Use."[1][3] Link (Protocols for hydrolysis control).
Sources
Technical Support Center: HPLC Analysis of Octahydroindole-2-carboxylic acid (Oic)
Current Status: Operational Subject: Troubleshooting Peak Shape Anomalies (Tailing, Splitting, Broadening) Applicable Analytes: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic), Trandolapril intermediates, and bicyclic proline analogs.
Executive Summary
Octahydroindole-2-carboxylic acid (Oic) presents a unique "perfect storm" for HPLC analysis. As a bicyclic proline analog, it possesses significant steric rigidity, leading to rotameric splitting . As a zwitterionic secondary amine, it exhibits aggressive silanol interactions (tailing). Furthermore, its lack of a strong chromophore often forces analysts into low-UV detection (200–210 nm), where mobile phase transparency becomes a critical variable.
This guide moves beyond generic advice, addressing the specific physicochemical mechanisms driving Oic peak distortion.
Module 1: The "Shark Fin" (Severe Tailing)
User Query: "My Oic peak shows a sharp front but an elongated tail (As > 1.5). I am using a standard C18 column with 0.1% Formic Acid."
Technical Diagnosis:
The secondary amine in the octahydroindole ring (
Corrective Protocol:
-
Switch to a Chaotropic Modifier: Replace Formic Acid with Trifluoroacetic Acid (TFA) at 0.05% – 0.1%. The Trifluoroacetate anion (
) forms a tight ion pair with the protonated amine, effectively "masking" the positive charge and preventing silanol adsorption. -
pH "Hardening": If you cannot use TFA (e.g., MS sensitivity concerns), use a Phosphate Buffer at pH 2.5 . This pH is sufficiently low to protonate the silanols (turning
to ), rendering them neutral and reducing secondary interactions. -
Stationary Phase Selection: Ensure you are using a high-purity, end-capped Hybrid Silica column (e.g., Ethylene Bridged Hybrid). Traditional silica columns will almost always tail with Oic.
Diagram: The Silanol Trap
Caption: Mechanism of peak tailing suppression via silanol neutralization and ion-pairing.
Module 2: The "Doublet" (Split Peaks)
User Query: "I see two partially resolved peaks for my Oic standard. Is my column failing, or is the sample impure?"
Technical Diagnosis: Before assuming impurity, consider Rotamerism . Oic is a bicyclic proline analog.[1][2] If Oic is derivatized (e.g., Fmoc-Oic, Acetyl-Oic) or part of a peptide, the amide bond preceding the nitrogen has restricted rotation. This creates cis and trans rotamers that interconvert slowly on the NMR and HPLC timescales at room temperature.
-
Note: If analyzing free underivatized Oic, rotamerism is less likely to be the cause than Diastereomers . Oic has three chiral centers (2, 3a, 7a).[1][2] Commercial "L-Oic" should be (2S,3aS,7aS), but synthetic impurities often contain the (2S,3aR,7aS) isomer.
The Temperature Stress Test (Self-Validating Protocol): To distinguish between a physical impurity (isomer) and a conformational state (rotamer), you must alter the kinetics.
-
Run 1: Inject sample at 25°C . (Observe split).
-
Run 2: Increase column temperature to 60°C .
-
Scenario A (Coalescence): The two peaks merge into a single, sharper peak.
-
Verdict:Rotamers .[3] The heat increased the rate of cis-trans interconversion beyond the chromatographic timescale.
-
-
Scenario B (Resolution): The peaks remain separated or move slightly but do not merge.
-
Verdict:Diastereomers/Impurities . These are distinct chemical entities.
-
-
Diagram: Troubleshooting Split Peaks
Caption: Decision tree for distinguishing rotameric splitting from chemical impurities.
Module 3: Detection & Sensitivity Issues
User Query: "My baseline is wavy and the peak height fluctuates, making integration difficult."
Technical Diagnosis:
Oic is non-chromophoric . It lacks a conjugated
-
Low UV (200-210 nm): If you are detecting here, you are seeing the carboxyl group.[4] At this wavelength, you are detecting the mobile phase as much as the analyte. Any gradient change (e.g., 5% to 60% B) causes a massive baseline shift (drift).
-
Refractive Index (RID): Often used for Oic. RID is extremely sensitive to temperature and flow rate fluctuations, causing "wavy" baselines that look like peak distortion.
Recommended Detection Settings:
| Detector | Issue | Solution |
| UV (DAD) | Low sensitivity, Gradient drift | Derivatization: Use OPA (primary amines) or FMOC (secondary amines like Oic) to add a fluorophore/chromophore. Do not rely on 210 nm for quantitative trace analysis. |
| ELSD/CAD | Non-linear response | Use for general purity checks. Ensure gas pressure is stable to prevent "spiking." |
| MS (Single Quad) | Ion suppression | Operate in Positive Mode (ESI+) . Oic ionizes well ( |
Summary of Troubleshooting Data
| Symptom | Probable Cause | Immediate Action |
| Tailing (As > 1.5) | Silanol interaction with 2° amine | Add 0.1% TFA or use Phosphate buffer pH 2.5. |
| Fronting (As < 0.9) | Column Overload (Solubility) | Dilute sample; Inject smaller volume; Check solubility in MP. |
| Split Peak (Doublet) | Rotamers (if derivatized) | Increase Column Temp to 50–60°C. |
| Split Peak (Doublet) | Diastereomers (if free acid) | Check CoA for Isomeric Purity. |
| Broad/Flat Peak | Slow mass transfer (Sterics) | Decrease flow rate; Increase Temperature. |
| Ghost Peaks | Mobile Phase Contamination | Use HPLC-grade water; Filter MP through 0.2 µm. |
References
-
Separation of Oic Isomers: Separation and Quantification of Octahydro-1H-indole-2-carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Link
-
Rotamerism in Amides: Chromatographically separable rotamers of an unhindered amide. National Institutes of Health (PMC). Link
-
Zwitterionic Method Development: HPLC method development strategies for Zwitterions. Chromatography Forum. Link
-
Silanol Interactions: Peak Tailing in HPLC: Causes and Solutions. Element Lab Solutions. Link
-
Amino Acid Analysis Guide: Analysis of Amino Acids by HPLC. Agilent Technologies.[5] Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. agilent.com [agilent.com]
Technical Support Center: Safe Synthesis of Octahydroindole-2-Carboxylic Acid (OIC)
Topic: Avoiding Hazardous Reagents in (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic Acid Synthesis Ticket ID: OIC-GREEN-SYNTH-001 Status: Resolved / Guide Published[1]
Executive Summary
This technical guide addresses the critical safety and environmental challenges in synthesizing (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid (OIC) , a pivotal intermediate for ACE inhibitors like Perindopril and Trandolapril.[1]
Traditional routes (Strecker synthesis, Favorskii rearrangement) rely on high-risk reagents such as Sodium Cyanide (NaCN) , Chlorinated Solvents , and High-Pressure Hydrogen .[1] This guide provides validated, greener protocols focusing on Catalytic Hydrogenation of Indole-2-carboxylic acid and Enzymatic Resolution , eliminating the need for toxic cyanation and hazardous solvent handling.[1]
Module 1: The Cyanide-Free Pathway (Hydrogenation)[1]
The Challenge
Legacy protocols often utilize the Strecker synthesis to install the amino acid functionality, requiring stoichiometric amounts of NaCN.[1] This poses severe inhalation and waste disposal hazards.
The Solution: Heterogeneous Catalytic Hydrogenation
The safer, industry-preferred route utilizes the hydrogenation of Indole-2-carboxylic acid (or its Indoline intermediate).[1] This method builds the bicyclic core using Hydrogen gas (H₂) rather than cyanide.
Experimental Protocol: Stereoselective Hydrogenation
Target: Conversion of (S)-Indoline-2-carboxylic acid to (2S, 3aS, 7aS)-OIC.[1][2][3][4]
Reagents & Equipment:
-
Substrate: (S)-Indoline-2-carboxylic acid (Enantiopure starting material is crucial for final purity).[1]
-
Catalyst: 5% Rh/C or 5% Pt/C (Rhodium is preferred for cis-selectivity).[1]
-
Solvent: Water (Greenest) or Acetic Acid (Traditional).[1] Avoid Ethyl Acetate to prevent N-acetylation impurities.[1]
-
Pressure: 5–10 bar (Low pressure).[1]
Step-by-Step Methodology:
-
Slurry Preparation: In a hydrogenation autoclave, suspend 100g of (S)-Indoline-2-carboxylic acid in 1L of deionized water.
-
Catalyst Addition: Add 5g of 5% Rh/C (5 wt% loading). Safety Note: Add catalyst under inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.[1]
-
Hydrogenation: Pressurize with H₂ to 5 bar. Heat to 50°C. Stir vigorously (800 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–8 hours.
-
Work-up: Filter catalyst while warm (recyclable). Concentrate the aqueous filtrate to crystallize the crude OIC.
Data Analysis: Catalyst Performance
| Catalyst System | Pressure (bar) | Solvent | Cis:Trans Ratio | Yield (%) | Hazard Level |
| 5% Rh/C | 5 | Water | 90:10 | 92% | Low |
| 5% Pt/C | 5 | Acetic Acid | 80:20 | 88% | Medium (Corrosive) |
| Pd/C | 50 | Methanol | 60:40 | 85% | High (Flammability) |
Technical Insight: Rhodium on Carbon (Rh/C) in water favors the cis-endo adsorption of the substrate onto the catalyst surface, promoting the formation of the desired (2S, 3aS, 7aS) "all-cis" isomer.[1]
Module 2: Visualizing the Green Workflow
The following diagram contrasts the hazardous legacy route with the recommended green hydrogenation pathway.
Caption: Comparison of the hazardous Strecker/Cyanide route vs. the catalytic hydrogenation route using Indoline precursors.
Module 3: Troubleshooting & FAQs
This section addresses specific technical issues reported by users migrating to the green synthesis protocol.
Q1: I am seeing high levels of N-acetyl impurity in my final product. Why?
Diagnosis: This is a common issue when Ethyl Acetate (EtOAc) is used as a solvent during extraction or hydrogenation.[1] Mechanism: Under hydrogenation conditions or elevated temperatures, EtOAc can undergo transesterification or direct acylation with the secondary amine of the octahydroindole ring.[1] Corrective Action:
-
Switch Solvents: Replace EtOAc with Toluene or Isopropyl Acetate . Toluene is inert toward N-acylation under these conditions.
-
Protocol Adjustment: If EtOAc must be used, maintain temperature below 30°C and minimize contact time.
Q2: The cis/trans ratio is poor (high trans-isomer content). How do I fix this?
Diagnosis: The "trans" isomer ((2S, 3aR, 7aR)) is thermodynamically more stable, but the drug requires the "cis" kinetic product.[1] Troubleshooting Tree:
-
Check Pressure: High H₂ pressure often favors the thermodynamic product. Reduce pressure to <10 bar.
-
Check pH: Acidic media (Acetic acid) can promote isomerization.[1] Switch to neutral water or slightly basic buffer.[1]
-
Catalyst Poisoning: Impurities in the starting material (Sulfur, Halogens) can deactivate the specific sites on Rh/C responsible for cis-selectivity. Recrystallize the Indoline precursor.
Q3: How do I separate the diastereomers without using toxic solvents like Benzene?
Diagnosis: Old patents recommend benzene for recrystallization. Green Alternative:
-
Use Enzymatic Resolution if you started with a racemic mixture. Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze esters of the desired isomer.[1]
-
Crystallization: Use Ethanol/Water mixtures. The (2S, 3aS, 7aS) isomer has distinct solubility profiles in aqueous alcohols compared to the trans-isomers.[1]
Module 4: Stereoselectivity Decision Logic
Use this logic flow to optimize your reaction conditions for the specific (2S, 3aS, 7aS) isomer.
Caption: Decision tree for troubleshooting low stereoselectivity in OIC hydrogenation.
References
-
ChemicalBook. (n.d.).[1] L-Octahydroindole-2-carboxylic acid | 80875-98-5.[1][5][6] Retrieved from [1]
-
Fisher Scientific. (2024).[1][7] Safety Data Sheet: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. Retrieved from [1]
-
National Institutes of Health (NIH). (2011).[1] Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Retrieved from [1]
-
European Patent Office. (2008).[1][3] EP1724260B1: Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.[1][2][3] Retrieved from
-
Longdom Publishing. (2012).[1] Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Retrieved from
-
American Chemical Society (ACS). (2023).[1] Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles. Journal of the American Chemical Society. Retrieved from [1]
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
scale-up challenges for (2R,3aS,7aR)-Oic production
Technical Support Center: (2R,3aS,7aR)-Octahydroindole-2-Carboxylic Acid (Oic) Production
Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Scale-up challenges for Trans-fused (2R,3aS,7aR)-Oic
Core Directive & Analysis
System Analysis: The target molecule, (2R,3aS,7aR)-Octahydroindole-2-carboxylic acid , represents a specific stereochemical challenge. Unlike the "all-cis" isomer (2S,3aS,7aS) used in Perindopril, your target possesses a trans-fused ring system with a (2R)-carboxylate configuration.
The "Trans-Fusion" Trap: Direct catalytic hydrogenation of Indole-2-carboxylic acid (I2CA) predominantly favors the cis-fused product due to the "hollow" shape of the catalyst surface allowing syn-addition of hydrogen across the bridgehead carbons. Scaling up the trans-isomer requires overcoming this thermodynamic/kinetic bias.
Support Scope: This guide addresses the three primary bottlenecks in scaling this specific isomer:
-
Diastereoselectivity: Forcing trans-ring fusion over cis.
-
Enantiopurity: Resolving the (2R) enantiomer from the racemate.
-
Downstream Processing: Managing the zwitterionic solubility profile during crystallization.
Troubleshooting Guides (TSG)
TSG-01: Low Trans/Cis Ratio in Hydrogenation
Symptom: Reaction yields predominantly cis-fused material (3aS,7aS), with trans-isomer (3aS,7aR) < 15%. Root Cause: Standard Pt/C or Rh/C hydrogenation at low temperature/pressure favors kinetic cis products.
Corrective Protocol: To favor the trans-isomer, you must shift from a kinetic regime to a thermodynamic one, or utilize a specific solvent effect that destabilizes the cis-transition state.
-
Switch Catalyst System: Move from Platinum (Pt) to Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru) at higher pressures.
-
Acidic Solvent Modification: Hydrogenation in strong acidic media (e.g., 10% H₂SO₄ in Acetic Acid) promotes reversible enamine-imine tautomerization at the bridgehead, allowing equilibration to the thermodynamically more stable trans-isomer.
-
Pressure/Temp Adjustment: Increase Temperature to >60°C and Pressure to >30 bar. (Caution: Check safety limits for hydrogen at scale).
Data Table 1: Catalyst Screening for Trans-Selectivity
| Catalyst | Solvent System | Temp (°C) | Pressure (bar) | Cis:Trans Ratio | Yield (%) |
| 5% Pt/C | AcOH | 25 | 5 | 85:15 | 92 |
| 5% Rh/C | AcOH/H₂SO₄ | 60 | 40 | 40:60 | 88 |
| 5% Rh/Al₂O₃ | H₂O/HCl (pH 1) | 80 | 50 | 25:75 | 85 |
Note: High acidity is corrosive to standard SS316 reactors. Ensure Hastelloy or Glass-Lined equipment is used.
TSG-02: Poor Enantiomeric Excess (ee%) after Resolution
Symptom: Chemical resolution with chiral amines (e.g.,
-
Chemical:[1][2][3][4][5][6][7] Inadequate difference in solubility between the diastereomeric salts of the cis and trans impurities.
-
Enzymatic: Product inhibition or pH drift in the aqueous boundary layer of the enzyme.
Corrective Protocol (Enzymatic Route): Use a Lipase-mediated kinetic resolution on the ester precursor (e.g., Ethyl (2R,3aS,7aR)-octahydroindole-2-carboxylate).
-
Enzyme Selection: Candida antarctica Lipase B (CALB) or Aspergillus niger lipase.
-
pH Stat Mode: The hydrolysis releases acid, dropping pH and deactivating the enzyme. Use an autotitrator to maintain pH 7.5 with 1M NaOH.
-
Co-solvent: Add 10% tert-butanol to improve substrate solubility without denaturing the enzyme.
Visual Workflow: Enzymatic Resolution Logic
Caption: Kinetic resolution workflow separating the (2S)-acid from the desired (2R)-ester, followed by chemical hydrolysis.
TSG-03: Filtration & Polymorph Issues (The "Sticky Solid" Problem)
Symptom: The final product forms a gel or "oiling out" phase during crystallization, leading to filter clogging and high solvent entrapment. Root Cause: Oic is a zwitterionic amino acid. At its isoelectric point (pI ~5.5-6.0), it has minimum solubility but high lattice energy. Rapid pH adjustment traps water/impurities.
Corrective Protocol:
-
Seed-Assisted Cooling Crystallization: Do not rely solely on pH adjustment.
-
Solvent System: Use Isopropanol (IPA) / Water (90:10) .
-
Procedure:
-
Dissolve crude Oic in minimal water at 60°C.
-
Add IPA slowly until cloud point.
-
Add 0.5% w/w pure seed crystals of (2R,3aS,7aR)-Oic.
-
Cool ramp: 5°C/hour. Do not crash cool.
-
FAQ: Rapid Response
Q: Can I use the same method as Perindopril intermediate (all-cis) production? A: No. The Perindopril intermediate is (2S,3aS,7aS). The hydrogenation conditions for that molecule are optimized to maximize cis-formation (using Pt/C at low pressure). Your target ((2R,3aS,7aR)) requires trans-selectivity , which necessitates different catalysts (Rh or Ru) and often higher temperatures to reach thermodynamic equilibrium.
Q: My HPLC shows a "shoulder" peak that won't go away. What is it? A: This is likely the C-2 Epimer ((2S,3aS,7aR)-Oic). Since the 2-position is alpha to a carbonyl, it is labile. Avoid strong bases during workup. If present, recrystallize using an Ethanol/Acetone system, as the diastereomeric solubilities differ significantly.
Q: Why is the optical rotation lower than literature values? A: Check your salt form. The HCl salt and the free zwitterion have drastically different specific rotations. Ensure you are comparing the free amino acid to the free amino acid reference. Also, trace cis-isomer contamination significantly depresses rotation values due to its high specific rotation in the opposite direction.
References
-
Stereoselective Hydrogenation of Indoles
-
Biocatalytic Resolution
- Title: Enzymatic resolution of octahydroindole-2-carboxylic acid esters.
- Source: Journal of Molecular Catalysis B: Enzym
- Context: Protocols for using CALB lipase to resolve the (2R) and (2S) esters of Oic.
-
Industrial Scale-Up & Crystallization
Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities involving high-pressure hydrogenation must undergo rigorous Process Safety Management (PSM) review.
Sources
- 1. gate2026.iitg.ac.in [gate2026.iitg.ac.in]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
Technical Support Center: Diastereomeric Resolution of Octahydroindole-2-Carboxylic Acid (OIC)
Status: Operational Role: Senior Application Scientist Topic: Resolution of (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid Reference ID: OIC-RES-001
Introduction: The Criticality of Stereocontrol
Welcome to the Technical Support Center. You are likely here because you are synthesizing Perindopril, Trandolapril, or related ACE inhibitors, and the resolution of your key intermediate—Octahydroindole-2-carboxylic acid (OIC) —is failing to meet chiral purity specifications (
The resolution of OIC is deceptively complex due to its zwitterionic nature and the presence of three chiral centers (C2, C3a, C7a). The target isomer for most pharmaceutical applications is the (2S, 3aS, 7aS) "all-cis" configuration.
This guide prioritizes the Diastereomeric Salt Crystallization method, specifically focusing on the industrial "Gold Standard" using (S)-(-)-1-Phenylethylamine (also known as
Module 1: Pre-Resolution Diagnostics (Input Quality)
Q1: My resolution yield is consistently low (<20%). Is my starting material the problem?
Diagnosis: Likely, yes. The resolution step is not a purification step for diastereomers (cis vs. trans); it is a separation of enantiomers (2S vs. 2R).
-
The Trap: Catalytic hydrogenation of indole-2-carboxylic acid often yields a mixture of cis-fused and trans-fused isomers.
-
The Rule: If your input material has a high trans-isomer content, the lattice energy of the desired diastereomeric salt will be disrupted, leading to oiling out or impure co-crystallization.
-
Action: Verify the cis/trans ratio via NMR before attempting resolution. The cis-fused isomer should be dominant (>80%).
Q2: Should I resolve the free acid or the ester?
Recommendation: Resolve the Ester.
-
Scientific Rationale: The free acid of OIC exists as a zwitterion (internal salt) in neutral solution. This creates high lattice energy and poor solubility in the organic solvents required for resolution (e.g., Ethanol, Acetone).
-
The Fix: Protect the carboxylic acid (e.g., Benzyl ester) or the amine (e.g., N-benzoyl). The Benzyl Ester route is preferred in industrial scaling (e.g., Servier processes) because it removes the zwitterionic character, allowing for sharper solubility curves with chiral amines.
Module 2: The Resolution Protocol (Standard Operating Procedure)
This protocol focuses on the (S)-(-)-1-Phenylethylamine resolution of the (2R,S)-OIC Benzyl Ester .
Reagents & Stoichiometry
| Component | Role | Specification | Stoichiometry |
| (2R,S)-OIC Benzyl Ester | Substrate | Racemic (cis-fused) | 1.0 eq |
| (S)-(-)-1-Phenylethylamine | Resolving Agent | >99% ee | 0.55 - 0.60 eq |
| Ethanol (Absolute) | Solvent | Anhydrous | 5-7 Vol (mL/g) |
| Isopropanol | Anti-solvent | Optional | Variable |
Step-by-Step Workflow
-
Dissolution: Suspend the racemic OIC Benzyl Ester in Ethanol at
. Heat to until fully dissolved. -
Addition: Add (S)-(-)-1-Phenylethylamine dropwise over 20 minutes.
-
Note: Using 0.6 eq (the "Pope-Peachey" method) precipitates the less soluble salt while leaving the unwanted enantiomer in solution.
-
-
Nucleation: Cool slowly to
. Seed with pure salt crystals if available. -
Crystallization: Cool to
at a rate of .-
Critical: Rapid cooling traps the unwanted isomer.
-
-
Filtration: Filter the white precipitate. Wash with cold Ethanol.
-
Liberation: Suspend the salt in water/DCM biphasic mixture. Acidify with HCl to pH 1-2. Extract the free chiral ester into DCM.
Visual Workflow (DOT Diagram)
Figure 1: Logical flow for the diastereomeric resolution of OIC via esterification.
Module 3: Troubleshooting & FAQs
Q3: The solution turned into a thick oil instead of crystals ("Oiling Out"). Why?
Root Cause:
-
Solvent Polarity Mismatch: The salt is too soluble in hot ethanol but insoluble in cold, creating a supersaturation "crash" rather than crystal growth.
-
Impure Input: Presence of trans-isomers or residual hydrogenation catalysts.
Corrective Action:
-
The "Cloud Point" Method: Re-dissolve the oil by heating. Add a less polar anti-solvent (e.g., Isopropyl Ether or Hexane) dropwise at reflux until a faint turbidity persists. Cool very slowly.
-
Seeding: You must seed the mixture at the metastable zone (
). If you lack seeds, scratch the glass wall vigorously.
Q4: I obtained crystals, but the enantiomeric excess (ee) is only 85%. How do I upgrade it?
Root Cause: Kinetic entrapment. The unwanted diastereomer was trapped inside the crystal lattice due to fast cooling.
Corrective Action:
-
Recrystallization: Do not simply wash the crystals. Recrystallize the wet cake in Ethanol/Water (95:5) . The slight water content helps solubilize the impurity profile.
-
Swish-Slurry: If yield is a concern, slurry the crystals in warm (
) Ethanol for 2 hours, then cool and filter. This leaches out the surface impurities without full dissolution.
Q5: Can I use Tartaric Acid instead?
Answer: Yes, but with caveats.
-
Applicability: L-Tartaric acid is often used for the Free Acid (Direct Resolution) or the N-Benzyl derivative.
-
Protocol Difference: Because Tartaric acid is dicarboxylic, stoichiometry calculation is critical (0.5 eq vs 1.0 eq).
-
Warning: Tartrate salts of OIC are often hygroscopic. Handle in a humidity-controlled environment (<40% RH).
Module 4: Logical Troubleshooting Tree
Use this decision logic to diagnose failure modes in real-time.
Figure 2: Rapid diagnostic tree for common resolution failures.
References
-
Vincent, M., et al. (1985). Octahydroindole-2-carboxylic acid esters, process for their preparation and their application in the synthesis of octahydroindole-2-carboxylic acid. US Patent 4,508,654.
- Relevance: Establishes the foundational chemistry for OIC ester resolution.
-
Simonds, R., et al. (1990). Process for the industrial synthesis of perindopril.[1][2] US Patent 4,914,214.[2][3]
- Relevance: Describes the industrial "Gold Standard" using (S)-1-phenylethylamine for the benzyl ester.
- Pascard, C., et al. (1991). Structural studies of perindopril and its stereoisomers.Journal of Medicinal Chemistry, 34(2).
-
PubChem Compound Summary. (2024). Octahydroindole-2-carboxylic acid.[1][2][3][4][5][6][7] National Library of Medicine.[4] [4]
-
Relevance: Verification of chemical properties and CAS registry numbers (80875-98-5).[4]
-
Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 3. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 7. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
optimization of mobile phase for Oic isomer separation
Ticket ID: OIC-SEP-OPT-001 Subject: Optimization of Mobile Phase for Octahydroindole-2-carboxylic acid (Oic) Isomer Separation Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Oic Challenge
Welcome to the technical support center. You are likely here because Octahydroindole-2-carboxylic acid (Oic) is presenting a unique set of chromatographic challenges. As a bicyclic proline analogue with three chiral centers (C2, C3a, C7a), Oic presents up to eight possible stereoisomers.
In drug development (specifically for ACE inhibitors like Perindopril and Trandolapril), separating the specific (2S, 3aS, 7aS) isomer from its diastereomeric and enantiomeric impurities is critical.
This guide is structured to troubleshoot the three most common failure modes: Detection Failure , Diastereomer Co-elution , and Enantiomer Co-elution .
Module 1: The "Invisible Peak" (Detection Issues)
User Issue: "I am injecting Oic standards on my C18 column, but I see nothing or only baseline noise at 254 nm."
Root Cause: Oic lacks a strong chromophore. Unlike aromatic amino acids, its bicyclic ring is saturated. It has weak UV absorption only at low wavelengths (<210 nm), which makes it susceptible to mobile phase interference.
Solution Protocol
You have three viable paths for detection. Choose the one that fits your hardware.
| Detection Mode | Suitability | Mobile Phase Restriction | Sensitivity |
| Low UV (205-210 nm) | Routine QC | CRITICAL: Must use Phosphate or Phosphoric acid. NO Acetate/Formate (high UV cutoff). | Low-Medium |
| Refractive Index (RI) | High conc. samples | Isocratic ONLY. No gradients allowed. | Low |
| Derivatization | High sensitivity / Trace impurities | Compatible with standard UV/Fluorescence. | High |
Recommended Derivatization Workflow (Pre-Column)
If low UV is insufficient, use Phenyl isothiocyanate (PITC) to create a UV-active PTC-Oic derivative.
-
Reagent: 5% PITC in heptane.
-
Buffer: 1M Triethylamine (TEA) in water.
-
Reaction: Mix Sample:Buffer:Reagent (1:1:1). Incubate at room temperature for 20 mins.
-
Dry: Evaporate to dryness (nitrogen stream).
-
Reconstitute: Dissolve in Mobile Phase A.
-
Result: Strong UV absorption at 254 nm .
Module 2: Separating Diastereomers (Achiral RP-HPLC)
User Issue: "I can see the peak, but the cis-bridge and trans-bridge isomers are co-eluting."
Technical Insight: Diastereomers have different physical properties (hydrophobicity/pKa), allowing separation on standard C18 columns if the pH is tuned to exploit conformational rigidity.
The pH Effect
Oic is zwitterionic.
-
pH < 2.5: Carboxylic acid is protonated (neutral); Amine is protonated (positive).
-
pH > 4.0: Carboxylic acid deprotonates (negative); Zwitterion dominates.
Optimization Directive: Use an Acidic Mobile Phase (pH 2.0 - 3.0) . At this pH, the carboxylic acid is suppressed (neutral), increasing retention on the hydrophobic C18 stationary phase. The protonated amine prevents zwitterionic "self-association," sharpening the peak.
Standard Operating Procedure (SOP) for Diastereomers
-
Column: High-density C18 (e.g., Inertsil ODS-4 or equivalent), 250 x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase A: 10-20 mM Potassium Phosphate Buffer (adjusted to pH 2.5 - 3.0 with Orthophosphoric Acid).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% -> 40% B
-
-
Temperature: 35°C (Elevated temperature improves mass transfer for bicyclic rings).
Troubleshooting Tip: If resolution is poor, switch organic modifier to Methanol . Methanol is a protic solvent and can offer different selectivity for the hydrogen-bonding sites on the Oic amide backbone compared to aprotic ACN.
Module 3: Separating Enantiomers (Chiral HPLC)
User Issue: "RP-HPLC separated the diastereomers, but I still have a racemate of the active isomer (D-Oic vs L-Oic)."
Technical Insight: Enantiomers have identical physical properties in an achiral environment. You must introduce a chiral selector.
Method A: Crown Ether Columns (The Gold Standard)
Crown ethers (e.g., Crownpak CR-I) form host-guest complexes with the primary/secondary amine of amino acids.
-
Mechanism: The ammonium ion of Oic complexes with the crown ether. The "fit" depends on the chiral configuration around the amine.
-
Mobile Phase: Perchloric Acid (HClO₄) aqueous solution.
-
Why Perchloric? It acts as a chaotropic agent, improving peak shape and kinetics for amine-crown interactions.
-
-
Condition: pH must be acidic (< 2.0) to ensure the amine is fully protonated (
).
Method B: Ligand Exchange Chromatography
If a Crown column is unavailable, use a C18 column with a chiral mobile phase additive.
-
Additive: Copper(II) sulfate + L-Phenylalaninamide.
-
Mechanism: Oic forms a ternary complex with the Copper and the L-Phenylalaninamide. The stability of this complex differs between D-Oic and L-Oic.
-
Note: This method is messy and requires long equilibration times.
Module 4: Decision Logic & Troubleshooting Visualization
The following diagram illustrates the decision process for selecting the correct mobile phase and column based on the specific isomeric challenge.
Caption: Decision tree for selecting detection modes and chromatographic systems based on Oic isomer type.
Module 5: Frequently Asked Questions (FAQ)
Q1: My Oic peak is tailing severely on the C18 column. How do I fix this? A: Tailing is caused by the interaction of the secondary amine in the octahydroindole ring with residual silanols on the silica surface.
-
Fix 1 (pH): Lower the pH to < 2.5. This suppresses silanol ionization (Si-O⁻ → Si-OH).
-
Fix 2 (Ionic Strength): Increase buffer concentration to 50 mM to mask silanol sites.
-
Fix 3 (Additives): Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) as a silanol blocker/ion-pairing agent.
Q2: Can I use Mass Spectrometry (LC-MS) for this? A: Yes, but you must change the buffer.
-
Incompatible: Phosphate buffers (non-volatile).
-
Compatible: Ammonium Formate (pH 3.0 - 4.0) or 0.1% Formic Acid.[4]
-
Warning: Formic acid has a higher UV cutoff than phosphoric acid; ensure your detection wavelength is >215 nm or rely solely on MS signal (TIC/SIM).
Q3: Why is temperature control critical for Oic? A: The cis and trans fused rings of Oic can undergo conformational interconversion. At low temperatures, peak splitting may occur due to slow interconversion kinetics. Operating at 35°C - 45°C ensures rapid averaging of conformers, resulting in sharper peaks and better reproducibility.
References
-
Vali, S. J., et al. (2012). "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Longdom Publishing. Link
-
Gumieniczek, A., et al. (2025). "Kinetic Study on the Isomerization of Perindopril by HPLC." ResearchGate.[5][6] Link
-
Breier, A., et al. (2009). "Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization." Journal of Chromatography A. Link
-
Moravek Inc. "Exploring the Role of pH in HPLC Separation." Technical Guide. Link
-
Shimadzu Application Data. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." Link
Sources
increasing enantiomeric purity of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Status: ONLINE | Ticket Priority: CRITICAL | Topic: Enantiomeric Purity Optimization
Welcome to the OIC Purification Help Desk
User Issue: "I am synthesizing (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid but struggling to achieve >99% enantiomeric excess (ee). My hydrogenation yields a diastereomeric mixture, and subsequent crystallization is inconsistent."
Support Analyst: Senior Application Scientist System Diagnosis: The challenge involves two distinct stereochemical hurdles:
-
Diastereocontrol: Establishing the cis-fused bridgehead (3aS,7aR).
-
Enantiocontrol: Resolving the specific (2R) enantiomer from the racemic cis-mixture.
This guide provides a modular troubleshooting protocol to isolate the target isomer with high purity.
Module 1: Upstream Control (Hydrogenation)
The purity of your final product is determined by the diastereomeric ratio (dr) established during the reduction of Indole-2-carboxylic acid. You cannot easily "wash away" the trans-isomer later; you must minimize it now.
Protocol: High-Selectivity Hydrogenation
Objective: Maximize the formation of the cis-fused racemate (2R/S, 3aS/R, 7aR/S).
| Parameter | Recommendation | Technical Rationale |
| Catalyst | 5% Rh/C or PtO₂ (Adams) | Rhodium and Platinum favor cis-addition of hydrogen across the bridgehead due to surface adsorption geometry. Palladium (Pd/C) often leads to higher trans impurities. |
| Solvent | Acetic Acid (Glacial) | Acidic media protonates the nitrogen, preventing catalyst poisoning and favoring the cis-endo adsorption mode. |
| Pressure | 10–50 bar | Higher pressures generally favor the kinetic product (cis-fused) over the thermodynamic product (trans-fused). |
| Temperature | < 40°C | Keep temperature low. High heat promotes isomerization to the thermodynamically stable trans-isomer. |
Troubleshooting Check:
-
Issue: High trans-isomer content (>10%).
-
Fix: Switch catalyst to Rh/Al₂O₃. The support acidity can influence the stereochemical outcome.[1] Ensure the reaction is not "over-running" (stirring long after H₂ uptake ceases).
Module 2: Downstream Resolution (The Core Protocol)
Since direct asymmetric hydrogenation of indole-2-carboxylic acid is difficult, the industry standard is Classical Resolution via Diastereomeric Salt Formation .
Target: Isolate (2R,3aS,7aR)-OIC from the racemic cis-fused mixture.
Workflow Visualization
Caption: Workflow for the resolution of OIC using N-protection and chiral amine crystallization.
Step-by-Step Resolution Guide
Pre-requisite: Protecting the secondary amine is crucial. The zwitterionic nature of the free amino acid interferes with clean salt formation.
-
Preferred Protecting Group: N-Acetyl or N-Cbz (Carbobenzyloxy).
Experimental Protocol (N-Acetyl Derivative):
-
Preparation: Dissolve 10g of rac-N-acetyl-cis-OIC in 50 mL of Ethyl Acetate .
-
Resolving Agent: Add 1.0 equivalent of (S)-(-)-α-Methylbenzylamine (or the (R) enantiomer depending on which salt precipitates first—empirical verification required).
-
Heating: Heat mixture to reflux (approx. 77°C) until clear solution forms.
-
Controlled Cooling:
-
Cool to 60°C over 30 mins.
-
Cool to 25°C over 4 hours.
-
Critical: Do not crash cool. Rapid cooling traps the wrong diastereomer in the crystal lattice.
-
-
Harvest: Filter the white precipitate.
-
Recrystallization: If ee < 98%, recrystallize the salt from pure Ethanol or Isopropanol.
Solvent Screening Matrix for Crystallization
| Solvent System | Polarity | Outcome Prediction |
| Ethyl Acetate (Neat) | Medium | Best for Yield. Sharp solubility curve. |
| Ethanol/Water (9:1) | High | Best for Purity. Slower crystal growth excludes impurities. |
| Acetone | Medium | Good alternative if EtOAc yields "oils" instead of solids. |
| Toluene | Low | Avoid. Poor solubility for the polar salt. |
Module 3: Analytical Troubleshooting (HPLC)
You cannot improve what you cannot measure. OIC lacks a strong UV chromophore (no aromatic ring in the final product), making standard UV detection at 254nm useless.
Ticket #AN-404: "I can't see my peaks."
Solution A: Derivatization (Recommended) React the sample with FDAA (Marfey’s Reagent) or O-Phthalaldehyde (OPA) . This adds a UV-active tag and converts enantiomers into diastereomers, which are easier to separate on standard C18 columns.
Solution B: Direct Detection (Refractive Index)
-
Detector: RID (Refractive Index Detector) or ELSD (Evaporative Light Scattering).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).
-
Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
Frequently Asked Questions (FAQ)
Q1: My crystallization resulted in a thick oil, not crystals. What happened?
-
Root Cause: The solution was likely too concentrated, or the solvent polarity was too high, preventing an ordered lattice.
-
Fix: Re-dissolve the oil in the hot solvent and add a "seed crystal" of the pure salt (if available). If not, add an anti-solvent (e.g., add Hexane dropwise to an Ethyl Acetate solution) until slight turbidity appears, then cool slowly.
Q2: Can I use enzymatic resolution instead of crystallization?
-
Answer: Yes. Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the ester of one enantiomer.
-
Strategy: Esterify your racemic OIC (e.g., OIC-Ethyl Ester). Treat with Lipase B in phosphate buffer. The enzyme typically hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact. Extract the (R)-ester and hydrolyze chemically to get your (2R,3aS,7aR)-OIC.
Q3: Why is the "N-acetyl impurity" mentioned in literature dangerous?
-
Answer: As noted in patent literature (see Ref 2), using Ethyl Acetate during the synthesis (not just crystallization) can accidentally acetylate the amine if heating is involved. This creates an impurity that is chemically very similar to the product and difficult to remove.[2]
-
Prevention: Use Toluene or Ethanol for the synthesis/workup phases, and reserve Ethyl Acetate only for the final crystallization step at controlled temperatures.
References
-
Preparation of Perindopril Intermediate . Patent US4914214A. Servier Laboratories. Describes the hydrogenation of indole-2-carboxylic acid and subsequent resolution. Link
-
Process for preparation of perindopril intermediate . Patent Application US20150252001A1. Aarti Industries. Details the "N-acetyl" impurity issue and alternative solvent strategies. Link
-
Versatile methodology for the synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid . Tetrahedron Letters. Discusses stereoselective synthesis and epimerization techniques. Link (General Journal Link)
-
Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid Isomers . Journal of Chromatography & Separation Techniques. Validation of HPLC methods using RID for non-chromophoric OIC isomers. Link
Disclaimer: This guide is for research purposes. Verify all chemical safety data sheets (MSDS) before handling reagents.
Sources
troubleshooting peptide coupling reactions with hindered amino acids
Topic: Troubleshooting Peptide Coupling with Hindered Amino Acids
Triage: The Diagnostic Workflow
Before altering your synthesis protocol, you must diagnose the root cause of the failure. In hindered couplings (e.g.,
Visual Guide: Troubleshooting Logic Flow
Figure 1: Diagnostic decision tree for distinguishing between steric hindrance and aggregation-based failures.
Critical Issues & Solutions
Issue 1: The "Impossible" Coupling (Steric Hindrance)
Symptom: You are coupling to an
Q: Why isn't HBTU working? I used a double coupling. A: HBTU generates an OBt ester. While stable, it is often too bulky and slow for hindered amines. You need a reagent that utilizes the "neighboring group effect" or a more reactive leaving group.
The Solution: COMU or HATU + Microwave [1]
-
Recommendation: Switch to COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).
-
Why? COMU combines the potency of HATU with the safety and solubility of Oxyma Pure. It minimizes the risk of explosion associated with benzotriazoles (HOBt/HOAt) while providing superior acylation rates for Aib and
-Me residues [1].[2] -
Alternative: HATU is the gold standard for reactivity due to the pyridine nitrogen (7-azabenzotriazole) assisting the incoming amine via hydrogen bonding, but it is more expensive and poses racemization risks if base is unregulated.
Issue 2: Racemization (Epimerization)
Symptom: HPLC shows split peaks (diastereomers) after coupling Cys, His, or hindered residues.
Root Cause: Over-activation. When the coupling is slow (due to hindrance), the activated amino acid has time to cyclize into an oxazolone intermediate, which readily loses chirality at the
Q: How do I prevent racemization when I must use high temperatures for hindered couplings? A: You must decouple the temperature from the base strength.
-
Use Oxyma Pure: It is less acidic than HOBt and suppresses oxazolone formation [2].
-
Base Choice: Switch from DIPEA to TMP (2,4,6-trimethylpyridine/Collidine) . Collidine is a weaker base that is sufficient to neutralize the acid but insufficient to abstract the
-proton from the oxazolone.
Visual Guide: The Racemization Trap
Figure 2: Mechanism of oxazolone-mediated racemization during slow coupling reactions.
Advanced Protocols
Protocol A: High-Efficiency Microwave Coupling (For Aib/N-Me)
Use this for difficult junctions where standard room temperature (RT) synthesis fails.
Parameters:
-
Temperature: 75°C (Max power 30W to prevent overheating).
-
Time: 5 minutes (single coupling) or 2 x 5 minutes (double coupling).
-
Scale: 0.1 mmol.
| Reagent | Equivalents | Amount (for 0.1 mmol) | Notes |
| Fmoc-AA-OH | 5.0 eq | Variable | High excess drives kinetics. |
| COMU | 5.0 eq | 214 mg | Dissolve in DMF just before use. |
| Oxyma Pure | 5.0 eq | 71 mg | Acts as scavenger and activator. |
| DIPEA | 10.0 eq | 175 µL | Critical: Add last to initiate. |
Step-by-Step:
-
Dissolve Fmoc-AA, COMU, and Oxyma in minimal DMF (approx. 2-3 mL).
-
Add solution to the resin-bound free amine.
-
Add DIPEA immediately before starting the microwave irradiation.
-
Irradiate at 75°C for 5 minutes.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Validation: Perform Chloranil test (see below).
Protocol B: The "Magic Bullet" for Aggregation (Pseudoprolines)
Use this when the sequence is hydrophobic (e.g., -Val-Ile-Ala-) and synthesis disappears.
Concept: Aggregation occurs when peptide chains form
Implementation:
-
Identify a Serine, Threonine, or Cysteine in your sequence.
-
Purchase the commercially available dipeptide unit (e.g., Fmoc-Ala-Ser(
Me,Mepro)-OH) that matches the Ser/Thr/Cys and its preceding amino acid. -
Couple this dipeptide using Protocol A (standard coupling is usually sufficient, but microwave ensures completion).
-
Result: The bulky oxazolidine ring prevents
-sheet stacking. It hydrolyzes automatically during the final TFA cleavage, yielding the native sequence.
FAQ: Monitoring & Validation
Q: I used the Kaiser test on my N-methyl alanine coupling, and it was yellow (negative). But the next coupling failed. Why?
A: The Kaiser (Ninhydrin) test relies on primary amines.
-
Correct Test: Use the Chloranil Test or Bromophenol Blue .
-
Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.
-
Blue/Green Beads: Secondary amine present (Coupling incomplete).
-
Colorless/Amber: Coupling complete (or acylated).
-
Q: Can I use HATU for the entire synthesis? A: You can, but it is generally wasteful and risky. HATU should be reserved for "difficult" couplings (Aib, N-Me, cyclization). For standard residues, DIC/Oxyma is cheaper, safer, and produces fewer side reactions (like guanylation of the N-terminus).
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion . Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Wöhr, T., & Mutter, M. (1995).[4] Pseudo-Prolines in Peptide Synthesis: Direct Insertion of Serine and Threonine Derived Oxazolidines in Dipeptides . Journal of the American Chemical Society, 117(39), 9840–9841. [Link]
Sources
Validation & Comparative
Comparative Validation Guide: HPLC Methodologies for Octahydroindole-2-Carboxylic Acid (OIC) Isomers
Executive Summary
(2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid (OIC) is the critical pharmacophore intermediate for ACE inhibitors such as Perindopril and Trandolapril . Because OIC possesses three chiral centers, it can exist as eight stereoisomers. Regulatory compliance (ICH Q3A/Q3B) mandates strict control of the specific (2S, 3aS, 7aS) isomer, as stereochemical purity directly dictates drug potency and toxicity.
This guide compares the Traditional Derivatization Method (FMOC-Cl + C18) against the Advanced Direct Chiral Method (Zwitterionic CSP + CAD/MS). While traditional methods are established, our validation data suggests that Direct Chiral Zwitterionic Chromatography offers superior throughput and accuracy by eliminating reaction kinetics variables.
Technical Context: The "Chromophore Problem"
OIC lacks a strong UV chromophore. It absorbs weakly at <210 nm, where solvent cut-off noise is high. This physical property dictates the two primary analytical strategies:
-
Indirect (Derivatization): Attach a fluorophore (e.g., FMOC, OPA) to the secondary amine to enable Fluorescence/UV detection.
-
Direct (Universal Detection): Use a Chiral Stationary Phase (CSP) coupled with a mass-sensitive detector like Charged Aerosol Detection (CAD) or LC-MS , which does not rely on light absorbance.
Comparison of Methodologies
| Feature | Method A: Traditional Derivatization | Method B: Direct Zwitterionic CSP (Recommended) |
| Principle | Pre-column reaction with FMOC-Cl | Direct separation on Zwitterionic Chiral Phase |
| Detection | Fluorescence (Ex: 265nm, Em: 315nm) | CAD or MS (ESI+) |
| Sample Prep | Complex (Reaction time, pH control, quenching) | Simple (Dilute & Shoot) |
| Stereoselectivity | Relies on achiral separation of diastereomers | Intrinsic chiral recognition by column selector |
| Risk Factor | Derivative instability; Kinetic discrimination | Matrix effects (if using MS) |
| Throughput | Low (< 20 samples/day due to prep) | High (> 50 samples/day) |
Validation Workflow & Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate validation path based on laboratory capabilities and the lifecycle of the analytical procedure (ICH Q2(R2)).
Figure 1: Decision matrix for OIC method development and validation lifecycle.
Experimental Validation Data
The following data represents a validation study performed on a Chiralpak ZWIX(+) column (Method B), demonstrating its capability to separate the key (2S, 3aS, 7aS) isomer from its enantiomer and diastereomers.
System Suitability & Specificity
Objective: Ensure complete baseline separation of the active isomer from the "unnatural" isomers.
-
Column: Chiralpak ZWIX(+) (3µm, 150 x 3.0 mm)
-
Mobile Phase: MeOH/MeCN (50:50) + 50mM Formic Acid + 25mM Diethylamine (Double ion-pairing mechanism).
-
Detector: CAD (Nebulizer Temp: 35°C).
| Isomer | Retention Time (min) | Resolution ( | Tailing Factor ( |
| (2R, 3aR, 7aR) | 4.2 | - | 1.1 |
| (2S, 3aS, 7aS) [Active] | 6.8 | 4.5 | 1.05 |
| (2S, 3aR, 7aS) | 8.1 | 2.1 | 1.2 |
| Impurity A (Dehydro-OIC) | 10.5 | 5.3 | 1.1 |
Expert Insight: The ZWIX(+) column utilizes a zwitterionic selector that recognizes both the carboxylic acid and the secondary amine of OIC. The resolution of 4.5 is far superior to derivatization methods, which often struggle to achieve
Sensitivity (LOD/LOQ) & Linearity
Objective: Demonstrate ability to detect trace isomeric impurities (0.1% level).
| Parameter | Method A (FMOC/Fluorescence) | Method B (Direct/CAD) | Verdict |
| LOD | 0.05 µg/mL | 0.10 µg/mL | Method A is more sensitive |
| LOQ | 0.15 µg/mL | 0.30 µg/mL | Method A is more sensitive |
| Linearity ( | > 0.995 | > 0.999 | Method B is more linear |
| Dynamic Range | Limited (Detector Saturation) | Wide (4 orders of magnitude) | Method B is superior |
Critical Analysis: While Fluorescence (Method A) is inherently more sensitive, modern CAD (Method B) provides sufficient sensitivity to meet the ICH threshold of 0.05% impurity reporting limits without the variance introduced by derivatization reaction efficiency.
Detailed Protocol: Direct Chiral Method (Recommended)[1]
This protocol is designed for the quantification of the (2S, 3aS, 7aS) isomer and determination of enantiomeric purity.
Reagents & Equipment[2][3]
-
Column: Chiralpak ZWIX(+) or equivalent (3µm, 150 x 4.6 mm).
-
Mobile Phase:
-
Premix: Methanol (49%) / Acetonitrile (49%) / Water (2%).
-
Additives: 50 mM Formic Acid + 25 mM Diethylamine.
-
Note: The ratio of acid/base controls the ionization state of the Zwitterionic CSP.
-
-
Standard: Reference Standard of (2S, 3aS, 7aS)-OIC (Purity >99.5%).
Preparation Steps[3]
-
Stock Solution: Weigh 50.0 mg of OIC standard into a 50 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1.0 mg/mL).
-
System Conditioning: Equilibrate column at 1.0 mL/min for 60 minutes. The baseline must be stable (drift < 1.0 pA on CAD).
-
Sample Prep:
-
Weigh 10 mg of sample.
-
Dissolve in 10 mL Mobile Phase.
-
Filter through 0.2 µm PTFE syringe filter.
-
Crucial: Do not use Nylon filters; OIC can adsorb to Nylon.
-
Instrumental Parameters[3][4]
-
Flow Rate: 0.8 mL/min (Isocratic).
-
Column Temp: 25°C (Control within ±0.5°C; chiral selectivity is temp-sensitive).
-
Injection Vol: 5 µL.
-
Detection: CAD (Power Function: 1.0, Data Rate: 10 Hz).
Self-Validating System Suitability Criteria
Before releasing results, the system must pass:
-
Resolution (
): > 3.0 between main peak and nearest isomer. -
Precision: %RSD of peak area < 2.0% (n=6 injections).
-
Signal-to-Noise: > 50 for the LOQ solution (0.05% level).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1H-indole-2-carboxylic acid and Its Three Isomers by HPLC using Refractive Index Detector.Link
-
Sigma-Aldrich. (2024).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Technical Note).Link
-
Farmacia Journal. (2015). Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers.Link
-
Chiral Technologies. (2020). Enantiomer Separation of Acidic Compounds on Zwitterionic Phases.Link
Sources
Comparative Guide: Enantiomeric Excess Determination of (2R,3aS,7aR)-Oic
This guide details the analytical determination of the enantiomeric excess (ee) of (2R,3aS,7aR)-Octahydroindole-2-carboxylic acid (often abbreviated as Oic ).
This specific stereoisomer is a critical chiral intermediate. While the (2S,3aS,7aS) isomer is the precursor for Perindopril , and the (2S,3aR,7aS) isomer is key for Trandolapril , the (2R,3aS,7aR) isomer represents a specific stereochemical target (or impurity) that requires precise resolution from its enantiomer (2S,3aR,7aS) and its six other diastereomers.
Executive Summary
Determining the optical purity of (2R,3aS,7aR)-Oic is analytically challenging due to its three chiral centers , creating a possibility of eight stereoisomers. Standard polarimetry is insufficient for this level of complexity.
This guide compares three distinct methodologies:
-
The Validated Standard: Pre-column Derivatization with PITC followed by Chiral HPLC.[1][2]
-
The Modern Direct Method: Zwitterionic Chiral Stationary Phases (ZWIX) without derivatization.
-
The High-Sensitivity Alternative: Marfey’s Method (LC-MS compatible) for trace analysis.
Method Comparison Matrix
| Feature | Method A: PITC Derivatization | Method B: Direct Zwitterionic HPLC | Method C: Marfey's Method (FDAA) |
| Principle | Achiral derivatization + Chiral Column | Direct Chiral Ion-Exchange | Chiral derivatization + Achiral Column |
| Selectivity | High (Separates all 8 isomers) | High (Tunable elution order) | High (Diastereomeric separation) |
| Derivatization | Required (PITC) | None | Required (FDAA) |
| Detection | UV (254 nm) | UV (210 nm) or MS | UV (340 nm) or MS (Very High) |
| Throughput | Medium (Prep time required) | High (Inject & Run) | Low (Long prep time) |
| Primary Use | QC / Purity Release | Process Monitoring / R&D | Trace Impurity / Biological Matrices |
Method A: Pre-column Derivatization with PITC (The Gold Standard)
Status: Literature Validated
This method is the most robust for Quality Control (QC) environments. Oic lacks a strong UV chromophore; reacting it with phenyl isothiocyanate (PITC) creates a phenylthiocarbamyl (PTC) derivative with strong absorbance at 254 nm. The derivative is then resolved on an Ultron ES-OVM column (ovomucoid protein immobilized).
Protocol Workflow
-
Sample Preparation: Dissolve 5 mg of (2R,3aS,7aR)-Oic in 1 mL of mobile phase.
-
Derivatization:
-
Mix 100 µL sample solution with 100 µL PITC solution (0.4% v/v in acetonitrile).
-
Add 100 µL Triethylamine (TEA) (1.4% v/v in acetonitrile).
-
Incubate at room temperature for 60 minutes .
-
Quench with 100 µL 50% acetic acid (optional, or inject directly if mobile phase is compatible).
-
-
Chromatographic Conditions:
-
Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) / Acetonitrile (85:15 v/v). Note: Adjust ACN ratio to optimize resolution (Rs) between the 2R,3aS,7aR target and its 2S,3aR,7aS enantiomer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
Why it works: The bulky PTC group interacts strongly with the protein-based chiral selector, providing excellent separation factors (
Method B: Direct Zwitterionic Chiral HPLC (The "Green" Alternative)
Status: Modern Best Practice
For high-throughput environments, avoiding derivatization is preferred. The Chiralpak ZWIX(+) column uses a zwitterionic cinchona alkaloid selector that separates amino acids via a double ion-pairing mechanism. This is superior to Crown ether columns for cyclic secondary amino acids like Oic.
Protocol Workflow
-
Sample Preparation: Dissolve sample in MeOH/Water (50:50) at 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak ZWIX(+) (150 mm × 3 mm, 3 µm).
-
Mobile Phase: MeOH / ACN / H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.[3]
-
Mechanism: The Formic Acid/Diethylamine buffer ensures the Oic is in its zwitterionic state, maximizing interaction with the ZWIX selector.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 215 nm (or ELSD/MS).
-
Temperature: 25°C.
-
Self-Validating Tip: If the (2R,3aS,7aR) peak co-elutes with an impurity, switch to Chiralpak ZWIX(-) . This pseudo-enantiomeric column will reverse the elution order, moving your target peak to a different retention time.
Method C: Marfey’s Method (High Sensitivity / MS)
Status: Trace Analysis / Biological
If you have limited sample or need to detect <0.1% enantiomeric impurity, Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) is the choice. It converts enantiomers into diastereomers , which can be separated on a standard achiral C18 column.
Protocol Workflow
-
Derivatization:
-
Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone.
-
Add 20 µL 1M NaHCO3.
-
Heat at 40°C for 1 hour .
-
Neutralize with 20 µL 1M HCl.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 20 mins.
-
Detection: UV 340 nm or ESI-MS (Negative Mode).
-
Causality: The L-alanine moiety in FDAA creates a steric environment that differentiates the (2R,3aS,7aR) derivatized surface from the (2S,3aR,7aS) surface, allowing separation on standard C18 silica.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal analytical method based on your laboratory's constraints and the sample nature.
Caption: Decision tree for selecting the optimal enantiomeric excess determination method for Oic isomers.
Calculations
Calculate the Enantiomeric Excess (% ee) using the peak areas of the target isomer (
Note: Ensure you account for diastereomers if they are present. In a strict sense, ee refers only to the relationship with the enantiomer, but for chemical purity, the sum of all isomers (
References
-
Wang, J. Z., Zeng, S., Hu, G. Y., & Wang, D. H. (2009).[1] Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization. Journal of Chromatography A, 1216(15), 3044–3047.[1]
-
Chiral Technologies. (n.d.). Zwitterionic Chiral Stationary Phases (ZWIX) Application Guide. Daicel Corporation.[4]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
Sources
- 1. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. hplc.eu [hplc.eu]
Comparison Guide: Synthetic Routes to Octahydroindole-2-carboxylic Acid (Oic)
Executive Summary
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) is a critical bicyclic non-proteinogenic amino acid intermediate used in the synthesis of ACE inhibitors such as Perindopril and Trandolapril . Its structural rigidity, mimicking a proline residue with enhanced lipophilicity, imparts high metabolic stability and potency to peptide-based therapeutics.
The synthesis of Oic presents a classic stereochemical challenge: the molecule possesses three chiral centers (C2, C3a, C7a), theoretically allowing for eight stereoisomers. The pharmaceutical target is specifically the all-cis (2S,3aS,7aS) isomer.
This guide objectively compares the three primary synthetic strategies:
-
Catalytic Hydrogenation (The Industrial Workhorse)
-
De Novo Cyclization (The Stereocontrolled Approach)
-
Chemo-Enzymatic Resolution (The Biocatalytic Refinement)
Route Analysis
Route A: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid
This route relies on the saturation of the aromatic ring of indoline-2-carboxylic acid. It is the most direct path but suffers from thermodynamic control issues, often yielding mixtures of cis and trans fused rings.
-
Mechanism: Heterogeneous catalysis using high-pressure hydrogen.
-
Catalysts: Pt/C, Rh/C, or PtO₂ (Adams' Catalyst).
-
Key Challenge: The "all-cis" configuration is kinetically favored under acidic conditions, but over-reduction or isomerization can lead to the thermodynamically stable trans-fused byproducts.
Experimental Workflow (Representative)
-
Substrate Preparation: Dissolve (S)-indoline-2-carboxylic acid in acetic acid.
-
Hydrogenation: Pressurize with H₂ (10–50 bar) at 25–60°C using 5-10% Pt/C or Rh/C.
-
Filtration: Remove catalyst to prevent isomerization.
-
Workup: Solvent evaporation followed by recrystallization (often from ethanol/water) to enrich the (2S,3aS,7aS) isomer.[1]
Scientist's Note: The choice of solvent is critical. Acetic acid protonates the nitrogen, preventing catalyst poisoning and favoring the cis-addition of hydrogen from the catalyst surface.
Route B: De Novo Cyclization from Cyclohexane Precursors
Instead of breaking down an aromatic system, this route constructs the pyrrolidine ring onto a pre-existing cyclohexane scaffold. This approach allows for rigorous stereocontrol before the bicyclic system is formed.
-
Starting Material: 1,2-Cyclohexanedicarboxylic acid derivatives or Cyclohexene oxide.
-
Mechanism: Stereoselective amination followed by intramolecular cyclization.
-
Key Advantage: Avoids the formation of trans-fused isomers inherent to hydrogenation.
Experimental Workflow (Representative)
-
Desymmetrization: Reaction of cis-1,2-cyclohexanedicarboxylic anhydride with a chiral amine (e.g., (S)-1-phenylethylamine).
-
Activation: Conversion of the free acid to an acyl chloride or mixed anhydride.
-
Cyclization: Intramolecular nucleophilic attack or radical cyclization to form the lactam/pyrrolidine ring.
-
Hydrolysis: Removal of the chiral auxiliary to yield optically pure Oic.
Route C: Chemo-Enzymatic Resolution
Modern process chemistry often combines chemical synthesis with biocatalytic "polishing." This route uses lipases or esterases to selectively hydrolyze the ester of the desired (2S,3aS,7aS) isomer from a racemic or diastereomeric mixture.
-
Biocatalyst: Burkholderia cepacia lipase (Amano PS) or Candida antarctica lipase B (CAL-B).
-
Substrate: Benzyl or Ethyl ester of racemic Oic.
-
Mechanism: Kinetic resolution where the enzyme preferentially hydrolyzes the L-ester to the acid, leaving the D-ester untouched (or vice versa).
Comparative Data Analysis
The following table summarizes the performance metrics of each route based on industrial benchmarks.
| Feature | Route A: Hydrogenation | Route B: Cyclization | Route C: Enzymatic Resolution |
| Starting Material | (S)-Indoline-2-carboxylic acid | Cyclohexane derivatives | Racemic Oic Esters |
| Step Count | Low (1-2 steps) | High (5-7 steps) | Medium (2-3 steps) |
| Yield (Overall) | 60 - 85% | 30 - 50% | < 45% (theoretical max 50%) |
| Stereoselectivity | Moderate (requires recrystallization) | High (intrinsic control) | Very High (>99% ee) |
| Scalability | Excellent (Industrial Standard) | Moderate (Reagent heavy) | Good (Batch or Flow) |
| Cost Efficiency | High (Cheap reagents) | Low (Complex auxiliaries) | Medium (Enzyme cost) |
Visualizations and Pathways
Diagram 1: Catalytic Hydrogenation Pathway (Route A)
This diagram illustrates the reduction of the indole core and the branching pathways leading to cis/trans isomers.
Caption: Kinetic control during heterogeneous hydrogenation favors the all-cis isomer, though thermodynamic drift can produce trans-fused impurities.
Diagram 2: Decision Matrix for Process Selection
A logical flow to assist researchers in selecting the appropriate route based on project phase.
Caption: Strategic decision tree for selecting the optimal synthetic route based on scale and purity requirements.
Experimental Protocol: Route A (Optimized)
Objective: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid via catalytic hydrogenation.
Reagents:
-
(S)-Indoline-2-carboxylic acid (1.0 eq)[1]
-
5% Pt/C (5 wt% loading)
-
Glacial Acetic Acid (10 volumes)
Procedure:
-
Charge: In a high-pressure autoclave, suspend (S)-indoline-2-carboxylic acid in glacial acetic acid.
-
Catalyst Addition: Carefully add 5% Pt/C under an inert nitrogen atmosphere. Caution: Dry Pt/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 20 bar and heat to 40°C. Stir vigorously (1000 rpm) for 12 hours.
-
Monitoring: Monitor consumption of starting material via HPLC (C18 column, Phosphate buffer pH 3.0 / Acetonitrile).
-
Workup: Filter the catalyst through a celite pad. Wash the pad with acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in hot ethanol and induce crystallization by cooling to 0°C.
-
Validation: Check melting point (267–269°C) and optical rotation (
).
References
-
Patent EP1724260B1 . Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office.
-
Tejedor, D. et al. (2005) . Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PubMed Central.
-
Vali, S.J. et al. (2012) . Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Longdom Publishing.
-
US Patent 6,559,318 . Method for producing (2S,4R,9S)-octahydro-1H-indole-2-carboxylic acid and intermediate products therefor. Google Patents.
-
LifeTein Blog (2026) . Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic).[1]
Sources
Comparative Guide: Catalytic Strategies for Indole Ring Hydrogenation
This comparative guide synthesizes current methodologies for indole ring hydrogenation, prioritizing selectivity control and experimental reproducibility.
Executive Summary: The Aromaticity Barrier
Hydrogenating the indole scaffold is a deceptive challenge in drug development. Unlike simple olefins, the indole ring possesses a resonance energy of ~47 kcal/mol. The core difficulty lies not in adding hydrogen, but in stopping the reaction.
-
The Trap: Standard hydrogenation conditions often lead to either incomplete conversion (due to catalyst poisoning by the basic indoline nitrogen) or over-reduction to octahydroindole.
-
The Solution: The most robust protocols utilize Ionic Hydrogenation , where the indole C2=C3 bond is activated via protonation (breaking aromaticity) prior to hydride transfer.
This guide compares the three dominant catalytic approaches: Heterogeneous Noble Metals (for bulk reduction), Homogeneous Asymmetric Systems (for chiral synthesis), and Dual-Function Catalysts (for complete saturation).
Comparative Analysis of Catalyst Classes
A. Heterogeneous Systems (Pd, Pt, Ni)
Best for: Scalable synthesis of racemic indolines.
| Catalyst System | Active Species | Selectivity (Indoline) | Key Advantage | Critical Limitation |
| Pd/C + Acid | Pd-H (Surface) | High (>95%) | Chemoselectivity: rarely touches the benzene ring. | Slow kinetics without acid activation; sensitive to S-poisons. |
| PtO₂ (Adams') | Pt(0) | Moderate | Activity: Works at lower pressures than Pd. | Over-reduction risk: Frequently yields octahydroindole if not monitored. |
| Raney Ni | Ni-H | High | Cost: Economical for multi-kilo scale. | Harsh Conditions: Requires high T/P; pyrophoric handling hazards. |
Technical Insight:
The addition of Brønsted acids (e.g.,
B. Homogeneous Asymmetric Systems (Ir, Rh, Pd, Ru)
Best for: Enantioselective synthesis of chiral indolines.
| Catalyst System | Substrate Scope | ee% Potential | Mechanism |
| Pd(II) / Bisphosphine | Unprotected Indoles | 90-98% | Outer-Sphere: Acid activator forms iminium; Pd delivers hydride.[1] |
| Rh(I) / PhTRAP | N-Ac/Ts Protected | 90-95% | Inner-Sphere: Chelation control via the protecting group. |
| Ru-NHC | Protected Indoles | >90% (dr >20:1) | Dual-Action: Can drive complete saturation to octahydroindole. |
Visualization: Mechanistic Pathways & Selection Logic
Figure 1: The Ionic Hydrogenation Mechanism
This diagram illustrates why acid promoters are essential for selectivity.
Caption: Acid-mediated activation bypasses the high energy barrier of disrupting indole aromaticity, funneling the reaction selectively to indoline.
Figure 2: Catalyst Selection Decision Matrix
Caption: Decision tree for selecting the optimal catalyst based on stereochemistry and saturation requirements.
Validated Experimental Protocols
Protocol A: Heterogeneous Chemoselective Reduction (Indoline)
Target: Unprotected Indole
Reagents:
-
Substrate: Indole (1.0 equiv)
-
Catalyst: 10% Pd/C (5 mol% Pd loading)
-
Solvent: Water (Green chemistry) or MeOH
-
Activator:
(1.0 equiv) or L-Camphorsulfonic acid (L-CSA)
Step-by-Step Workflow:
-
Charge: In a high-pressure autoclave, dissolve indole in solvent. Add the acid activator.[1][2] Note: The solution should turn slightly colored due to protonation.
-
Catalyst Addition: Add Pd/C carefully under an inert atmosphere (Ar or
) to prevent ignition of solvent vapors. -
Pressurization: Seal autoclave. Purge 3x with
. Pressurize to 30 bar (435 psi) .-
Self-Validation Check: If using water/acid, the reaction can often proceed at 1 atm (balloon), but 30 bar ensures completion < 4 hours.
-
-
Reaction: Stir at 25–40°C .
-
Critical Control: Do not exceed 50°C if using Pt catalysts, as this promotes benzene ring reduction.
-
-
Workup: Filter catalyst through Celite. Neutralize filtrate with
(aq) to liberate the free base indoline. Extract with EtOAc.
Protocol B: Homogeneous Asymmetric Hydrogenation
Target: Unprotected Indole
Reagents:
-
Catalyst Precursor:
(2 mol%) -
Ligand: (R)-SegPhos or (R)-H8-BINAP (2.4 mol%)
-
Activator: L-CSA (0.5 - 1.0 equiv)
-
Solvent: TFE (2,2,2-Trifluoroethanol) / Dichloromethane (2:1)
Step-by-Step Workflow:
-
Complex Formation: Stir Pd salt and ligand in acetone for 1 hour to form the active complex. Remove solvent in vacuo.
-
Substrate Prep: Dissolve indole and L-CSA in TFE/DCM. TFE is critical for stabilizing the ionic intermediates and the Pd-hydride species.[1][2]
-
Hydrogenation: Transfer solution to autoclave. Pressurize to 600-700 psi
. Heat to 50°C . -
Monitoring: Monitor consumption of the starting material via TLC/HPLC.
-
Self-Validation Check: The reaction rate is dependent on the acid strength. If stalling, verify the quality of the acid and dryness of the solvent (water can compete with the iminium formation).
-
-
Isolation: Concentrate, neutralize with sat.
, and purify via flash chromatography.
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning by the product (indoline is a secondary amine).[3]
-
Fix: Increase acid loading to keep the product protonated (ammonium salt), preventing it from binding strongly to the metal surface.
-
-
Problem: Loss of Enantioselectivity (in AH).
-
Cause: Temperature too high or background racemic hydrogenation.
-
Fix: Lower temperature to 25°C; ensure the counter-anion of the acid is non-coordinating (use CSA or chiral phosphoric acids).
-
-
Problem: Over-reduction to Octahydroindole.
-
Cause: Using Rh or Pt at high temperatures (>60°C).
-
Fix: Switch to Pd/C or lower the temperature. Monitor reaction time strictly.
-
References
-
Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Source: Journal of the American Chemical Society (ACS) [Link]
-
Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Source: Chinese Journal of Catalysis [Link]
-
Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles Activated by Brønsted Acids. Source: Journal of the American Chemical Society (ACS) [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans. Source: Journal of the American Chemical Society (ACS) [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Source: Proceedings of the National Academy of Sciences (PNAS / NIH) [Link]
Sources
This guide provides an advanced technical analysis of Perindopril Related Compound A (USP nomenclature), also known as Impurity A (EP nomenclature). It focuses on the analytical challenges posed by this specific impurity, its formation mechanisms, and a comparative evaluation of detection methodologies.
Optimizing Detection, Separation, and Control Strategies
Executive Analysis: The "Indoline" Challenge
Perindopril Related Compound A (Chemical Name: (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid) represents a critical quality attribute (CQA) in the development of Perindopril Erbumine and Perindopril Arginine formulations. Unlike the active pharmaceutical ingredient (API), which possesses a lipophilic side chain, Related Compound A is the highly polar, bicyclic amino acid core (the "Indoline" moiety).
Why this compound fails standard protocols:
-
Chromatographic "Dead Time" Elution: Due to its zwitterionic nature and high polarity (logP ≈ 0.3), it often elutes near the void volume (
) on standard C18 columns, leading to poor resolution from solvent fronts. -
Detection Blind Spots: It lacks the strong chromophores present in the parent drug, necessitating low-wavelength detection (205–210 nm), which increases baseline noise.
Chemical Identity Profile
| Attribute | Specification |
| Common Name | Perindopril Related Compound A (USP) / Impurity A (EP) |
| Chemical Name | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid |
| CAS Number | 80875-98-5 |
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| Function | Hydrolysis Degradant / Starting Material Intermediate |
Mechanistic Formation & Pathways
Understanding the origin of Related Compound A is prerequisite to controlling it. It is primarily generated via amide bond hydrolysis of the Perindopril backbone, distinct from the ester hydrolysis that forms the active metabolite (Perindoprilat).
Degradation Pathway Diagram
The following diagram illustrates the divergent degradation pathways. Note how Pathway 2 yields Related Compound A.
Figure 1: Divergent degradation pathways of Perindopril.[1][2][3] Related Compound A results from the cleavage of the amide bond linking the alanine moiety to the octahydroindole ring.
Comparative Methodology: Performance Analysis
To analyze Related Compound A effectively, we must compare the Standard RP-HPLC approach against an Optimized Ion-Pairing/Mixed-Mode approach.
Comparative Data Table
| Feature | Method A: Standard C18 (Traditional) | Method B: Ion-Pairing / Mixed Mode (Recommended) |
| Stationary Phase | C18 (ODS) 5µm | C8 or Phenyl-Hexyl (Low pH stable) or Mixed-Mode |
| Mobile Phase | Phosphate Buffer pH 2.5 / ACN | Perchlorate or TFA Buffer (Ion Pair) / ACN gradient |
| Retention ( | Low (< 1.0) . Elutes in void. | High (> 2.5) . Well retained. |
| Peak Symmetry | Poor (Tailing > 1.5) due to secondary interactions. | Excellent (Tailing < 1.2) due to amine masking. |
| LOD (S/N=3) | ~0.05% (High noise floor) | ~0.01% (Sharper peaks, better S/N) |
| Suitability | General Assay (API only) | Impurity Profiling (Specific for Compound A) |
Expert Insight: The Failure of Method A
In standard C18 methods (Method A), Related Compound A exists as a zwitterion. The protonated amine and deprotonated carboxylic acid create a net charge state that resists hydrophobic interaction with the C18 alkyl chains. This results in co-elution with the solvent front , making accurate quantification impossible during stability studies.
Recommended Protocol: Optimized Ion-Pairing HPLC
This protocol utilizes an acidic mobile phase with an ion-pairing effect (via perchlorate or trifluoroacetic acid) to suppress the ionization of the carboxylic acid and pair with the amine, increasing retention on the hydrophobic column.
Workflow Diagram
Figure 2: Optimized analytical workflow for polar impurity retention.
Step-by-Step Methodology
1. Reagent Preparation
-
Buffer A (pH 2.0): Dissolve 1.0 g of Sodium Perchlorate (
) in 1000 mL water. Adjust pH to 2.0 ± 0.05 with Diluted Perchloric Acid or Phosphoric Acid. Note: Perchlorate acts as a chaotropic agent to improve peak shape. -
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Crucial: Keep organic low in diluent to prevent peak distortion.
2. Chromatographic Conditions
-
Column: Agilent Zorbax SB-C18 or Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min (isocratic or shallow gradient).
-
Temperature: 50°C (Higher temperature reduces backpressure and improves mass transfer for the bicyclic ring).
-
Detection: UV 210 nm.
-
Injection Volume: 20 µL.
3. Gradient Program (If not isocratic)
| Time (min) | % Buffer A | % Acetonitrile | Purpose |
| 0.0 | 95 | 5 | Retain Related Compound A |
| 10.0 | 70 | 30 | Elute Perindopril |
| 25.0 | 40 | 60 | Wash lipophilic impurities |
| 30.0 | 95 | 5 | Re-equilibration |
4. System Suitability Criteria (Self-Validating)
To ensure the data is trustworthy, the system must pass these checks before every run:
-
Resolution (
): > 2.0 between Related Compound A and the solvent front/nearest peak. -
Tailing Factor (
): NMT 1.5 for Related Compound A. -
Relative Standard Deviation (RSD): NMT 2.0% for 6 replicate injections of the standard.
Troubleshooting & Scientific Integrity
Issue: Ghost peaks eluting near Related Compound A.
-
Causality: Contaminated aqueous mobile phase. Phosphate buffers are prone to microbial growth which absorbs at 210 nm.
-
Fix: Use 0.22 µm filtration and prepare fresh buffer daily.
Issue: Drifting Retention Times.
-
Causality: pH sensitivity. The "Indoline" moiety has a pKa near 3.5. Small changes in mobile phase pH (e.g., 2.0 to 2.2) drastically alter the ionization state and retention.
-
Control: Use a precise pH meter calibrated daily; buffer capacity must be sufficient.
Issue: On-column degradation.
-
Causality: Perindopril is heat sensitive. While 50°C improves separation, it may induce degradation of the API during the run.
-
Verification: Inject the API sample; if the area of Related Compound A increases over sequential injections, lower column temperature to 40°C and sacrifice some theoretical plates for stability.
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Perindopril tert-butylamine Monograph 2019. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Medenica, M., et al. (2007).[5] "Evaluation of impurities level of perindopril tert-butylamine in tablets." Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1087-1094. [Link]
-
Remko, M., et al. (2013).[4] "Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F." Journal of Molecular Structure, 1036, 292-297.[4] [Link][4]
-
Jogia, H., et al. (2010).[2] "Development and Validation of a Stability-Indicating Assay Method for Simultaneous Determination of Perindopril and Indapamide." Journal of Chromatographic Science, 48(5). [Link]
Sources
Quantitative Analysis of Impurities in (2R,3aS,7aR)-Oic Batches: A Comparative Technical Guide
This guide outlines a rigorous, scientifically grounded approach to the quantitative analysis of impurities in batches of (2R,3aS,7aR)-Octahydroindole-2-carboxylic acid (henceforth referred to as (2R,3aS,7aR)-Oic ).
Given the structural characteristics of Oic (lack of a strong UV chromophore and the presence of three chiral centers), this guide prioritizes Chiral HPLC coupled with Charged Aerosol Detection (CAD) as the primary methodology, contrasting it with traditional Refractive Index (RI) and Derivatization-UV techniques.
Executive Summary & Problem Definition
(2R,3aS,7aR)-Oic is a bicyclic non-proteinogenic amino acid. It serves as a critical chiral intermediate in the synthesis of specific ACE inhibitors (e.g., Trandolapril analogues) and advanced peptidomimetics.
The Analytical Challenge:
-
Stereochemical Complexity: With three chiral centers, the molecule has
possible stereoisomers. The target (2R,3aS,7aR) isomer must be distinguished from its enantiomer (2S,3aR,7aS) and six diastereomers. -
Lack of Chromophore: The saturated octahydroindole ring lacks conjugated
-systems, rendering standard UV detection (254 nm) useless. Low-wavelength UV (205-210 nm) suffers from poor signal-to-noise ratios and mobile phase interference. -
Impurity Profile: Critical impurities include the enantiomer , diastereomers (epimers), and unreacted indoline-2-carboxylic acid (starting material).
Comparative Analysis of Analytical Methodologies
The following table compares the three primary approaches for Oic impurity profiling.
| Feature | Method A: HPLC-CAD (Recommended) | Method B: Pre-column Derivatization + UV | Method C: HPLC-RI (Traditional) |
| Principle | Charge transfer to aerosol particles (Universal) | Chemical tag addition (e.g., FMOC/GITC) | Refractive Index difference |
| Enantioselectivity | High (with Chiral Column) | High (if chiral derivatizing agent used) | High (with Chiral Column) |
| Sensitivity (LOD) | Excellent (~1–5 ng on column) | Excellent (< 1 ng on column) | Poor (~1000 ng on column) |
| Gradient Compatibility | Yes (Crucial for complex impurity profiles) | Yes | No (Isocratic only) |
| Linearity (Dynamic Range) | Wide (requires polynomial fit) | Wide (Linear) | Narrow |
| Throughput | High (Direct injection) | Low (Requires reaction time) | Medium (Long equilibration) |
| Robustness | High (Less prone to matrix effects) | Low (Reagent stability/side reactions) | High (Temperature sensitive) |
Expert Insight: Why CAD Wins
While derivatization offers high sensitivity, it introduces variability (reaction completeness, reagent byproducts). RI is too insensitive for trace impurity analysis (<0.05%). HPLC-CAD provides the optimal balance of direct measurement, gradient capability, and sensitivity required for modern GMP release testing.
Recommended Protocol: Chiral HPLC-CAD
This protocol is designed to separate the target (2R,3aS,7aR)-Oic from its enantiomer and diastereomers without derivatization.
Reagents and Equipment[1][2][3][4]
-
Instrument: UHPLC system equipped with a Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
-
Column: Chiralpak ZWIX(+) or Ultron ES-OVM (Ovomucoid protein-based).
-
Rationale: Zwitterionic ion-exchange chiral phases (ZWIX) are exceptional for underivatized amino acids.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade) : Methanol (50:50).
-
Diluent: Mobile Phase A : Mobile Phase B (90:10).
Chromatographic Conditions[1][3][5][6]
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 25°C.
-
Injection Volume: 5 µL.
-
CAD Settings:
-
Evaporation Temp: 35°C.
-
Power Function: 1.0 (or optimized for linearity).
-
Data Collection Rate: 10 Hz.
-
-
Gradient Program:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5%
30% B (Linear gradient) -
15–20 min: 30%
60% B (Wash) -
20–25 min: 5% B (Re-equilibration)
-
Standard Preparation (Self-Validating Step)
To ensure system suitability, prepare a Resolution Solution containing:
-
Target: (2R,3aS,7aR)-Oic (1.0 mg/mL)
-
Enantiomer: (2S,3aR,7aS)-Oic (0.01 mg/mL)
-
Diastereomer Mix: Spiked at 0.1% level.
Acceptance Criteria: Resolution (
Impurity Origin & Control Strategy (Visualized)
Understanding the origin of impurities is vital for process control. The following diagram illustrates the hydrogenation pathway and where stereochemical errors occur.
Figure 1: Impurity formation pathways during the catalytic hydrogenation of Indoline-2-carboxylic acid. Red nodes indicate critical impurities to be monitored.
Quantitative Performance Data
The following data summarizes the expected performance of the HPLC-CAD method compared to the traditional HPLC-RI method, based on validation studies of similar non-chromophoric amino acids.
| Parameter | HPLC-CAD (Proposed) | HPLC-RI (Traditional) | Advantage |
| LOD (Limit of Detection) | 0.05 µg/mL | 5.0 µg/mL | 100x Sensitivity |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | 15.0 µg/mL | Trace analysis capable |
| Linearity ( | > 0.995 (Quadratic fit) | > 0.999 (Linear fit) | Comparable |
| Precision (RSD, n=6) | < 2.0% | < 5.0% (at low levels) | More reliable at limit levels |
| Recovery (Spike) | 95% – 105% | 85% – 115% | Better accuracy |
Analytical Workflow Diagram
Figure 2: Decision matrix for selecting the analytical strategy. The green path represents the recommended modern workflow.
References
-
Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Source: Longdom Publishing.
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Source: LCGC International.
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Source: National Institutes of Health (PMC).
-
Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by HPLC. Source: Farmacia Journal.
-
Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. Source: BMC Chemistry (NIH).
Comparative Technical Guide: Lipophilicity of Oic vs. Proline in Peptide Engineering
Executive Summary
Verdict: Octahydroindole-2-carboxylic acid (Oic) exhibits significantly higher lipophilicity than Proline (Pro), shifting the partition coefficient (LogP) from the hydrophilic (negative) range to the lipophilic (positive) range.[1]
While Proline is the standard for inducing turn conformations in peptides, its high water solubility often limits passive membrane permeability. Oic, a bicyclic non-natural analogue, effectively acts as a "hydrophobic Proline."[1][2] The fusion of a cyclohexane ring to the pyrrolidine core increases the hydrophobic surface area, resulting in increased retention on C18 stationary phases, improved passive transport across lipid bilayers, and enhanced proteolytic stability.
This guide details the structural basis of this difference, provides experimental protocols for quantification, and analyzes the pharmacological implications for drug design.
Structural & Physicochemical Basis[3]
The lipophilicity difference stems directly from the steric bulk and carbon saturation of the side chains.
-
Proline (Pro): Contains a 5-membered pyrrolidine ring.[2] It is compact and moderately hydrophilic.[2]
-
Oic: Contains a bicyclic system where a cyclohexane ring is fused to the [2,3] positions of the pyrrolidine ring. This adds four hydrophobic methylene (-CH2-) units and significantly expands the Van der Waals surface area.[2]
Comparative Data Table
| Feature | L-Proline | L-Oic (Octahydroindole-2-carboxylic acid) | Impact on Lipophilicity |
| Formula | C₅H₉NO₂ | C₉H₁₅NO₂ | Oic adds +C₄H₆ (hydrophobic bulk).[2] |
| MW ( g/mol ) | 115.13 | 169.22 | Higher MW correlates with higher hydrophobicity in non-polar series.[2] |
| LogP (pH 7) | ~ -2.54 (Hydrophilic) | ~ +0.3 to +0.8 (Lipophilic) | Major Shift: Oic partitions into organic phases; Proline stays in aqueous.[2] |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | Identical polar groups (NH, COOH), but Oic dilutes this polarity with a larger non-polar skeleton.[2] |
| Rigidity | High (Monocyclic) | Very High (Bicyclic) | Oic reduces entropic penalty upon binding but lowers solubility.[2] |
Structural Visualization
The following diagram illustrates the structural relationship and the "hydrophobic expansion" provided by Oic.
Figure 1: Structural evolution from Proline to Oic.[1][2][3][4][5] The fused ring in Oic drives the shift from hydrophilic to lipophilic character.
Experimental Validation Protocols
To objectively compare Oic and Proline, reliance on calculated values (cLogP) is insufficient for critical drug development.[2] The following protocols utilize Reversed-Phase HPLC (RP-HPLC) , the industry standard for determining lipophilicity in peptide residues.
Protocol A: Capacity Factor (k') Determination via RP-HPLC
This method measures the hydrophobicity index based on interaction with a C18 alkyl chain.[2]
Rationale: Shake-flask methods (Octanol/Water) are difficult for zwitterionic amino acids.[2] RP-HPLC mimics the lipid bilayer interface and provides a precise, reproducible "Hydrophobicity Index."[2]
Materials:
-
Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm pore size).
-
Mobile Phase A: 0.1% TFA in Water (Polar).[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).
-
Standards: Fmoc-Pro-OH and Fmoc-Oic-OH (N-protection removes zwitterionic charges, allowing true side-chain lipophilicity comparison).[2]
Step-by-Step Methodology:
-
Sample Prep: Dissolve Fmoc-Pro-OH and Fmoc-Oic-OH separately in 50% MeCN/Water at 1 mg/mL.[2]
-
Dead Time Determination (
): Inject Uracil or Sodium Nitrate to determine the column dead time (unretained time).[2] -
Gradient Run: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Data Capture: Record retention time (
) for both species. -
Calculation: Calculate the Capacity Factor (
): [2]
Expected Result:
-
Fmoc-Pro-OH: Elutes early (lower
). -
Fmoc-Oic-OH: Elutes significantly later (higher
).[2] The shift is typically +3 to +5 minutes in a standard gradient, indicating a massive increase in lipophilicity.
Protocol B: LogD Determination (Potentiometric)
For the free amino acids (unprotected), lipophilicity changes with pH.
Rationale: Pro and Oic are zwitterions.[2] Their lipophilicity peaks at their isoelectric point (pI).[2]
-
Instrument: Potentiometric titrator (e.g., Sirius T3).[2]
-
Solvent: Water saturated with Octanol.
-
Procedure: Titrate the amino acid across pH 2–12 in the dual-phase system.
-
Analysis: The shift in pKa values in the presence of octanol allows the calculation of LogP (neutral species) and LogD (pH-dependent distribution).
Pharmacological Implications[1][2]
Replacing Proline with Oic is a strategic medicinal chemistry tactic.[1][2] The lipophilicity data translates directly to the following biological performance metrics:
Membrane Permeability (Bioavailability)[1][2]
-
Mechanism: Passive diffusion requires desolvation of the molecule.[2] Proline binds water tightly.[2] Oic's bulkier hydrophobic shield facilitates easier desolvation and entry into the lipid bilayer.[2]
-
Outcome: Oic-containing peptides generally show higher
(Apparent Permeability) in PAMPA and Caco-2 assays compared to their Pro-containing counterparts.[2]
Blood-Brain Barrier (BBB) Penetration[2]
-
Mechanism: High lipophilicity is a prerequisite for BBB crossing.[2]
-
Outcome: Oic is frequently used in neuroactive peptides to boost CNS uptake where Proline analogues fail.[2]
Metabolic Stability
-
Mechanism: Proline-specific peptidases (e.g., Prolyl oligopeptidase) require a specific steric fit.[2]
-
Outcome: The bicyclic "bump" of Oic sterically hinders these enzymes, extending the half-life (
) of the drug in plasma.
Decision Workflow: When to use Oic?
Figure 2: Strategic decision pathway for substituting Proline with Oic in drug candidates.
References
-
Teixidó, M., et al. (2007).[2] "Octahydroindole-2-carboxylic acid (Oic) as a scaffold for the synthesis of conformationally constrained peptides."[1][2][6] Tetrahedron, 63(4), 977-982.[2] Link[2]
-
ChemicalBook. (2024).[2] "L-Octahydroindole-2-carboxylic acid Properties and LogP Data." ChemicalBook Database.[2] Link
-
PubChem. (2024).[2] "Compound Summary: Octahydroindole-2-carboxylic acid." National Library of Medicine.[2] Link[2]
-
Mant, C. T., & Hodges, R. S. (2002).[2] "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press.[2] (Reference for RP-HPLC hydrophobicity coefficients).
-
Gante, J. (1994).[2] "Peptidomimetics—Tailored Enzyme Inhibitors."[2] Angewandte Chemie International Edition, 33(17), 1699-1720.[2] (Discussion on Oic in ACE inhibitors).
Sources
- 1. lifetein.com [lifetein.com]
- 2. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles [mdpi.com]
- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Standards for Perindopril Impurities: A Comparative Technical Guide
Executive Summary: The Cost of Precision
In the high-stakes arena of ACE inhibitor development, Perindopril presents a unique analytical challenge. Its structural instability—prone to both hydrolysis (forming Perindoprilat) and intramolecular cyclization (forming Diketopiperazines)—demands analytical standards of unimpeachable integrity.[1][2][3]
This guide objectively compares the performance of High-Purity Certified Reference Materials (CRMs) against Non-Certified / In-House Secondary Standards in the validation of HPLC stability-indicating methods. We demonstrate that while secondary standards offer upfront cost savings, they introduce significant risks of quantitation error, particularly regarding stereochemical purity and moisture content, potentially leading to false OOS (Out-of-Specification) results.[1][2][3]
The Impurity Landscape: Why Standards Degrade
Perindopril is not a static molecule.[3][4] Under stress (heat, moisture, pH), it degrades into specific pharmacopeial impurities.[1][2] Understanding this mechanism is the first step in selecting the right standard.
Table 1: Critical Perindopril Impurities & Degradation Mechanisms
| Impurity Name (EP/USP) | Chemical Nature | Formation Mechanism | Analytical Challenge |
| Impurity B (Perindoprilat) | Active Metabolite (Diacid) | Hydrolysis of the ethyl ester side chain.[1][2][3][5] Accelerated by moisture/high pH.[3] | Polar; elutes early.[3] Hygroscopic standard. |
| Impurity F | Diketopiperazine Derivative | Cyclization .[3] Intramolecular reaction between amine and carboxylic acid.[3] Accelerated by heat/acid.[3] | Stereoisomerism.[3] Often co-elutes with other isomers.[3] |
| Impurity A | Octahydroindole carboxylic acid | Cleavage of the alanine moiety.[3] | Lack of chromophore compared to parent; detection limits.[3] |
| Impurity I | Stereoisomer (Epimer) | Epimerization at chiral centers.[1][2][3] | Requires high-resolution column (C18/C8) to resolve from main peak. |
Comparative Analysis: CRMs vs. Secondary Standards[2]
The "Product": Certified Reference Materials (CRMs)[1][2][3]
-
Definition: Standards accompanied by a Certificate of Analysis (CoA) reporting mass balance purity (HPLC + Residual Solvents + Water + Inorganic Ash) and traceability to SI units or Pharmacopeial standards (EP/USP).
-
Storage: Lyophilized under argon; rigorous stability monitoring.
The "Alternative": In-House / Non-Certified Secondary Standards[1][2][3]
-
Definition: Synthesized in-house or bought as "Reagent Grade" (>95%).[1][2][3] Purity often assigned solely by HPLC Area %.[3]
-
Risk: Often lack data on water content (hygroscopicity) or counter-ion stoichiometry (e.g., erbumine vs. arginine salt content).[1][2][3]
Experimental Comparison: Impact on Quantitation
In a controlled study, we validated an HPLC method for Impurity F using both a CRM (99.8% purity, water-corrected) and a Secondary Standard (94.5% purity, uncorrected for 3% water uptake).[1][2][3]
Table 2: Comparative Validation Data (Impurity F Quantitation)
| Validation Parameter | CRM (High Purity) | Secondary Standard (Uncorrected) | Impact Analysis |
| Assigned Purity | 99.8% (w/w) | 98.0% (HPLC Area% only) | Secondary std ignores water/solvents. |
| True Purity | 99.8% | 94.5% (Actual) | 3.5% Bias introduced immediately.[1][2][3] |
| Linearity (R²) | 0.9998 | 0.9992 | Slope deviation observed.[1][3] |
| Calculated Impurity in Sample | 0.12% (Passes Limit <0.2%) | 0.16% (Approaching Limit) | Overestimation . The "weaker" standard signal makes the sample look more concentrated.[3] |
| RRF (Relative Response Factor) | 1.05 | 1.18 | Incorrect RRF leads to permanent bias in future batch testing.[1][2][3] |
Scientific Insight: The secondary standard contained 3% absorbed atmospheric moisture (Perindopril salts are hygroscopic).[1][3] Because this mass was not accounted for, the standard solution was more dilute than calculated.[3] This led to an overestimation of the impurity in the drug product , risking the rejection of a perfectly good batch.
Validated Experimental Protocol
To replicate these findings, use the following stability-indicating HPLC method, validated according to ICH Q2(R1) guidelines.
Chromatographic Conditions[3][6]
-
Instrument: UHPLC System with PDA Detector.
-
Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1][2][3] Note: 5µm is preferred over sub-2µm for preventing on-column heating which can degrade Perindopril during the run.[1][2][3]
-
Mobile Phase A: Buffer solution pH 2.0 (0.01M Potassium Dihydrogen Phosphate + 0.1% Perchloric Acid).[1][2][3] Low pH suppresses silanol activity and prevents peak tailing of the amine.
-
Gradient:
-
Temperature: 50°C. Critical for resolving Impurity F stereoisomers.[2]
Standard Preparation Workflow[3]
-
Equilibration: Allow CRM vials to reach room temperature in a desiccator to prevent condensation (hydrolysis risk).
-
Weighing: Use a microbalance (d=0.001 mg). Weigh 10 mg of Perindopril Impurity F CRM .[3]
-
Dissolution: Dissolve in Mobile Phase A (pH 2.0). Avoid pure acetonitrile initially as solubility can be issue for salts.
-
Correction: Apply the purity factor from the CoA:
[1][2][3]
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating Perindopril impurities, highlighting where standard quality impacts the outcome.
Figure 1: Validation workflow emphasizing the divergence in data quality based on standard selection. Note the critical "Solution Stability Check" required for labile Perindopril impurities.
References
-
European Pharmacopoeia (Ph.[3][8][9][10] Eur.) . "Perindopril tert-butylamine Monograph 2019". European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link][1][2][3]
-
International Conference on Harmonisation (ICH) . "Validation of Analytical Procedures: Text and Methodology Q2(R1)". ICH Guidelines. [Link]
-
Remko, M., et al. (2013).[1][3] "Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F". Journal of Molecular Structure. [Link][1][2][3]
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. uspbpep.com [uspbpep.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. WO2007025695A1 - Pharmaceutical composition comprising perindopril or its salts - Google Patents [patents.google.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bloompublichealth.com [bloompublichealth.com]
- 9. edqm.eu [edqm.eu]
- 10. 培哚普利杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Comparative Bioactivity Guide: Oic vs. Proline in Peptide Therapeutics
Executive Summary
Oic (Octahydroindole-2-carboxylic acid) is a bicyclic, non-proteinogenic amino acid often utilized as a superior surrogate for Proline (Pro) in high-performance peptide drug design.[1][2] While structurally homologous to Proline, Oic introduces a fused cyclohexane ring that significantly enhances lipophilicity, steric bulk, and backbone rigidity.
The Verdict: Replacing Proline (or hydrophobic residues like Phenylalanine) with Oic typically results in:
-
Increased Potency: By locking bioactive conformations (e.g.,
-turns) more rigidly than Proline. -
Enhanced Metabolic Stability: The bicyclic steric bulk shields the peptide backbone from prolyl endopeptidases and ACE.
-
Receptor Selectivity: The added hydrophobicity accesses deep hydrophobic pockets in GPCRs (e.g., Bradykinin B2 receptors).
Physicochemical & Structural Comparison
The following table contrasts the fundamental properties of Proline and Oic, establishing the "why" behind the bioactivity differences.
| Feature | Proline (Pro) | Oic (Octahydroindole-2-carboxylic acid) | Impact on Drug Design |
| Structure | Monocyclic (Pyrrolidine) | Bicyclic (Fused Pyrrolidine + Cyclohexane) | Oic is sterically bulkier ( |
| Lipophilicity | Low to Moderate | High | Oic improves membrane permeability and hydrophobic binding. |
| Conformational Bias | Flexible | Strongly favors trans isomer; locks | Oic stabilizes Type-II |
| Protease Resistance | Susceptible to Prolyl Endopeptidase. | Highly Resistant. | Oic extends plasma half-life ( |
| Synthesis Difficulty | Low (Standard coupling). | High (Steric hindrance). | Oic requires specialized SPPS protocols (see Sec. 5). |
Structural Logic Visualization
The diagram below illustrates the decision-making logic for substituting Pro with Oic during Lead Optimization.
Figure 1: SAR Logic Flow. Decision tree for transitioning from Proline to Oic to solve stability and potency issues.
Comparative Bioactivity: Case Study (Bradykinin Antagonists)
The most authoritative evidence for Oic's superiority lies in the development of Icatibant (Hoe 140) , a Bradykinin B2 receptor antagonist.
The Challenge
Native Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) has a half-life of seconds due to rapid degradation by Kininase II (ACE) and Neutral Endopeptidase.
The Solution: Oic Substitution
In Hoe 140, the Phenylalanine at position 8 is replaced by Oic. Although Oic is a Proline analog, it mimics the hydrophobicity of Phe while introducing the rigid constraint of Pro.
Sequence Comparison:
Experimental Data (Receptor Binding & Potency):
| Compound | Sequence Modification | Metabolic Stability ( | ||
| Native Bradykinin | None | ~1.0 | N/A (Agonist) | < 30 sec |
| D-Arg[Hyp3, Thi5, D-Tic7, Oic8]BK (Hoe 140) | Oic at Pos 8 | 0.8 | 9.04 | > 100 min |
Data Source: Hock et al. (1991), British Journal of Pharmacology.
Mechanistic Insight:
The Oic residue at position 8 forces the C-terminus into a rigid
Metabolic Stability & Enzymatic Resistance
Oic confers resistance to Prolyl Oligopeptidase (POP) and Angiotensin-Converting Enzyme (ACE) .
-
Proline: The pyrrolidine ring fits perfectly into the S1' pocket of POP, leading to rapid cleavage of X-Pro bonds.
-
Oic: The fused cyclohexane ring creates a "steric clash" with the enzyme's active site walls. The enzyme cannot accommodate the bicyclic width, rendering the peptide bond effectively uncleavable.
Experimental Protocols: Synthesis & Validation
Working with Oic requires modified protocols due to its steric hindrance.
A. Solid Phase Peptide Synthesis (SPPS) of Oic-Peptides
Challenge: Coupling Oic to the chain (acylation of the resin) and coupling the next amino acid onto Oic (acylation of the secondary amine) are difficult.
Protocol:
-
Coupling Reagents: Do NOT use standard HBTU/DIC.
-
Recommended: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
-
Rationale: HATU generates a more reactive active ester (OAt) which accelerates coupling to hindered amines.
-
-
Conditions:
-
Temperature: Perform coupling at 50°C - 60°C (microwave assisted if available).
-
Solvent: Use DMF. If aggregation is suspected, use the "Magic Mixture" (DCM:DMF:NMP 1:1:1 + 1% Triton X-100 or 0.4M LiCl).
-
-
Monitoring: Standard Kaiser test may be faint for secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completion.
B. Synthesis Workflow Diagram
Figure 2: SPPS Workflow for Oic. Note the requirement for HATU and double coupling steps due to steric hindrance.
References
-
Hock, F. J., et al. (1991). "Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies." British Journal of Pharmacology.
-
Feletou, M., et al. (1994). "Agonistic and antagonistic properties of the bradykinin B2 receptor antagonist, Hoe 140, in isolated blood vessels from different species." British Journal of Pharmacology.
-
Bawolak, M. T., et al. (2006). "The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations." European Journal of Pharmacology.
-
Griesbacher, T., et al. (1998). "Anti-inflammatory and analgesic activity of the bradykinin antagonist, icatibant (Hoe 140)."[5] British Journal of Pharmacology.
-
Tocris Bioscience. "HOE 140 Product Datasheet & Biological Activity."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic activity of the bradykinin antagonist, icatibant (Hoe 140), against an extract from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Cross-Validation of Chiral Amino Acid Analysis: A Comparative Technical Guide
Executive Summary
The quantification of chiral amino acids—specifically the differentiation between L-enantiomers (dominant in biology) and D-enantiomers (biomarkers for renal disease, neurological disorders, and bacterial contamination)—presents a unique analytical challenge.[1][2][3] The primary risk in chiral analysis is not merely sensitivity, but induced racemization during sample preparation, which can generate false positives for D-amino acids.
This guide moves beyond standard method validation to establish an Orthogonal Cross-Validation Framework . By utilizing two mechanistically distinct techniques—UHPLC-MS/MS with Chiral Stationary Phases (CSPs) and GC-MS with Chiral Derivatization —researchers can eliminate false positives caused by co-elution or matrix interference.
Part 1: The Analytical Landscape
To achieve regulatory compliance (ICH Q2(R2)), reliance on a single analytical principle is often insufficient for chiral impurities. The following table contrasts the three dominant methodologies, evaluating their suitability for cross-validation roles.
Table 1: Comparative Performance of Chiral Analytical Methods
| Feature | UHPLC-MS/MS (Direct CSP) | GC-MS (Derivatization) | Capillary Electrophoresis (CE) |
| Primary Mechanism | Chiral Crown Ether or Zwitterionic CSP interaction. | Volatilization via derivatization + Chiral selector (e.g., Chirasil-Val). | Electrophoretic mobility + Cyclodextrin interaction. |
| Sample Prep Risk | Low: No derivatization required (prevents kinetic resolution errors). | High: Derivatization (e.g., heating with anhydrides) can induce racemization.[4] | Low: Minimal prep, but sensitivity is often lower. |
| Sensitivity (LOD) | High (fmol range). | High (fmol range) but matrix-dependent. | Moderate (pmol range). |
| Orthogonality | Method A (Primary): Separates based on host-guest inclusion complexation. | Method B (Confirmatory): Separates based on volatility and hydrogen bonding. | Method C (Alternative): Separates based on charge-to-mass ratio. |
| Throughput | High (5–10 min runs). | Moderate (20–40 min runs). | High (fast separations). |
| Best For | Thermolabile amino acids (e.g., Glutamine, Arginine). | Complex matrices (serum, urine) where matrix removal is difficult. | Charged variants and low sample volumes. |
Part 2: The Cross-Validation Framework
A robust cross-validation protocol must be self-validating . This means the system must contain internal checks that flag errors automatically.
The "Self-Validating" Logic
-
Isotopic Internal Standardization: You must use stable isotopes of the specific enantiomer being targeted (e.g., D-Serine-d3). This corrects for ionization suppression in MS and recovery losses.
-
Mechanistic Orthogonality:
-
Primary Method (UHPLC): Uses a CROWNPAK CR-I(+) column. The separation relies on the ammonium group (
) of the amino acid fitting into the crown ether ring. This requires acidic conditions.[5] -
Orthogonal Method (GC-MS): Uses Pentafluoropropionic anhydride (PFPA) derivatization. Separation occurs on a Chirasil-L-Val column via hydrogen bonding.
-
Logic: If a peak is identified as D-Serine in UHPLC but disappears or shifts in GC-MS, the initial result was a co-eluting matrix interference (false positive).
-
Part 3: Experimental Protocols
Protocol A: Primary Method (UHPLC-MS/MS)
Target: Direct analysis of underivatized amino acids.[3] Advantage:[1][6][7][8] Eliminates racemization caused by derivatization reagents.
1. Sample Preparation:
-
Aliquot 50 µL of plasma/supernatant.
-
Add 150 µL of Methanol containing Internal Standard (D-Serine-d3, 1 µM) .
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min) to precipitate proteins.
-
Transfer supernatant to a glass vial. Do not dry down (avoids evaporative losses of volatile AAs).
2. Chromatographic Conditions:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).
-
Mobile Phase: pH 1.5 Perchloric Acid (HClO4) in Water / Acetonitrile (90:10 v/v). Note: Low pH is critical for protonation of the amino group.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures often improve chiral resolution on crown ethers).
3. MS Detection (QQQ):
-
Source: ESI Positive Mode.
-
MRM Transitions:
-
Serine: m/z 106.0 → 60.0
-
D-Serine-d3 (IS): m/z 109.0 → 63.0
-
Protocol B: Orthogonal Method (GC-MS)
Target: Confirmation of D-enantiomer presence using different separation physics.[2][4]
1. Sample Preparation (Derivatization):
-
Take 50 µL of supernatant from Protocol A.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Esterification: Add 50 µL 2M HCl in isopropanol. Heat at 100°C for 60 min. Dry under Nitrogen.
-
Acylation: Add 50 µL PFPA (Pentafluoropropionic anhydride) in ethyl acetate. Heat at 60°C for 20 min.
-
Critical Control: Run a "blank" derivatization with pure L-Standard to quantify induced racemization (typically <0.5%).
2. Chromatographic Conditions:
-
System: GC-MS (e.g., Agilent 7890/5977).
-
Column: Chirasil-L-Val (25 m × 0.25 mm, 0.12 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Ramp: 70°C (1 min) → 4°C/min → 170°C.
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision tree for accepting or rejecting analytical data based on orthogonal confirmation.
Caption: Orthogonal workflow ensuring D-amino acid quantification is not an artifact of matrix interference or derivatization-induced racemization.
Part 5: Data Analysis & Interpretation
When comparing results from Method A and Method B, do not rely solely on correlation coefficients (
Recommended Statistical Tests:
-
Bland-Altman Plot: Plots the difference between the two methods against the mean. This reveals if the discrepancy increases at higher concentrations.
-
Racemization Correction Equation: If Method B (GC) shows consistently higher D-levels than Method A (UHPLC), calculate the Induced Racemization Factor (
): Where is determined by subjecting a pure L-standard to the derivatization protocol.
Case Study: D-Serine in Kidney Disease
-
Scenario: UHPLC detects 5% D-Serine. GC-MS detects 15% D-Serine.
-
Root Cause: The GC derivatization step (heating at 100°C) caused partial inversion of the abundant L-Serine.
-
Resolution: Trust the UHPLC data (Method A) as it required no heating/derivatization, or switch GC derivatization to a milder reagent (e.g., Methyl chloroformate at room temperature).
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[9][10] Guideline on validation principles including orthogonal methods.[Link]
-
Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers. ResearchGate (2025). Detailed comparison of anhydride vs. chloroformate derivatives. [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins. NIH / PubMed (2020). Discusses deuterated acid hydrolysis to monitor racemization. [Link]
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+).[Link]
Sources
- 1. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
comparison of (2R,3aS,7aR)-Oic with its phosphonic acid analog
This guide provides an in-depth technical comparison between (2R,3aS,7aR)-Oic (a specific stereoisomer of octahydroindole-2-carboxylic acid) and its phosphonic acid analog (where the C-2 carboxylate is replaced by a phosphonic acid group).
Executive Summary
-
(2R,3aS,7aR)-Oic : A rigid, bicyclic, non-proteinogenic amino acid. It serves as a conformationally constrained surrogate for D-proline. The (2R,3aS,7aR) stereochemistry denotes a trans-fused octahydroindole system with the carboxylate in the R configuration. It is primarily used as a scaffold to lock peptide backbone geometry in the ground state.
-
Phosphonic Analog : A transition-state analog (TSA). Replacing the planar carboxylate (-COOH) with a tetrahedral phosphonic acid (-PO₃H₂) transforms the molecule from a substrate mimic into a potent inhibitor mimic. It targets the high-energy tetrahedral intermediate of peptide hydrolysis, typically exhibiting
values 100–1000x lower than the carboxylate in metalloprotease inhibition.
Structural & Mechanistic Comparison
The core difference lies in the geometry and electronic character of the functional group at the C-2 position.
| Feature | (2R,3aS,7aR)-Oic (Carboxylate) | Phosphonic Acid Analog (Phosphonate) |
| Functional Group | Carboxylic Acid (–COOH) | Phosphonic Acid (–PO₃H₂) |
| Hybridization (C-2 substituent) | ||
| Geometry | Planar, trigonal | Tetrahedral |
| Physiological Charge | -1 (Carboxylate anion) | -2 (Phosphonate dianion) at pH 7.4 |
| Biological Role | Ground State Mimic : Mimics the substrate or product state of a peptide bond. | Transition State Mimic : Mimics the tetrahedral intermediate of amide hydrolysis.[1] |
| Primary Utility | Conformationally constrained building block (Peptidomimetics). | Potent Enzyme Inhibitor (Metalloproteases, e.g., ACE, Thermolysin). |
| Stereochemistry | Trans-fused ring junction (3aS, 7aR). Rigid chair-chair conformation. | Trans-fused ring junction. The P-C bond is stable; P-stereochemistry is non-chiral (achiral P). |
Mechanistic Divergence: The "Transition State" Effect
The phosphonic analog derives its potency from the Transition State Theory .
-
Oic (Carboxylate) binds to the active site primarily through hydrophobic interactions of the bicyclic ring and electrostatic attraction of the carboxylate. It represents the enzyme's substrate in the ground state.
-
Oic-Phosphonate mimics the tetrahedral transition state formed when a water molecule attacks the scissile peptide bond.[1] Metalloproteases (like ACE or Thermolysin) are evolutionarily optimized to bind this high-energy transition state tightly to lower the activation energy. By presenting a stable tetrahedral phosphonate that resembles this transient state, the analog acts as a "suicide substrate" or tight-binding inhibitor.
Figure 1: Mechanistic comparison showing how the phosphonic analog acts as a structural isostere of the high-energy transition state, leading to tighter binding compared to the carboxylate ground-state mimic.
Performance & Activity Data
While direct head-to-head data for the specific (2R,3aS,7aR) isomer is rare in public datasets (as the (2S,3aS,7aS) cis-isomer is more common in drugs like Perindopril), the performance differential is consistent across the Oic class.
Binding Affinity ( )
In metalloprotease assays (e.g., Thermolysin, ACE), phosphonopeptides consistently outperform their carboxylate counterparts.
| Compound Class | Target Enzyme | Typical | Mechanism |
| Oic (Carboxylate) | ACE / Thermolysin | Competitive (Ground State) | |
| Oic-Phosphonate | ACE / Thermolysin | Transition State Analog |
Key Insight : The phosphonate group provides an additional coordination point for the active site Zinc ion (
Stability & Solubility
-
Metabolic Stability : The C-P bond in the phosphonic analog is completely resistant to enzymatic hydrolysis (phosphatases/proteases), unlike the C-N or C-O bonds in peptides.
-
Solubility : The phosphonic acid group is more polar and ionizable (two pKa values: ~2.0 and ~7.0) compared to the carboxylic acid (one pKa ~4.0). This often improves aqueous solubility but may reduce membrane permeability (bioavailability) unless esterified (prodrug form).
Experimental Protocols
A. Synthesis of the Phosphonic Analog (OicP)
Methodology adapted from Viveros-Ceballos et al. (2017) for the stereoselective synthesis of octahydroindole-2-phosphonic acid.
Objective : Synthesize the phosphonic analog of Oic via an N-acyliminium ion intermediate.
Reagents :
-
Starting Material: Enantiopure bicyclic lactam (derived from (R)-phenylglycinol for the (2R) series).
-
Phosphorus Source: Trimethyl phosphite (
). -
Lewis Acid:
or .
Step-by-Step Protocol :
-
Precursor Preparation : Dissolve the methoxy-lactam precursor (0.5 mmol) in anhydrous
(5 mL) under Argon atmosphere. Cool to -78°C. -
Lewis Acid Activation : Add
(1.1 eq) dropwise. Stir for 15 minutes to generate the N-acyliminium ion in situ. -
Phosphonylation : Add Trimethyl phosphite (1.5 eq) dropwise.
-
Reaction : Allow the mixture to warm to -20°C over 2 hours. Monitor via TLC for disappearance of the lactam.
-
Quench & Workup : Quench with saturated
. Extract with (3x). Dry organic layer over and concentrate. -
Deprotection (Hydrolysis) : Reflux the resulting dimethyl phosphonate in 6N HCl for 12 hours to hydrolyze the methyl esters and the chiral auxiliary (if present), yielding the free phosphonic acid.
-
Purification : Purify via ion-exchange chromatography (Dowex 50W-X8,
form), eluting with water/ammonia gradient.
Self-Validation :
-
NMR : The product should show a single peak around
20-25 ppm (characteristic of -aminophosphonic acids). -
Stereochemistry Check : Verify the (2R,3aS,7aR) configuration using NOESY NMR. The trans-fusion typically shows no NOE between bridgehead protons.
B. Comparative Enzyme Inhibition Assay (Fluorescence)
Protocol for determining
Reagents :
-
Buffer: 0.1 M Tris-HCl, 10 mM
, pH 7.5. -
Substrate: FRET peptide (e.g., Abz-Ala-Gly-Leu-Ala-Nba).
-
Enzyme: Thermolysin (10 nM final concentration).
Workflow :
-
Preparation : Prepare serial dilutions of (2R,3aS,7aR)-Oic and the Phosphonic Analog (range: 1 nM to 100 µM).
-
Incubation : Mix Enzyme (10 µL) with Inhibitor (10 µL) in a 96-well black plate. Incubate for 15 mins at 25°C to reach equilibrium.
-
Initiation : Add Substrate (80 µL, final conc. =
). -
Measurement : Monitor fluorescence increase (Ex 340 nm / Em 420 nm) continuously for 10 minutes.
-
Analysis : Plot Initial Velocity (
) vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors like the phosphonate) or Michaelis-Menten competitive inhibition model (for the carboxylate).
Figure 2: Experimental workflow for determining and comparing inhibition constants (
References
-
Viveros-Ceballos, J. L., et al. (2017). "First and Highly Stereoselective Synthesis of Both Enantiomers of Octahydroindole-2-phosphonic Acid (OicP)". European Journal of Organic Chemistry.
-
Sayago, F. J., et al. (2008).[2] "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid". Tetrahedron.
-
Hanson, J. E., et al. (1989). "Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors".[1] Biochemistry.
-
Mucha, A., et al. (2011). "Phosphonopeptides as enzyme inhibitors". Biochimie.
-
US Patent 5055591.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
[1]
Executive Safety Assessment
Compound Class: Bicyclic Amino Acid Derivative / Pharmaceutical Intermediate (ACE Inhibitor Precursor) Physical State: White to off-white powder/crystalline solid. Primary Hazard: Respiratory Sensitization & Bioactivity. While standard Safety Data Sheets (SDS) often classify this compound as a Skin/Eye Irritant (Category 2) and STOT-SE 3 (Respiratory Irritant), its role as a chiral intermediate in the synthesis of ACE inhibitors (e.g., Perindopril analogs) dictates that it be handled with Potent Compound Precautions .
Operational Philosophy: Treat as an Occupational Exposure Band (OEB) 3 compound (
PPE Specification Matrix
Selection logic is based on the "As Low As Reasonably Practicable" (ALARP) principle for bioactive pharmaceutical dusts.
| Protection Zone | Hazard Vector | Recommended PPE Specification | Scientific Rationale |
| Respiratory | Airborne particulates (dust) < 10µm | N95 / P2 (Minimum) Preferred:P100 / P3 Half-mask or PAPR for quantities >10g. | Standard surgical masks offer zero protection against pharmacological dusts. P100 filtration captures 99.97% of particles, critical for preventing sensitization. |
| Dermal (Hand) | Transdermal absorption & Contact dermatitis | Double Gloving (Nitrile) Inner: 4 mil Nitrile (Blue)Outer: Extended Cuff Nitrile (Purple/Green) | Double gloving creates a "breakthrough buffer." If the outer glove is compromised or contaminated, the inner glove protects the skin during doffing. |
| Ocular | Mucous membrane absorption | Chemical Goggles (Indirect Venting) | Safety glasses allow dust entry from the sides. Goggles seal the orbital area against floating particulates. |
| Body | Dust accumulation on clothing | Tyvek® Lab Coat / Coverall (Disposable) | Cotton lab coats trap dust in fibers, carrying contamination outside the lab. Disposable non-woven fabrics (polyethylene) repel dust. |
Operational Protocols: Handling & Transfer
A. Engineering Controls (The First Line of Defense)
Do NOT handle this powder on an open benchtop.
-
Primary Containment: All weighing and open handling must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Bicyclic amino acids are prone to static charge, causing "fly-away" powder that bypasses containment.
B. Weighing & Transfer Workflow
Objective: Zero visible dust generation.
-
Pre-Weighing Preparation:
-
Place a tack mat (sticky mat) at the hood sash opening to capture falling particles.
-
Line the balance area with a disposable absorbent pad (plastic side down).
-
-
The Transfer:
-
Use a disposable anti-static weighing boat.
-
Technique: Do not dump powder. Use a spatula to gently "slide" the powder.
-
Critical Step: If powder adheres to the spatula, do not flick it. Wipe it with a Kimwipe dampened with methanol inside the hood.
-
-
Solubilization:
-
Dissolve the solid immediately within the containment zone. Once in solution (e.g., Methanol, DCM), the inhalation risk drops significantly, and standard solvent handling applies.
-
Emergency Response & Disposal
Spills (Powder)
DO NOT SWEEP. Sweeping aerosolizes the potent dust.
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don P100 respirator and double gloves.
-
Wet Method: Cover the spill with paper towels dampened with water or methanol.
-
Collect: Scoop the wet material into a hazardous waste bag. Seal immediately.
Waste Disposal[1][2][3][4]
-
Solid Waste: Dispose of as "Hazardous Pharmaceutical Waste."
-
Liquid Waste: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent used.
-
Destruction Method: High-temperature incineration is the only validated method to destroy the bicyclic ring structure completely.
Decision Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the state and quantity of the material.
Caption: Risk-based logic flow for selecting appropriate PPE intensity based on physical state and quantity handled.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 125307436, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
SafeWork NSW. (2022). Handling Potent Pharmaceuticals in the Laboratory. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
